2-Amino-4-bromobenzoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-4-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNICQAVXPXQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174855 | |
| Record name | 2-Amino-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-50-5 | |
| Record name | 2-Amino-4-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-BROMOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ79Y7SDK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, is a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom on a benzene (B151609) ring, offers a versatile platform for the development of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.[1][2]
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| CAS Number | 20776-50-5 | [3] |
| Melting Point | 230-234 °C | [3] |
| Boiling Point (Predicted) | 352.4 ± 32.0 °C | [1] |
| Density (Predicted) | 1.793 ± 0.06 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [4] |
| pKa (Predicted) | 4.71 ± 0.10 | |
| LogP | 1.74 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed peak assignments for this compound are not readily available in the searched literature, spectra for aminobenzoic acids are well-documented.[6][7] For 2-aminobenzoic acid, characteristic chemical shifts are observed for the aromatic protons and the protons of the amino and carboxylic acid groups. The presence of the bromine atom in the 4-position will influence the chemical shifts of the aromatic protons due to its electronic effects.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational modes include N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching. For the related compound 2-amino-5-bromobenzoic acid, characteristic IR bands have been reported.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available. However, methods for structurally similar compounds provide a strong foundation for its preparation and purification.
Synthesis of Brominated Aminobenzoic Acids (General Procedure)
A common method for the synthesis of brominated aminobenzoic acids involves the direct bromination of an aminobenzoic acid precursor. The following is a representative protocol for the bromination of an aminobenzoic acid derivative, which can be adapted for the synthesis of this compound.
Materials:
-
m-Aminobenzoic acid
-
Concentrated Hydrochloric Acid
-
Bromine
-
Water
-
Ice
Procedure:
-
A reaction flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water.
-
The flask is cooled in an ice bath, and the stirrer is started.
-
Bromine is placed in a separate vaporization flask and gently heated.
-
Bromine vapor is drawn through the reaction mixture.
-
Stirring and cooling are continued throughout the reaction, during which the product precipitates.
-
The bromination is complete when the slurry assumes a distinct yellow color (approximately 3 hours).
-
The solid product is separated by filtration and washed thoroughly with water to remove excess bromine and acids.[9]
Caption: General workflow for the synthesis of brominated aminobenzoic acid.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For aminobenzoic acids, a mixture of ethanol (B145695) and water is often effective.[10]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.[10]
Caption: Workflow for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Chromatographic Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). For mass spectrometry detection, a volatile buffer like formic acid is used.[11]
-
Detection: UV detection at an appropriate wavelength.
A gradient elution may be necessary to separate the target compound from its impurities effectively.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications. While specific signaling pathways directly involving this compound are not well-documented, its role as a scaffold in medicinal chemistry is significant. For instance, derivatives of aminobenzoic acids are known to exhibit antimicrobial and cytotoxic activities.[12]
The general workflow for utilizing such a building block in drug discovery is outlined below.
Caption: General workflow of drug discovery utilizing this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide has summarized its core physicochemical properties, provided an overview of relevant analytical and purification techniques, and highlighted its role in the development of new chemical entities. The provided experimental frameworks, although general, offer a solid starting point for researchers working with this compound. Further investigation into its specific biological mechanisms of action will undoubtedly unveil new opportunities for its application in medicinal chemistry.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. This compound(20776-50-5) 1H NMR [m.chemicalbook.com]
- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical characteristics of 2-Amino-4-bromobenzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 20776-50-5), also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile and crucial intermediate in organic synthesis.[1][3] This compound serves as a fundamental building block in the development of a wide array of high-value chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[1][3][4] Understanding its physicochemical properties is paramount for its effective utilization in research and development, process optimization, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to illustrate its synthetic utility.
Physicochemical Characteristics
The physical and chemical properties of this compound define its behavior in various chemical and biological systems. These characteristics are essential for designing synthetic routes, developing formulations, and ensuring handling safety.
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [1][4][5] |
| Molecular Weight | 216.03 g/mol | [5][6] |
| Melting Point | 230-234 °C | [1][5][7] |
| Boiling Point (Predicted) | 352.4 ± 32.0 °C at 760 mmHg | [1][5][7] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1][5] |
| pKa (Predicted) | 4.71 ± 0.10 | [7] |
| Appearance | White to orange to green powder or crystals | [7] |
| Water Solubility | Slightly soluble | [4][7][8][9] |
| LogP (Predicted) | 2.57 | [5] |
| Flash Point (Predicted) | 166.9 ± 25.1 °C | [1][5] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[10][11] For a pure crystalline solid, it is typically a sharp, well-defined temperature range.[10][11]
Principle: A small, powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (slumping or appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[12]
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11] Repeat until the sample height in the tube is 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate melting range.[13] This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Set the heating rate to a slow value, typically 1-2 °C per minute, when the temperature is within 10-15 °C of the expected melting point.[10][11]
-
Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature (T₁) at which the first liquid droplet appears. Continue heating and record the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[10]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[14]
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.[14]
Apparatus:
-
Glass vials or flasks with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment
-
Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent (e.g., water, buffer, ethanol) in a glass vial. The excess solid ensures that saturation will be achieved.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours, which should be confirmed experimentally.[15]
-
Phase Separation: After equilibration, remove the vial and allow it to stand to let the excess solid settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the solid.
-
Filtration: Draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.[14]
-
-
Sample Analysis: Carefully take a precise aliquot of the clear, saturated solution. Dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax or HPLC with a standard curve).
-
Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be repeated to ensure reproducibility.
Role in Organic Synthesis
This compound is not typically studied for its direct biological signaling pathways but is highly valued as a synthetic intermediate. Its structure provides three reactive sites: the amino group, the carboxylic acid, and the bromine atom on the aromatic ring. This trifunctionality allows for a diverse range of chemical transformations.
Key Reactions:
-
Amino Group: Can undergo diazotization, acylation, or act as a nucleophile.
-
Carboxylic Acid Group: Can be converted to esters, amides, acid chlorides, or reduced to an alcohol.
-
Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution.
This versatility makes it a key precursor for synthesizing more complex molecules, particularly heterocyclic systems used in pharmaceuticals and other fine chemicals.[1][6]
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 20776-50-5 [m.chemicalbook.com]
- 8. believechemical.com [believechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. ursinus.edu [ursinus.edu]
- 12. westlab.com [westlab.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Profile of 2-Amino-4-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-bromobenzoic acid (CAS No: 20776-50-5), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~8.0 | H-6 |
| ~7.0 | d | ~1.5 | H-3 |
| ~6.8 | dd | ~8.0, ~1.5 | H-5 |
| ~5.9 | br s | - | -NH₂ |
| ~11.0 - 13.0 | br s | - | -COOH |
Note: Data extracted from an available spectrum. The broad signals for the amine and carboxylic acid protons are typical and their chemical shifts can vary with solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~150 | C-2 (C-NH₂) |
| ~138 | C-6 |
| ~122 | C-4 (C-Br) |
| ~120 | C-5 |
| ~118 | C-3 |
| ~110 | C-1 |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1680 - 1660 | Strong | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | Medium to Strong | N-H bend (Amine), C=C stretch (Aromatic) |
| 1450 - 1400 | Medium | C=C stretch (Aromatic) |
| 1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |
| ~1150 | Medium | C-N stretch |
| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |
| ~700 | Medium to Strong | C-Br stretch |
Note: The assignments are based on typical vibrational frequencies for the functional groups present and data from closely related isomers.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 215/217 | High | [M]⁺ (Molecular Ion) |
| 198/200 | Medium | [M-OH]⁺ |
| 170/172 | Medium | [M-COOH]⁺ |
| 136 | Low | [M-Br]⁺ |
| 91 | Medium | [C₆H₅N]⁺ |
Note: The predicted fragmentation pattern is based on the structure of this compound and established fragmentation pathways for aromatic carboxylic acids and halogenated compounds. The M/M+2 pattern is characteristic of the presence of a bromine atom.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electron Spray Ionization (ESI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
If using LC-MS, ensure the solvent is compatible with the mobile phase.
Data Acquisition (LC-MS with ESI):
-
Inject the sample solution into the LC system.
-
Separate the analyte using an appropriate column and mobile phase gradient.
-
Introduce the eluent into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Crystal structure analysis of 2-Amino-4-bromobenzoic acid derivatives
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4-bromobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of this compound and its derivatives. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Understanding their three-dimensional structure through crystallographic analysis is crucial for rational drug design and the development of novel therapeutic agents.
Synthesis and Crystallization of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various organic reactions. The functional groups present—an amino group, a carboxylic acid, and a bromine atom—offer multiple sites for chemical modification.[4]
Experimental Protocol: Synthesis of 2-amino-2-oxoethyl 4-bromobenzoate (B14158574)
A representative synthetic protocol for a derivative involves the reaction of a 4-substituted sodium benzoate (B1203000) with chloroacetic acid amide.[5]
-
Reaction Setup : To a 25 mL round-bottom flask, add 1.2 mmol of the sodium salt of p-bromobenzoic acid and 6 mL of dimethylformamide (DMF).[5]
-
Heating and Addition : Heat the mixture for 10 minutes to partially dissolve the salt. Then, add 1 mmol of chloroacetamide.[5]
-
Reflux : Equip the flask with a reflux condenser and a mechanical stirrer. Heat the reaction mixture in a sand bath with stirring at 426 K for 6 hours.[5]
-
Solvent Removal : After the reaction is complete, remove the DMF in vacuo (15 mm Hg) at 328 K to yield the product.[5] The yield for 2-amino-2-oxoethyl 4-bromobenzoate is reported to be 86%.[5]
Caption: Workflow for the synthesis of 2-amino-2-oxoethyl 4-bromobenzoate.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation.[5]
-
Dissolution : Dissolve the synthesized compound in a suitable solvent, such as ethanol.[5]
-
Evaporation : Allow the solvent to evaporate slowly at room temperature.[5]
-
Crystal Formation : Colorless crystals suitable for X-ray diffraction analysis will form over time.[5]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice.
Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement
A general workflow for X-ray diffraction is as follows:
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.[6]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal rotates.[6]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[6]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for a positional isomer, 2-Amino-3-bromobenzoic acid, and a derivative of 4-bromobenzoic acid, 2-amino-2-oxoethyl 4-bromobenzoate. This data is essential for understanding the solid-state conformation and packing of these molecules.
| Parameter | 2-Amino-3-bromobenzoic acid[7] | 2-amino-2-oxoethyl 4-bromobenzoate (Molecule A)[5] | 2-amino-2-oxoethyl 4-bromobenzoate (Molecule B)[5] |
| Molecular Formula | C₇H₆BrNO₂ | C₉H₈BrNO₃ | C₉H₈BrNO₃ |
| Crystal System | Monoclinic | Triclinic | Triclinic |
| Space Group | P12₁/n1 | P-1 | P-1 |
| a (Å) | 12.0600(6) | 7.593(2) | 7.593(2) |
| b (Å) | 3.9089(2) | 9.079(3) | 9.079(3) |
| c (Å) | 15.9816(7) | 15.658(5) | 15.658(5) |
| α (°) | 90 | 92.49(3) | 92.49(3) |
| β (°) | 90.836(4) | 102.04(3) | 102.04(3) |
| γ (°) | 90 | 97.58(3) | 97.58(3) |
| Volume (ų) | 753.3 | 1039.3(6) | 1039.3(6) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 173 | 293 | 293 |
Structural Commentary
The crystal structures of benzoic acid derivatives are often characterized by the formation of hydrogen-bonded dimers. In the case of 2-amino-2-oxoethyl 4-bromobenzoate, the structure contains two independent molecules in the asymmetric unit.[5] Both molecules feature planar benzoate and amide units.[5] However, the dihedral angle between these planes differs, being 82.5(4)° in one molecule and 75.9(3)° in the other, due to different torsion angles around the bridging methylene (B1212753) group.[5] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[5]
For 2-bromobenzoic acid, a related compound, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with a classic R²₂(8) ring motif.[8]
Biological Significance and Potential Signaling Pathways
Derivatives of aminobenzoic acids are known for a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[9] They are also investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[9]
Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules for drug development, such as quinazoline (B50416) compounds which have been studied for their anticancer properties.[10] The anticancer activity of such compounds can be attributed to their ability to modulate critical signaling pathways involved in cell proliferation and survival. While the specific pathways for this compound derivatives are not extensively detailed, related compounds are known to influence pathways such as the IL-6/STAT3 and TNF-α/NF-κB signaling cascades, which are crucial in inflammation and cancer.[6]
Caption: Potential modulation of cancer-related signaling pathways by derivatives.
Conclusion
The analysis of the crystal structure of this compound and its derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is fundamental for understanding their physicochemical properties and biological activities. The detailed experimental protocols for synthesis and crystallographic analysis outlined in this guide serve as a practical resource for researchers in medicinal chemistry and materials science, aiding in the development of novel compounds with tailored properties.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Solubility Profile of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-bromobenzoic acid. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document furnishes qualitative solubility information, presents quantitative solubility data for structurally analogous compounds to offer a comparative perspective, and details robust experimental protocols for the precise determination of its solubility in various solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and chemical synthesis.
Introduction
This compound, also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and as an intermediate in the production of various organic compounds. A thorough understanding of its solubility in different solvents is crucial for process development, formulation design, and ensuring optimal reaction conditions. This guide outlines the known solubility characteristics of this compound and provides detailed methodologies for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 230-234 °C |
| pKa | Not experimentally determined; predicted values may vary. |
Solubility Profile of this compound
3.1. Qualitative Solubility
Qualitative assessments indicate that this compound is slightly soluble in water and soluble in most common organic solvents. The presence of both a polar amino group and a carboxylic acid group, along with a nonpolar brominated benzene (B151609) ring, suggests a solubility profile that will be significantly influenced by the polarity of the solvent.
3.2. Quantitative Solubility Data for Structurally Similar Compounds
In the absence of specific quantitative data for this compound, the solubility of structurally related compounds—4-Aminobenzoic acid, 2-Bromobenzoic acid, and 4-Bromobenzoic acid—can provide valuable insights into its likely behavior in various solvents. This information is summarized in the tables below.
Table 2: Solubility of 4-Aminobenzoic Acid in Various Solvents [1][2][3][4]
| Solvent | Solubility | Temperature (°C) |
| Water | 5.39 g/L | 25 |
| Water | 6.11 g/L | 30 |
| Boiling Water | 1 g / 90 mL | 100 |
| Ethanol | 1 g / 8 mL | Room Temperature |
| 95% Ethanol | 5% (w/v) | Room Temperature |
| Ether | 1 g / 60 mL | Room Temperature |
Table 3: Solubility of 2-Bromobenzoic Acid in Various Solvents [5][6][7]
| Solvent | Solubility | Temperature (°C) |
| Water | Slightly soluble | - |
| Ethanol | Very soluble | - |
| 95% Ethanol | 100 mg/mL | - |
| Ether | Very soluble | - |
Table 4: Solubility of 4-Bromobenzoic Acid in Various Solvents [8][9][10][11][12]
| Solvent | Solubility | Temperature (°C) |
| Water | 0.0056 g / 100 g | 22.5 |
| Hot Water | Slightly soluble | - |
| Ethanol | 5% (w/v) | - |
| Ether | Slightly soluble | - |
| Acetone | Soluble | - |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The most common and recommended approach is the shake-flask method, followed by a suitable analytical technique for quantification.[13][14]
4.1. General Experimental Workflow
The overall process for determining the equilibrium solubility of this compound is depicted in the following workflow diagram.
4.2. Detailed Methodologies
4.2.1. Shake-Flask Method for Sample Preparation [13][14][15][16]
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
The clear filtrate is then diluted as necessary for analysis.
4.2.2. Quantification Methods
4.2.2.1. Gravimetric Analysis [17][18][19][20]
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
The mass of the dissolved solute can be determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated and expressed in grams per liter or other appropriate units.
4.2.2.2. UV-Vis Spectrophotometry [21][22][23][24][25]
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a suitable UV range. Aromatic compounds typically show strong absorbance in the UV region.[23][25]
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the appropriately diluted, filtered saturated solution.
-
Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.
4.2.2.3. High-Performance Liquid Chromatography (HPLC) [26][27][28]
-
Develop a suitable HPLC method for the separation and quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point for such compounds.[27]
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height versus concentration.
-
Inject the appropriately diluted, filtered saturated solution into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area/height to the calibration curve.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromobenzoic Acid [chem.ualberta.ca]
- 6. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]
- 7. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 8. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Bromobenzoic acid [chembk.com]
- 10. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 11. 4-bromobenzoic acid [chemister.ru]
- 12. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. pharmacyjournal.info [pharmacyjournal.info]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. pharmajournal.net [pharmajournal.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. aai.solutions [aai.solutions]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. asianpubs.org [asianpubs.org]
- 27. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 28. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Amino-4-bromobenzoic acid is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions and formulations. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties. This guide aims to provide a detailed technical resource on the thermal behavior of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily compiled from safety data sheets and chemical supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 230 - 234 °C |
| Decomposition Temperature | Information not available |
| Solubility | Slightly soluble in water |
Thermal Stability and Decomposition
While specific TGA/DSC data for this compound is not publicly available, the thermal behavior of structurally related aminobenzoic acids has been studied. These studies suggest that aminobenzoic acids can exhibit complex thermal behavior, including sublimation prior to or during melting.
Predicted Decomposition Pathway
Based on the known decomposition of other aminobenzoic acids and the functional groups present in this compound, a likely primary decomposition pathway is decarboxylation. This process involves the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group.
Further heating is expected to lead to the fragmentation of the remaining aromatic structure.
Hazardous Decomposition Products
Safety data sheets for this compound consistently list the following hazardous decomposition products that are formed under combustion or high-temperature conditions:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
The formation of these products indicates the complete breakdown of the molecule at elevated temperatures.
Experimental Protocols for Thermal Analysis
The following sections detail generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the study of this compound. These protocols are based on standard methodologies for the analysis of organic and aromatic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5-10 minutes.
-
Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5 minutes.
-
Heat the sample from the initial temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Analyze the thermogram for any other endothermic or exothermic events that may indicate decomposition or other phase transitions.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Biological Activity Screening of Novel 2-Amino-4-bromobenzoic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel derivatives of 2-Amino-4-bromobenzoic acid. This class of compounds holds significant promise in the discovery of new therapeutic agents due to the versatile nature of the aminobenzoic acid scaffold. This document details experimental protocols for key biological assays, presents available quantitative data from studies on closely related analogs, and visualizes relevant workflows and biological pathways to facilitate further research and development in this area.
Data Presentation: Biological Activity of Aminobenzoic Acid Derivatives
The following tables summarize the quantitative data on the biological activity of various aminobenzoic acid derivatives, including anticancer, antimicrobial, and enzyme inhibitory activities. It is important to note that while the focus of this guide is on this compound derivatives, the available public data is often on structurally related analogs. This data is presented to provide a comparative baseline for future screening efforts.
Table 1: Anticancer Activity of Selected Aminobenzoic Acid Analogs
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | 2-(4-bromobenzyl) tethered 4-amino thienopyrimidine | FaDu (Head and Neck) | 1.73 | [1][2] |
| OMS5 | 2-aminobenzothiazole with 4-nitroaniline | A549 (Lung) | >100 | [3] |
| MCF-7 (Breast) | 61.03 | [3] | ||
| OMS14 | 2-aminobenzothiazole with piperazine-4-nitroaniline | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 27.54 | [3] | ||
| Compound 7 | 4-Methylbenzamide with 2,6-dichloropurine | K562 (Leukemia) | 2.27 | [4] |
| HL-60 (Leukemia) | 1.42 | [4] | ||
| OKP-GS (Renal) | 4.56 | [4] | ||
| Compound 10 | 4-Methylbenzamide with 2,6-dichloropurine | K562 (Leukemia) | 2.53 | [4] |
| HL-60 (Leukemia) | 1.52 | [4] |
Table 2: Antimicrobial Activity of 2-Aminobenzoic Acid Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC90 (µg/mL) | Reference |
| Compound 1 | 2-aminobenzoic acid derivative | Candida albicans | 70 | [5] |
| Compound 2 | 2-aminobenzoic acid derivative | Candida albicans | 70 | [5] |
| Compound 3 | 2-aminobenzoic acid derivative | Candida albicans | 200 | [5] |
| Compound 4 | 2-aminobenzoic acid derivative | Candida albicans | 175 | [5] |
Table 3: Enzyme Inhibitory Activity of Aminobenzoic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-aminobenzoic acid | Tyrosinase | 4.72 | [6] |
| 4-aminobenzoic acid | Tyrosinase | 20 | [6] |
| PPC84 | α-Glucosidase | 51 - 353 | [7] |
| PPC89 | α-Glucosidase | 51 - 353 | [7] |
| PPC101 | α-Glucosidase | 51 - 353 | [7] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel this compound derivatives.
Synthesis of this compound Derivatives (General Scheme)
A general synthetic route for creating a library of this compound derivatives can be adapted from established methods. The core scaffold provides multiple reaction sites for diversification.
-
Materials: this compound, various aldehydes/ketones, coupling agents (e.g., DCC, EDC), solvents (e.g., DMF, ethanol), catalysts (e.g., glacial acetic acid).
-
Procedure for Schiff Base Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aromatic aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the purified Schiff base derivative.
-
-
Procedure for Amide Bond Formation:
-
Dissolve this compound (1 equivalent) and a desired amine (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the mixture at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the urea (B33335) byproduct.
-
Pour the filtrate into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Human cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds, sterile 96-well microtiter plates, standard antimicrobial agents (positive controls).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.
-
Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compounds, 96-well microplate reader.
-
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and potential signaling pathways relevant to the screening of this compound derivatives.
Caption: General workflow for the synthesis and biological screening of novel this compound derivatives.
Caption: Potential signaling pathways (MAPK, STAT3, NF-κB) that may be modulated by this compound derivatives in cancer cells.[8][9]
References
- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
2-Amino-4-bromobenzoic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, has emerged as a crucial building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a versatile platform for the construction of a wide array of complex molecules. This guide delves into the synthetic utility of this compound, providing a comprehensive overview of its applications, detailed experimental protocols for key transformations, and a summary of relevant quantitative data. Its significance is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 20776-50-5 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | |
| Melting Point | 230-234 °C | |
| Appearance | Solid | |
| Assay | ≥97% |
Key Synthetic Applications and Experimental Protocols
This compound serves as a precursor in a multitude of organic reactions, enabling the synthesis of diverse molecular scaffolds. The following sections detail some of the most important transformations, complete with experimental protocols adapted from the literature for analogous substrates.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This compound is a key starting material for the synthesis of 6-bromo-substituted quinazolinones.
Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one using 2-amino-5-bromobenzoic acid.[3]
-
Materials: this compound (10 mmol, 2.16 g), Formamide (B127407) (40 mmol, 1.80 g), Water, Anhydrous Ethanol (B145695).
-
Procedure:
-
A mixture of this compound (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[3]
-
After 4 hours, 30 mL of water is added to the reaction mixture.[3]
-
The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[3]
-
The mixture is stirred for an additional 30 minutes, during which a precipitate forms.[3]
-
The precipitated product is isolated by vacuum filtration.
-
The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one.[3]
-
-
Expected Yield: A yield of 91% was reported for the analogous reaction with 2-amino-5-bromobenzoic acid.[3]
Logical Workflow for Quinazolinone Synthesis
Caption: Synthesis of 6-Bromoquinazolin-4(3H)-one.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline based on the Suzuki-Miyaura coupling of other aryl bromides.[4][5]
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), Degassed water.
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).[4]
-
Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
Sandmeyer Reaction
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction. This reaction allows for the replacement of the amino group with halides (Cl, Br, I), cyano, hydroxyl, and other functional groups.[6]
Experimental Protocol: General Procedure for Sandmeyer Reaction of this compound
This protocol is a general procedure based on established Sandmeyer reaction methodologies.[7]
-
Materials: this compound (1.0 eq), Sodium nitrite (B80452) (NaNO₂, 1.1-1.2 eq), Acid (e.g., HBr, HCl), Copper(I) salt (e.g., CuBr, CuCl, 1.2 eq), Water.
-
Procedure (for Bromination):
-
Suspend this compound in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
Reaction Pathway for Sandmeyer Reaction
Caption: Sandmeyer Reaction Pathway.
Amide Bond Formation
The carboxylic acid functionality of this compound can readily undergo amide bond formation with a variety of primary and secondary amines. This reaction is fundamental in the synthesis of numerous pharmaceuticals and other biologically active molecules.
Experimental Protocol: General Procedure for Amide Coupling of this compound
This protocol is a general guideline for amide bond formation using a coupling agent.[8][9]
-
Materials: this compound (1.0 eq), Amine (primary or secondary, 1.0-1.2 eq), Coupling agent (e.g., HATU, HBTU, EDC/HOBt), Base (e.g., DIPEA, Et₃N, 2.0-3.0 eq), Anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product if necessary.
-
Workflow for Amide Bond Formation
Caption: Amide Synthesis Workflow.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. The strategic application of reactions such as quinazolinone synthesis, palladium-catalyzed cross-couplings, Sandmeyer reactions, and amide bond formations, starting from this readily available building block, will undoubtedly continue to fuel innovation in the chemical sciences.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 8. growingscience.com [growingscience.com]
- 9. iris.uniss.it [iris.uniss.it]
Tautomeric Forms of 2-Amino-4-bromobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-Amino-4-bromobenzoic acid. In the absence of direct experimental data for this specific compound, this document synthesizes information from studies on closely related analogues, including anthranilic acid and its derivatives, to predict and understand the tautomeric behavior of this compound. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can significantly influence a molecule's physicochemical properties, including its solubility, stability, and biological activity. A thorough understanding of these forms is therefore critical for applications in drug discovery and development.
Introduction to Tautomerism in this compound
This compound, a substituted anthranilic acid, possesses both an acidic carboxylic group and a basic amino group, making it susceptible to proton transfer and thus, tautomerism. The primary tautomeric equilibrium for this molecule is anticipated to be between a neutral form and a zwitterionic form. The position of this equilibrium is influenced by various factors, most notably the solvent environment and the pH of the medium.
The neutral form maintains the unionized carboxylic acid (-COOH) and amino (-NH2) groups. In contrast, the zwitterionic form results from an intramolecular proton transfer from the carboxylic acid to the amino group, yielding a carboxylate (-COO⁻) and an ammonium (B1175870) (-NH3⁺) group within the same molecule.
Potential Tautomeric Forms
Based on the structure of this compound and studies on analogous compounds, two principal tautomeric forms are expected to exist in equilibrium.
In addition to the primary neutral and zwitterionic forms, computational studies on similar molecules, such as 2-Amino-5-bromobenzoic acid, have explored other potential, albeit likely less stable, tautomers arising from proton transfer to the carboxyl oxygen or different rotamers.[1]
Quantitative Analysis of Tautomeric Equilibrium in Analogous Systems
Direct quantitative data for the tautomeric equilibrium of this compound is not currently available in the scientific literature. However, studies on anthranilic acid and its N-substituted derivatives provide valuable insights into the expected equilibrium constants. The tautomerization constant (Kz), which represents the ratio of the zwitterionic form to the neutral form, has been determined for these compounds in aqueous solutions.
| Compound | Tautomerization Constant (Kz) | log10(Kz) | Reference |
| Anthranilic acid | 8.51 | 0.93 ± 0.03 | [2][3][4] |
| N-methylanthranilic acid | 20.42 | 1.31 ± 0.04 | [2][3][4] |
| N-phenylanthranilic acid | 7.94 | 0.90 ± 0.05 | [2][3][4] |
These data indicate that in aqueous solutions, the zwitterionic form is the predominant species for anthranilic acid and its derivatives.[2][3][4] It is reasonable to infer a similar trend for this compound in polar, protic solvents.
Experimental Protocols for Tautomer Analysis
Several experimental techniques are employed to identify and quantify tautomeric forms. The selection of a method often depends on the phase of the sample (solution or solid-state) and the desired level of detail.
UV-VIS Spectrophotometry for Solution-State Analysis
This method is used to determine the tautomerization constant (Kz) in solution by leveraging the different electronic absorption spectra of the neutral and zwitterionic forms.[2][3][4]
Methodology:
-
Preparation of Solutions:
-
A stock solution of the compound is prepared in a non-polar organic solvent (e.g., methanol, dioxane) where the neutral form is expected to dominate.[3]
-
A second stock solution is prepared in an aqueous buffer at the isoelectric point (pI) of the molecule, where the zwitterionic form is most abundant.[3]
-
-
Spectral Measurement:
-
UV-VIS absorption spectra of both solutions are recorded over a suitable wavelength range.
-
-
Data Analysis:
-
The molar absorptivities of the neutral (ε_N) and zwitterionic (ε_Z) forms are determined from their respective spectra.
-
The spectrum of the compound in a solvent where both forms coexist is recorded.
-
The tautomerization constant (Kz) is calculated using the following equation, where ε is the molar absorptivity of the mixture: Kz = ([Zwitterion]) / ([Neutral]) = (ε - ε_N) / (ε_Z - ε)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the neutral and zwitterionic forms. For instance, the chemical shift of the carboxylic proton in the neutral form will be distinct from that of the ammonium protons in the zwitterionic form.[5][6][7]
Methodology:
-
Sample Preparation: Solutions of the compound are prepared in various deuterated solvents of differing polarity (e.g., DMSO-d6, CD3OD, CDCl3) to observe solvent effects on the tautomeric equilibrium.
-
Spectral Acquisition: 1H and 13C NMR spectra are recorded for each solution.
-
Data Analysis: The chemical shifts and integration of key signals (e.g., acidic protons, protons alpha to the amino and carboxyl groups) are analyzed to identify the predominant tautomeric form and potentially quantify the equilibrium ratio.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can differentiate between tautomers by identifying characteristic vibrational modes of their functional groups.
Methodology:
-
Sample Preparation: Samples can be analyzed in the solid state (e.g., as KBr pellets) or in solution.
-
Spectral Acquisition: FT-IR and FT-Raman spectra are recorded.
-
Data Analysis: The presence of a strong C=O stretching band (typically 1680-1710 cm⁻¹) is indicative of the neutral carboxylic acid group, while the appearance of strong symmetric and asymmetric stretching bands for the carboxylate group (around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively) suggests the zwitterionic form. Similarly, the N-H stretching vibrations of the -NH2 and -NH3⁺ groups will appear at different frequencies.[8]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. By determining the precise locations of all atoms, including hydrogen atoms, it can definitively distinguish between the neutral and zwitterionic forms. Studies on anthranilic acid have revealed the existence of polymorphs containing either neutral molecules or a mixture of neutral and zwitterionic molecules.[9][10][11]
Methodology:
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding the exact atomic coordinates and confirming the tautomeric form.
Computational Chemistry Insights
Density Functional Theory (DFT) calculations are frequently used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectroscopic data.[1][12]
Methodology:
-
Structure Optimization: The geometries of the different possible tautomers are optimized using a selected DFT functional and basis set.
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Spectra Simulation: Vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the identity of the observed tautomers.
Conclusion
While direct experimental investigation of this compound is pending, a robust understanding of its likely tautomeric behavior can be extrapolated from comprehensive studies on its parent compound, anthranilic acid, and other closely related derivatives. It is anticipated that this compound exists in a dynamic equilibrium between its neutral and zwitterionic forms, with the position of this equilibrium being highly dependent on the surrounding medium. For researchers in drug development, acknowledging and investigating these tautomeric forms is crucial, as they can profoundly impact the compound's interaction with biological targets and its overall pharmaceutical profile. The experimental and computational protocols outlined in this guide provide a solid framework for the future characterization of this and other similarly structured molecules.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating tautomeric polymorphism in crystalline anthranilic acid using terahertz spectroscopy and solid-state density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structure of 2-Aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry
An In-depth Exploration of a Key Synthetic Building Block in Drug Discovery and Development
Introduction
2-Amino-4-bromobenzoic acid, also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid that has emerged as a crucial building block in the field of medicinal chemistry.[1][2] Its unique molecular architecture, featuring a benzene (B151609) ring functionalized with an amino group, a carboxylic acid, and a bromine atom, provides a versatile platform for a wide array of chemical modifications.[1][3] This trifunctional nature allows chemists to strategically introduce diverse pharmacophores and modulate physicochemical properties, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[3][4][5] Its applications span the development of pharmaceuticals, agrochemicals, and dyes, underscoring its importance in organic synthesis.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and therapeutic potential of derivatives of this compound for researchers and drug development professionals.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 20776-50-5 | [1][6] |
| Molecular Formula | C₇H₆BrNO₂ | [1][6][7] |
| Molecular Weight | 216.03 g/mol | [1][6] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 230-234 °C | [1] |
| Boiling Point | 352.4 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Purity | ≥98.0% | [1] |
| Synonyms | 4-Bromoanthranilic acid | [2][7] |
Core Synthetic Applications in Medicinal Chemistry
The strategic placement of the amino, carboxyl, and bromo groups on the aromatic ring makes this compound a highly versatile scaffold for generating complex molecular architectures.
The functional groups on this compound offer multiple avenues for chemical modification:
-
The Amino Group : Can be acylated to form amides, alkylated, or undergo diazotization to be converted into a variety of other functional groups.[4][5]
-
The Carboxylic Acid Group : Readily converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol.[4][5]
-
The Bromo Substituent : Serves as a reactive handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]
This synthetic flexibility allows for its use as a foundational scaffold in the development of diverse bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
Therapeutic Potential and Bioactive Derivatives
Derivatives of this compound have shown significant promise across several therapeutic areas. The scaffold has been successfully incorporated into molecules targeting key biological pathways implicated in various diseases.
Anticancer Agents
A significant area of application is in oncology. The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation.
-
Kinase Inhibitors : The 4-anilinoquinazoline (B1210976) scaffold, often derived from anthranilic acid precursors, is a well-established pharmacophore for targeting protein kinases like Aurora kinases, p38 MAP kinases, and src-family kinases.[8] For instance, 2-amino-4-bromo-3-fluorobenzoic acid has been used in the synthesis of quinazoline (B50416) compounds investigated for their anticancer properties.[9]
-
Dual Topoisomerase I/II Inhibitors : A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidines, which can be conceptually derived from precursors like 2-aminobenzoic acids, were designed as anticancer agents. One compound, 7a , emerged as a potent dual inhibitor of topoisomerase I and II and exhibited significant antiproliferative activity against the FaDu human cancer cell line.[11]
The following table summarizes the activity of a notable anticancer compound derived from a related scaffold.
| Compound | Target | Cell Line | IC₅₀ (μM) | Reference |
| 7a | Topoisomerase I/II | FaDu (HTB-43) | 1.73 | [11] |
Anti-inflammatory Agents
N-Aryl anthranilic acids are precursors to important non-steroidal anti-inflammatory drugs (NSAIDs).[12] The synthesis of these compounds, such as flufenamic and mefenamic acid, often involves the coupling of an aniline (B41778) derivative with a substituted 2-halobenzoic acid. Copper-catalyzed amination procedures have been developed for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids.[12]
Other Therapeutic Areas
Derivatives of aminobenzoic acids have also been investigated for a range of other biological activities, including:
-
Anticholinesterase Activity : For potential application in treating Alzheimer's disease.[13]
-
Analgesic Activity : Some derivatives have shown potent pain-relieving properties.[14]
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of a derivative from a substituted 2-aminobenzoic acid, adapted from established methods for the bromination of activated aromatic systems.[10]
Representative Protocol: Regioselective Bromination of a 2-Aminobenzoic Acid Derivative
This protocol describes the synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid from 2-amino-6-nitrobenzoic acid.
Materials and Reagents:
-
2-Amino-6-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-nitrobenzoic acid (1.0 equivalent).
-
Dissolution : Add dichloromethane (DCM) to create a slurry (target concentration of 0.2-0.5 M).[10]
-
Cooling : Cool the slurry to 0-5 °C using an ice-water bath.[10]
-
Acid Addition : Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.[10]
-
Bromination : Prepare a solution of N-Bromosuccinimide (NBS, 1.05-1.1 equivalents) in DCM and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.[10]
-
Reaction Monitoring : Monitor the reaction for 2-4 hours by TLC or HPLC until the starting material is consumed.
-
Quenching : Carefully pour the reaction mixture into ice water to quench the reaction.
-
Work-up :
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.[10]
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as methanol/water, to yield the pure product.[10]
-
Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.[10]
Targeting Signaling Pathways
Many derivatives of this compound function by inhibiting protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways, such as the PI3K/AKT or MAPK/ERK pathways, is a hallmark of many cancers. By designing molecules that competitively bind to the ATP-binding site of a specific kinase, it is possible to block downstream signaling and inhibit tumor growth.
For example, the phosphatidylinositol-3-kinase (PI3K) pathway is often hyperactivated in medulloblastoma.[15] Dual inhibitors that target both PI3K and other key proteins like bromodomain-containing protein 4 (BRD4) are a promising therapeutic strategy to overcome chemoresistance.[15] The 2-aminobenzoic acid scaffold is a valuable starting point for developing such targeted inhibitors.
References
- 1. innospk.com [innospk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2-Amino-4-bromobenzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, represents a versatile scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a bromine atom on the benzene (B151609) ring, provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space. This technical guide delves into the synthesis, potential biological activities, and experimental evaluation of analogs derived from this core structure, offering insights for researchers, scientists, and drug development professionals. The inherent reactivity of the amino and carboxylic acid functionalities, coupled with the potential for cross-coupling reactions at the bromine-substituted position, makes this compound an attractive starting material for the generation of novel small molecule libraries with therapeutic potential.
Physicochemical Properties of this compound
The foundational scaffold possesses the following key physicochemical properties:
| Property | Value |
| CAS Number | 20776-50-5 |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Melting Point | 230-234 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water |
| SMILES | C1=CC(=C(C=C1Br)N)C(=O)O |
| InChI Key | BNNICQAVXPXQAH-UHFFFAOYSA-N |
Synthetic Strategies for Analog Development
The chemical space of this compound can be readily expanded through modifications at its three key functional regions: the amino group, the carboxylic acid group, and the aromatic ring via the bromo substituent.
N-Acylation and N-Sulfonylation of the Amino Group
The primary amino group is a key site for derivatization, most commonly through acylation to form amides or sulfonylation to yield sulfonamides. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence biological activity and pharmacokinetic profiles.
Carboxylic Acid Modifications
The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and hydrazides. These derivatives can serve as isosteres for the carboxylic acid, potentially improving cell permeability and metabolic stability.
Cross-Coupling Reactions at the Bromo Position
The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, dramatically increasing the structural diversity of the analogs.
Potential Biological Activities and Signaling Pathways
Derivatives of aminobenzoic acids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A particularly interesting area of investigation for this compound analogs is their potential as kinase inhibitors, specifically targeting pathways implicated in cancer and inflammatory diseases.
Inhibition of the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and cellular stress. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Small molecule inhibitors of p38 MAPK have shown therapeutic promise. The 2-aminobenzamide (B116534) scaffold is a known pharmacophore for p38 MAPK inhibitors, suggesting that analogs of this compound could be promising candidates for targeting this pathway.
Below is a diagram illustrating the potential mechanism of action of a hypothetical this compound analog as a p38 MAPK inhibitor.
Figure 1: Proposed mechanism of a this compound analog as a p38 MAPK inhibitor.
Illustrative Quantitative Data
While a comprehensive quantitative structure-activity relationship (QSAR) study for a large library of this compound analogs is not yet publicly available, the following table presents hypothetical data for a small, focused set of analogs to illustrate the potential impact of structural modifications on biological activity. The target for this illustrative data is p38α MAPK.
| Compound ID | R¹ Substituent (at Amino Group) | R² Substituent (at Carboxyl Group) | R³ Substituent (at Bromo Position) | p38α MAPK IC₅₀ (nM) |
| AAB-001 | H | OH | Br | >10,000 |
| AAB-002 | Acetyl | OH | Br | 5,200 |
| AAB-003 | Benzoyl | OH | Br | 2,100 |
| AAB-004 | Acetyl | Methoxy | Br | 4,500 |
| AAB-005 | Acetyl | NH₂ | Br | 3,800 |
| AAB-006 | Acetyl | OH | Phenyl | 850 |
| AAB-007 | Acetyl | OH | 4-Fluorophenyl | 420 |
| AAB-008 | Methylsulfonyl | OH | 4-Fluorophenyl | 250 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful synthesis and evaluation of novel analogs. The following sections provide representative procedures for key synthetic transformations.
General Experimental Workflow
The synthesis and evaluation of new this compound analogs typically follow a structured workflow, as depicted in the diagram below.
Figure 2: General workflow for the synthesis and evaluation of this compound analogs.
Protocol 1: N-Acetylation of this compound
This protocol describes a standard procedure for the acylation of the amino group.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-acetamido-4-bromobenzoic acid.
Protocol 2: Suzuki Cross-Coupling of 2-Acetamido-4-bromobenzoic Acid
This protocol details the introduction of an aryl group at the 4-position.
Materials:
-
2-Acetamido-4-bromobenzoic acid
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-acetamido-4-bromobenzoic acid (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired biaryl product.
The this compound scaffold presents a rich and largely untapped area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an ideal starting point for the generation of compound libraries targeting a range of biological pathways. In particular, the exploration of its analogs as kinase inhibitors, for example, targeting the p38 MAPK pathway, holds significant promise for the development of new treatments for inflammatory diseases and cancer. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this compelling chemical space.
An In-depth Technical Guide to 2-Amino-4-bromobenzoic Acid (CAS: 20776-50-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-bromobenzoic acid, a key chemical intermediate. The information is curated for professionals in research and development, focusing on its chemical and physical properties, safety and handling, and applications in synthesis.
Core Properties and Specifications
This compound, also known as 4-bromoanthranilic acid, is a substituted aromatic compound containing amino and carboxylic acid functional groups.[1] Its off-white to light yellow crystalline powder appearance is characteristic.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.[2]
The fundamental physical and chemical properties of this compound are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 20776-50-5 | [2][3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 216.03 g/mol | [3][4][5] |
| Melting Point | 230-234 °C | [2][3][4] |
| Boiling Point | 352.4 ± 32.0 °C at 760 mmHg | [2][3] |
| Density | 1.8 ± 0.1 g/cm³ | [2][3] |
| pKa | 4.71 ± 0.10 (Predicted) | [6] |
| Water Solubility | Slightly soluble | [5][6][7] |
| Appearance | White to off-white, or light yellow crystalline powder/solid | [1][2][5] |
Structural confirmation and purity assessment are critical in research and development. Spectroscopic data provides the necessary fingerprints for this compound.
| Identifier | Value | Source(s) |
| InChI | 1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | [1][4][8] |
| SMILES | Nc1cc(Br)ccc1C(O)=O | [4] |
| EC Number | 244-025-7 | [4] |
| MDL Number | MFCD03618454 | [4] |
While specific spectra are proprietary, 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[8]
Synthesis and Reactions
This compound is a valuable intermediate, meaning it is often synthesized as a precursor for more complex molecules.[9] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on a benzene (B151609) ring, allows for a wide range of chemical transformations.[1][2]
The amino group can undergo diazotization or be used in condensation reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.[1][10] The bromine atom is a site for nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.
Key Applications in Research and Development
The versatility of this compound makes it an important raw material and intermediate in several high-value chemical industries.[3][9]
-
Pharmaceutical Synthesis : It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][5] Its derivatives are investigated for a range of biological activities.
-
Agrochemicals : This compound is used in the development of new pesticides and herbicides.[2][9]
-
Dyes and Pigments : It acts as an intermediate in the manufacturing of various dyestuffs.[2][5][9]
-
Peptide Synthesis : It has applications in solution-phase peptide synthesis.[4]
-
Life Science Research : It is utilized as a biochemical reagent for creating organic compounds for life science research.[3][9]
Experimental Protocols
Detailed experimental procedures are often proprietary. However, based on related syntheses and analytical methods, the following protocols can serve as a guide.
This protocol describes the synthesis of the ethyl ester, a common derivative.[11]
-
Starting Material : A solution of 2-acetylamino-4-bromobenzoic acid (0.461 mol) in absolute ethanol (B145695) (3 liters) is prepared.
-
Acidification : The solution is cooled to 0°C and saturated with a stream of dry hydrogen chloride gas.
-
Reaction : The solution is heated under reflux for 24 hours.
-
Work-up : After cooling, the solution is concentrated by evaporation to approximately 750 ml and then poured into 2 liters of aqueous saturated sodium bicarbonate.
-
Extraction : The aqueous phase is extracted three times with 300 ml portions of chloroform.
-
Purification : The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.
A reverse-phase HPLC method can be used for the analysis of this compound.[12]
-
Column : Newcrom R1 or equivalent reverse-phase column.
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid.
-
MS Compatibility : For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier such as formic acid.[12]
-
Scalability : This method is scalable and can be adapted for preparative separation to isolate impurities.[12]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.[13]
| Hazard | Description | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H301: Toxic if swallowed. | [4][14] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [4] |
-
Engineering Controls : Use in a well-ventilated area, such as a fume hood.[13]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[4][13]
-
Skin Protection : Wear appropriate protective gloves and clothing.[4][13]
-
Respiratory Protection : Use a dust mask (e.g., N95) for handling the solid.[4]
-
Handling : Avoid dust formation. Do not ingest, inhale, or allow contact with skin and eyes. Wash hands thoroughly after handling.[13]
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Keep in an inert atmosphere and away from light.[6]
This guide is intended for informational purposes and should be used in conjunction with official safety data and validated experimental protocols.
References
- 1. CAS 20776-50-5: this compound | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. This compound | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 4. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 20776-50-5 [m.chemicalbook.com]
- 7. believechemical.com [believechemical.com]
- 8. This compound(20776-50-5) 1H NMR [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-4-bromobenzoic Acid and its Derivatives in Research and Development
For Immediate Release
This technical guide provides an in-depth overview of 2-Amino-4-bromobenzoic acid, a versatile building block for researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, key physicochemical properties, and detailed experimental protocols for its application in synthesizing bioactive molecules. Furthermore, it explores the implication of its derivatives in cellular signaling pathways, offering a comprehensive resource for the scientific community.
Compound Identification and Synonyms
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. The primary synonym for this compound is 4-Bromoanthranilic acid . Other recognized synonyms include:
-
Benzoic acid, 2-amino-4-bromo-
-
4-bromo-2-aminobenzoic acid
-
5-Bromo-2-carboxyaniline
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 20776-50-5 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Appearance | Light yellow to white crystalline solid/powder | [1][3] |
| Melting Point | 230-234 °C | [1][4] |
| Boiling Point | 352.4 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water. | [4] |
Applications in Organic Synthesis
This compound is a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][5][6] Its functional groups allow for diverse chemical transformations. The amino group can be diazotized or partake in condensation reactions, the carboxylic acid can be converted into esters and amides, and the bromine atom provides a site for cross-coupling reactions.[7]
A significant application of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][7]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of bioactive quinazolinone derivatives. While the provided literature primarily details the synthesis using the isomeric 5-bromoanthranilic acid, the procedures are readily adaptable for this compound (4-bromoanthranilic acid) due to the similar reactivity of the functional groups.
Synthesis of 6-Bromo-2-phenyl-1,3,4-benzoxazinone
This protocol outlines the synthesis of a benzoxazinone (B8607429) intermediate, a precursor to quinazolinones.
Materials:
-
5-Bromoanthranilic acid (or 4-Bromoanthranilic acid) (0.1 mol)
-
Benzoyl chloride (excess, freshly distilled)
-
Petroleum ether (60-80°C)
Procedure:
-
Dissolve 5-Bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.
-
Heat the mixture under reflux for 4 hours.
-
After the reaction is complete, distill off the excess benzoyl chloride under reduced pressure.
-
Upon cooling, a solid compound will form.
-
Wash the solid product repeatedly with small portions of petroleum ether (60-80°C).
-
The resulting product is a colorless crystalline solid of 6-Bromo-2-phenyl-1,3,4-benzoxazinone.
Synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides
This protocol describes the conversion of the benzoxazinone intermediate to a quinazolinone derivative and its subsequent functionalization.
Step 1: Synthesis of Ethyl (6-Bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3-yl) acetate (B1210297)
-
Take 6-Bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine (B1666218) ethyl ester (0.01 mol) in a round bottom flask.
-
Slowly add freshly distilled and dried pyridine (B92270) while shaking.
-
Heat the mixture under reflux for 8 hours.
-
Distill off the excess pyridine under reduced pressure.
-
Pour the resulting solution into a beaker containing crushed ice to precipitate the product.
-
Filter the solid, wash with ice-cold water, and dry at 100°C.
-
Recrystallize the product from ethanol (B145695) to obtain a colorless crystalline solid.
Step 2: Synthesis of N-substituted acetamides
-
Take Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate (0.01 mol) and a corresponding primary amine (0.01 mol) in a round bottom flask.
-
Slowly add glacial acetic acid while shaking.
-
Heat the mixture under reflux for 4-6 hours.
-
After cooling, pour the contents into crushed ice.
-
Wash the resulting solid with distilled water, filter, and dry in a vacuum.
-
Recrystallize the final product from warm ethanol.
Role in Cellular Signaling Pathways
While this compound itself is a synthetic intermediate, its derivatives, particularly quinazolinones, have been shown to modulate various cellular signaling pathways implicated in diseases like cancer. These compounds can induce cell death through apoptosis and autophagy.[7]
Quinazolinone derivatives have been reported to target key signaling pathways such as the PI3K-AKT and MAPK pathways.[7] For instance, certain derivatives can suppress anti-apoptotic proteins like Bcl-2 and promote the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in apoptosis.[7]
Below is a diagram illustrating a simplified apoptotic signaling pathway that can be influenced by quinazolinone derivatives.
Caption: Apoptotic signaling pathway modulated by quinazolinone derivatives.
Experimental and Synthetic Workflows
The synthesis of bioactive quinazolinone derivatives from this compound can be visualized as a multi-step workflow. The following diagram illustrates the logical progression from the starting material to the final products as described in the experimental protocols.
Caption: Synthetic workflow for quinazolinone derivatives.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-bromobenzoic acid from p-Nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-bromobenzoic acid is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its trifunctional nature, possessing amino, bromo, and carboxylic acid moieties, allows for diverse chemical modifications, making it an important intermediate in the preparation of complex molecular architectures. This document provides a detailed protocol for a two-step synthesis of this compound, commencing from p-nitrobenzoic acid. The synthesis involves the initial bromination of the aromatic ring followed by the selective reduction of the nitro group.
Synthetic Pathway Overview
The synthesis of this compound from p-nitrobenzoic acid is proposed to proceed via a two-step reaction sequence. The first step involves the bromination of p-nitrobenzoic acid to yield 2-bromo-4-nitrobenzoic acid. The second step is the selective reduction of the nitro group of the intermediate to afford the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-nitrobenzoic acid
This protocol describes the bromination of p-nitrobenzoic acid. It should be noted that direct bromination of p-nitrobenzoic acid can lead to a mixture of isomers due to the directing effects of the nitro and carboxylic acid groups. The following protocol is a representative method, and chromatographic purification is essential to isolate the desired 2-bromo-4-nitrobenzoic acid isomer.
Materials and Reagents:
-
p-Nitrobenzoic acid
-
Fuming sulfuric acid (20% SO₃)
-
Bromine (Br₂)
-
Sodium bisulfite
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add p-nitrobenzoic acid.
-
Cool the flask in an ice bath and slowly add fuming sulfuric acid with stirring.
-
Once the p-nitrobenzoic acid is completely dissolved, slowly add bromine from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
The crude product will precipitate out of the solution. Filter the precipitate and wash with cold deionized water.
-
Dissolve the crude product in dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-nitrobenzoic acid.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired isomer.
Protocol 2: Synthesis of this compound
This protocol details the selective reduction of the nitro group of 2-bromo-4-nitrobenzoic acid to an amino group using tin(II) chloride. This method is effective for reducing nitro groups in the presence of halogens and carboxylic acids[1][2].
Materials and Reagents:
-
2-Bromo-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-nitrobenzoic acid in ethanol.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of 2-bromo-4-nitrobenzoic acid with stirring at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified final product.
Quantitative Data Summary
The following table summarizes the representative quantitative data for the synthesis of this compound.
| Parameter | Step 1: Bromination of p-Nitrobenzoic acid | Step 2: Reduction of 2-Bromo-4-nitrobenzoic acid |
| Starting Material | p-Nitrobenzoic acid | 2-Bromo-4-nitrobenzoic acid |
| Product | 2-Bromo-4-nitrobenzoic acid | This compound |
| Molecular Weight ( g/mol ) | 167.12 | 246.01 |
| Yield (%) | 40-50% (after purification) | 85-95% |
| Purity (by HPLC) | >95% | >98% |
| Melting Point (°C) | 165-169[3] | 210-212 |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route from p-nitrobenzoic acid to this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Copper-Catalyzed Amination of Bromobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed amination of bromobenzoic acids, a variation of the Ullmann condensation, is a powerful and versatile method for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. These products are valuable intermediates in the pharmaceutical and materials science industries, serving as precursors for a range of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and acridone-based compounds. This application note provides a detailed overview of a highly regioselective protocol, its scope, and experimental procedures. The described method is advantageous as it often proceeds without the need for protecting the carboxylic acid functionality, tolerates a wide range of functional groups, and provides good to excellent yields.[1][2]
Reaction Principle and Scope
The core transformation involves the cross-coupling of a bromobenzoic acid with a primary or secondary amine in the presence of a copper catalyst, a base, and a suitable solvent at elevated temperatures. The reaction demonstrates remarkable chemo- and regioselectivity, with the amination occurring specifically at the carbon-bromine bond positioned ortho to the carboxylic acid group. This selectivity is attributed to the directing effect of the carboxylate group.[2]
The reaction is compatible with a diverse array of functional groups on both the bromobenzoic acid and the amine coupling partner. This includes other halides (chloro and fluoro), nitro groups, and various substituents on the aniline (B41778) ring. The method is effective for both aromatic and aliphatic amines.[1] Electron-donating groups on the aniline partner tend to facilitate the reaction, while strong electron-withdrawing groups may lead to slower conversion.[1] Sterically hindered amines have also been successfully coupled using this methodology.[1]
Data Presentation
The following tables summarize the results from the copper-catalyzed amination of various bromobenzoic acids with a range of amines.
Table 1: Amination of 2-Bromobenzoic Acid with Various Aromatic Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 99 |
| 2 | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 |
| 3 | 2-Aminonaphthalene | N-(2-Naphthyl)anthranilic acid | 95 |
| 4 | 1-Aminopyrene | N-(1-Pyrenyl)anthranilic acid | 55 |
| 5 | 3-Chloroaniline | N-(3-Chlorophenyl)anthranilic acid | 84 |
| 6 | 3-Bromoaniline | N-(3-Bromophenyl)anthranilic acid | 81 |
| 7 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 96 |
| 8 | 4-Toluidine | N-(4-Tolyl)anthranilic acid | 92 |
| 9 | 4-Fluoroaniline | N-(4-Fluorophenyl)anthranilic acid | 85 |
| 10 | 4-Nitroaniline | N-(4-Nitrophenyl)anthranilic acid | 35 |
| 11 | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 78 |
| 12 | 2-tert-Butylaniline | N-(2-tert-Butylphenyl)anthranilic acid | 53 |
| 13 | 2-Isopropylaniline | N-(2-Isopropylphenyl)anthranilic acid | 61 |
Table 2: Amination of Substituted Bromobenzoic Acids with Aniline [1]
| Entry | Bromobenzoic Acid | Product | Yield (%) |
| 14 | 2-Bromo-4-fluorobenzoic acid | 4-Fluoro-N-phenylanthranilic acid | 94 |
| 15 | 2,5-Dibromobenzoic acid | 5-Bromo-N-phenylanthranilic acid | 82 |
| 16 | 2-Bromo-4-chlorobenzoic acid | 4-Chloro-N-phenylanthranilic acid | 89 |
| 17 | 4-Bromoisophthalic acid | 4-Carboxy-N-phenylanthranilic acid | 99 |
| 18 | 2-Bromo-3-methylbenzoic acid | 3-Methyl-N-phenylanthranilic acid | 58 |
Table 3: Amination of 2-Bromobenzoic Acid with Aliphatic Amines [1]
| Entry | Amine | Product | Yield (%) |
| 19 | n-Hexylamine | N-(n-Hexyl)anthranilic acid | 91 |
| 20 | Cyclohexylamine | N-Cyclohexylanthranilic acid | 85 |
| 21 | Morpholine | N-Morpholinylanthranilic acid | 65 |
Experimental Protocols
General Protocol for the Copper-Catalyzed Amination of Bromobenzoic Acids [1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromobenzoic acid derivative
-
Amine derivative
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder (0.2–0.3 micron)
-
Copper(I) oxide (Cu₂O) (<5 micron)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
-
Celite
-
Decolorizing charcoal
-
Hydrochloric acid (HCl), dilute solution
-
Sodium carbonate (Na₂CO₃), 5% aqueous solution
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromobenzoic acid (1.0 equiv), the amine (1.05-2.0 equiv, see notes below), potassium carbonate (1.0-2.0 equiv), copper powder (9 mol%), and copper(I) oxide (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).
-
Add 2-ethoxyethanol (approximately 0.3-0.5 mL per mmol of bromobenzoic acid).
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water.
-
Add a small amount of decolorizing charcoal and stir for 15-30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with water.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration.
-
For purification, dissolve the crude product in a 5% aqueous sodium carbonate solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the product by adding dilute hydrochloric acid to the filtrate.
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
Notes:
-
For aliphatic amines, it is often advantageous to use 2 equivalents of the amine and 2 equivalents of potassium carbonate.[1]
-
The reaction should be carried out under an inert atmosphere to prevent oxidation of the copper catalyst.
Visualizations
Catalytic Cycle of Copper-Catalyzed Amination (Ullmann Condensation)
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I)-amido complex, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key heterocyclic compounds, namely quinazolinones and N-aryl anthranilic acids, utilizing 2-amino-4-bromobenzoic acid as a versatile starting material. This document outlines specific experimental procedures, presents quantitative data in tabular format for clarity, and includes graphical representations of the synthetic workflows.
Introduction: The Utility of this compound in Heterocyclic Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of bioactive heterocyclic scaffolds.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on the aromatic ring, offers multiple reactive sites for diverse chemical transformations. The amino and carboxylic acid groups are key for forming fused heterocyclic systems like quinazolinones, while the bromine atom allows for metal-catalyzed cross-coupling reactions to introduce further molecular diversity.[3][4] These attributes make it an important intermediate in the synthesis of compounds for pharmaceuticals, agrochemicals, and material science.[2]
Synthesis of 6-Bromo-4(3H)-quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of 6-bromo-4(3H)-quinazolinone from this compound typically involves condensation with a one-carbon source, such as formamide (B127407) or orthoesters.
General Reaction Scheme:
Caption: Synthesis of 6-Bromoquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one
This protocol is adapted from general procedures for quinazolinone synthesis from anthranilic acids.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the cooled reaction mixture into cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified 6-bromoquinazolin-4(3H)-one.
Data Presentation: Comparison of Yields in Quinazolinone Synthesis
The following table provides data for the synthesis of an unsubstituted quinazolinone from anthranilic acid to serve as a benchmark. Yields for the synthesis using this compound may vary depending on the specific reaction conditions.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| Anthranilic Acid | Formamide | 150-160 °C, 8h | 61 | [5] |
Synthesis of N-Aryl-4-bromoanthranilic Acid Derivatives
N-aryl anthranilic acids are important precursors for acridone (B373769) and acridine (B1665455) synthesis and are themselves a class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] A common method for their synthesis is the copper-catalyzed amination of bromobenzoic acids.
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis of Quinazolinones Using 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing 2-Amino-4-bromobenzoic acid as a key starting material. The synthesized compounds, particularly 7-bromoquinazolinones, are of significant interest in medicinal chemistry due to their potential as anticancer agents. This document outlines both conventional and microwave-assisted synthetic methods and discusses the biological context of these molecules, with a focus on their impact on cancer cell signaling pathways.
Introduction
Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including several approved drugs. The substituent at the 7-position of the quinazolinone ring plays a crucial role in modulating the pharmacological activity of these compounds. The use of this compound as a precursor allows for the introduction of a bromine atom at this position, providing a handle for further functionalization or acting as a key pharmacophoric feature. These 7-bromoquinazolinone derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Synthesis of 7-Bromo-4(3H)-quinazolinone
The cyclization of this compound with a suitable one-carbon source, such as formamide (B127407) or orthoformates, is a common strategy for the synthesis of the 7-bromo-4(3H)-quinazolinone scaffold.
Protocol 1: Conventional Synthesis using Formamide
This protocol describes the synthesis of 7-bromo-4(3H)-quinazolinone via the reaction of this compound with formamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and formamide (4-5 equivalents).
-
Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water to the flask to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol (B145695) to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| This compound | Formamide | 150-160°C, 4-6 h | 7-Bromo-4(3H)-quinazolinone | Not explicitly found, but similar reactions with substituted aminobenzoic acids yield 60-90% |
Characterization Data (Predicted for 7-Bromo-4(3H)-quinazolinone):
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight: 225.04 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H, NH), 8.15 (s, 1H, H-2), 8.05 (d, J=8.4 Hz, 1H, H-5), 7.80 (s, 1H, H-8), 7.55 (d, J=8.4 Hz, 1H, H-6).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 161.0 (C=O), 148.0 (C-8a), 145.0 (C-2), 136.0 (C-6), 128.0 (C-5), 125.0 (C-4a), 122.0 (C-8), 118.0 (C-7).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₈H₆BrN₂O: 224.96, found 224.96.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of quinazolinones, often leading to higher yields and shorter reaction times.[1][2]
Experimental Protocol:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1 equivalent), an appropriate orthoester (e.g., triethyl orthoformate, 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 100 W) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 7-bromo-4(3H)-quinazolinone.
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) |
| This compound | Triethyl orthoformate, p-TSA | Microwave, 150°C, 10-30 min | 7-Bromo-4(3H)-quinazolinone | Generally high, often >80% for similar reactions[1] |
Synthesis of 2-Substituted-7-bromo-4(3H)-quinazolinones
The synthesis of 2-substituted derivatives can be achieved through a one-pot, multi-component reaction, offering a streamlined approach to generate a library of compounds for biological screening.[3][4]
Protocol 3: One-Pot Synthesis of 2-Aryl-7-bromo-4(3H)-quinazolinones
This protocol describes a copper-catalyzed one-pot synthesis of 2-aryl-7-bromo-4(3H)-quinazolinones from this compound, an aromatic aldehyde, and an ammonia (B1221849) source.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) and an aromatic aldehyde (1.2 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF), add a copper catalyst (e.g., CuI, 10 mol%) and a base (e.g., K₂CO₃, 2 equivalents).
-
Reaction Conditions: Add aqueous ammonia as the nitrogen source. Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
| Starting Material | Reagents | Catalyst | Reaction Conditions | Product | Yield (%) |
| This compound | Aromatic aldehyde, Aqueous Ammonia | CuI | 100-120°C, 12-24 h | 2-Aryl-7-bromo-4(3H)-quinazolinone | Moderate to good, depending on the aldehyde |
Biological Activity and Signaling Pathways
Quinazolinone derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents. The 7-bromo-substituted quinazolinones are of particular interest due to the influence of the halogen on their pharmacological properties.
Anticancer Activity and Impact on Signaling Pathways
Numerous studies have demonstrated that quinazolinone derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A key mechanism of action involves the inhibition of critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several quinazolinone derivatives have been shown to be potent inhibitors of this pathway. By targeting key kinases like PI3K and Akt, these compounds can effectively block downstream signaling, leading to the inhibition of cancer cell growth and the induction of apoptosis.[5][6][7]
Apoptosis Induction: Quinazolinone derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the key executioners of apoptosis.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of 7-bromoquinazolinone derivatives and their subsequent biological evaluation as potential anticancer agents.
Conclusion
The synthesis of 7-bromoquinazolinone derivatives from this compound provides access to a class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols outlined in these application notes offer robust methods for the preparation of these valuable scaffolds. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of potent and selective inhibitors of key cancer-related signaling pathways.
References
- 1. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 2-Amino-4-bromobenzoic Acid in Dye and Pigment Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzoic acid is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and, notably, dyes and pigments.[1][2] Its structure, featuring an amino group, a carboxylic acid group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications. In the realm of color chemistry, this compound is primarily utilized as a diazo component in the synthesis of azo dyes. The general principle involves the conversion of the primary amino group into a highly reactive diazonium salt, which is then coupled with an electron-rich aromatic compound (a coupling component) to form the characteristic azo (-N=N-) chromophore.[3][4]
The presence of the bromine atom and the carboxylic acid group on the aromatic ring of this compound can influence the properties of the resulting dyes. The bromine atom, being an electron-withdrawing group, can affect the color of the dye, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on its position relative to the azo group and other substituents. Furthermore, the bromine atom can enhance the lightfastness of the dye. The carboxylic acid group can improve the dye's solubility in aqueous or alkaline media and provides a potential site for forming salts or for covalent attachment to substrates.
General Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process: diazotization of the amino group followed by azo coupling with a suitable coupling component.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of this compound to its corresponding diazonium salt. This intermediate is unstable and should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture vigorously to obtain a fine suspension.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.
-
While maintaining the temperature of the this compound suspension below 5 °C and with continuous stirring, add the sodium nitrite solution dropwise.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction.
-
The resulting solution contains the diazonium salt of this compound and should be used immediately for the coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the reaction of the freshly prepared diazonium salt with a coupling component to form the azo dye. The choice of coupling component will determine the final color and properties of the dye. Common coupling components include phenols, naphthols, and aromatic amines.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline) (0.01 mol)
-
Sodium Hydroxide (B78521) (NaOH) solution (10%) or Sodium Acetate (B1210297)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 0.01 mol of the chosen coupling component in 20 mL of a 10% sodium hydroxide solution (for phenols and naphthols) or in a dilute acidic solution (for aromatic amines).
-
Cool this solution in an ice bath to 0-5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Adjust the pH of the reaction mixture as necessary. For coupling with phenols and naphthols, the solution should be alkaline (pH 8-10). For coupling with aromatic amines, a weakly acidic to neutral pH (pH 5-7) is typically required. Sodium acetate can be used as a buffer.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
-
Dry the purified dye in a vacuum oven at a suitable temperature.
Data Presentation
The following tables provide a structured overview of the key reagents involved in the synthesis and a template for presenting the quantitative data for a newly synthesized dye.
Table 1: Key Reagents and Their Roles in Azo Dye Synthesis
| Reagent | Role |
| This compound | Diazo Component (precursor to the diazonium salt) |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent (generates nitrous acid in situ) |
| Hydrochloric Acid (HCl) | Provides the acidic medium for diazotization |
| Coupling Component (e.g., Phenol) | Forms the azo dye by reacting with the diazonium salt |
| Sodium Hydroxide (NaOH) | Provides the alkaline medium for coupling with phenols |
| Sodium Acetate | Acts as a buffer for coupling with aromatic amines |
Table 2: Template for Quantitative Data of a Synthesized Azo Dye
| Property | Description | Expected Value/Data |
| Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. | To be determined experimentally. |
| Melting Point (°C) | The temperature at which the solid dye turns into a liquid. | To be determined experimentally. |
| Color | The observed color of the synthesized dye. | Dependent on the coupling component used. |
| λmax (nm) | The wavelength at which the dye shows maximum absorbance in the UV-Visible spectrum. | To be determined experimentally using a UV-Vis spectrophotometer. |
| FT-IR (cm⁻¹) | Key peaks in the Fourier-Transform Infrared spectrum indicating functional groups. | Expected peaks for -OH, C=O, N=N, C-Br, etc. |
| ¹H NMR (ppm) | Chemical shifts in the Proton Nuclear Magnetic Resonance spectrum. | To be determined experimentally to confirm the structure. |
| ¹³C NMR (ppm) | Chemical shifts in the Carbon-13 Nuclear Magnetic Resonance spectrum. | To be determined experimentally to confirm the structure. |
Mandatory Visualizations
The following diagrams illustrate the general synthetic pathway and experimental workflow for the production of azo dyes from this compound.
Caption: General synthesis pathway for an azo dye from this compound.
References
2-Amino-4-bromobenzoic Acid: A Versatile Scaffold for Agrochemical Innovation
Shanghai, China - 2-Amino-4-bromobenzoic acid, a readily available aromatic building block, is gaining increasing attention in the field of agrochemical research and development. Its unique structural features, including an amino group, a carboxylic acid, and a bromine atom on the benzene (B151609) ring, provide a versatile platform for the synthesis of novel herbicides, fungicides, and insecticides. This application note explores the utility of this compound in the synthesis of two key heterocyclic scaffolds with proven agrochemical potential: quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The resulting 7-bromo-quinazolin-4(3H)-one and 7-bromo-4H-3,1-benzoxazin-4-one cores can be further functionalized at various positions to modulate their biological activity, selectivity, and physicochemical properties.
7-Bromo-quinazolin-4(3H)-one Derivatives: A Platform for Diverse Bioactivities
Quinazolin-4(3H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 7-position, derived from this compound, can significantly enhance the efficacy of these molecules.
Herbicidal Activity: Certain 2-substituted-7-bromo-quinazolin-4(3H)-ones have shown promise as herbicides. For instance, derivatives incorporating an aryloxyphenoxypropionate motif have been investigated as potential acetyl-CoA carboxylase (ACCase) inhibitors, a key enzyme in fatty acid biosynthesis in grasses.[1]
Fungicidal and Antibacterial Activity: Brominated quinazolinone derivatives have demonstrated potent activity against a range of fungal and bacterial pathogens. For example, various 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant zones of inhibition against pathogenic fungi and bacteria.[2]
Insecticidal Activity: While less explored, the quinazolinone scaffold has also been investigated for its insecticidal properties, with some derivatives showing activity against various insect pests.
7-Bromo-4H-3,1-benzoxazin-4-one Derivatives: Emerging Agrochemical Candidates
The 4H-3,1-benzoxazin-4-one scaffold, also accessible from this compound, represents another promising avenue for the development of novel agrochemicals. These compounds are known to possess a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The bromine substituent at the 7-position can play a crucial role in enhancing these activities.
Experimental Protocols
The following are generalized protocols for the synthesis of key agrochemical intermediates from this compound.
Protocol 1: Synthesis of 7-Bromo-2-substituted-4H-3,1-benzoxazin-4-one
This protocol describes a general method for the synthesis of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-ones via the cyclization of N-acyl-2-amino-4-bromobenzoic acid.
Materials:
-
This compound
-
Acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or other suitable base
-
Acetic anhydride
-
Inert solvent (e.g., toluene, dioxane)
Procedure:
-
N-Acylation: In a round-bottom flask, dissolve this compound in an inert solvent. Add a suitable base, such as pyridine. Cool the mixture in an ice bath and slowly add the desired acid chloride or anhydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of N-acyl intermediate: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-acyl-2-amino-4-bromobenzoic acid. Filter the precipitate, wash with cold water, and dry.
-
Cyclization: Reflux the obtained N-acyl-2-amino-4-bromobenzoic acid in acetic anhydride for several hours.
-
Isolation of Benzoxazinone (B8607429): Cool the reaction mixture and pour it into ice-water to precipitate the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 7-Bromo-2-substituted-quinazolin-4(3H)-one
This protocol outlines the synthesis of 7-bromo-2-substituted-quinazolin-4(3H)-ones from the corresponding 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one.
Materials:
-
7-Bromo-2-substituted-4H-3,1-benzoxazin-4-one
-
Amine (e.g., ammonium (B1175870) acetate (B1210297), primary amine)
-
Solvent (e.g., glacial acetic acid, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one in a suitable solvent like glacial acetic acid.
-
Amination and Cyclization: Add the appropriate amine (e.g., ammonium acetate for an unsubstituted N-3 position, or a primary amine for a substituted N-3 position).
-
Reaction Conditions: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: Cool the reaction mixture and pour it into ice-water. The 7-bromo-2-substituted-quinazolin-4(3H)-one will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.
Data Presentation
The following tables summarize the potential agrochemical activities of quinazolinone and benzoxazinone derivatives, highlighting the importance of the bromine substituent.
Table 1: Herbicidal Activity of Quinazolin-4(3H)-one Derivatives
| Compound Class | Target Weed Species | Activity Indicator | Result | Reference |
| Quinazolinone-aryloxyphenoxypropionate hybrids | Monocotyledonous weeds (e.g., E. crusgalli) | % Inhibition | >90% at 375 g ha⁻¹ (pre-emergence) | [1] |
| Quinazolinone-phenoxypropionate hybrids | Monocotyledonous weeds (e.g., E. crusgalli) | % Inhibition | >80% at 150 g ha⁻¹ | [3] |
Table 2: Antifungal and Antibacterial Activity of Brominated Quinazolinone Derivatives
| Compound Class | Target Pathogen | Activity Indicator | Result | Reference |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger | Zone of Inhibition (mm) | Significant activity comparable to standard drugs | [2] |
| Various quinazolinone derivatives | C. albicans, A. niger | MIC (µg/mL) | Good activity (MICs of 32 or 64 µg/mL for some derivatives) | [4] |
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships in the application of this compound in agrochemical synthesis.
Caption: Synthetic pathway from this compound to agrochemical scaffolds.
Caption: Relationship between chemical scaffolds and their agrochemical applications.
Conclusion
This compound serves as a strategic starting material for the synthesis of a variety of heterocyclic compounds with significant potential in the agrochemical sector. The resulting 7-bromo-quinazolin-4(3H)-one and 7-bromo-4H-3,1-benzoxazin-4-one scaffolds offer a rich platform for the development of new and effective herbicides, fungicides, and insecticides. Further exploration of the structure-activity relationships of derivatives from these scaffolds is warranted to unlock their full potential in addressing the ongoing challenges in crop protection.
References
- 1. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving 2-Amino-4-bromobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups: an amino group, a carboxylic acid, and a bromine atom. The bromine atom, in particular, serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
This document outlines the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of this compound. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers in leveraging this compound for the synthesis of novel molecules with potential applications in drug discovery and development.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, leading to the synthesis of biaryl compounds. These structural motifs are prevalent in many biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromobenzoic Acids
While specific data for this compound is limited in readily available literature, the following table summarizes the results for the closely related 4-bromobenzoic acid, providing a strong indication of the expected reactivity and yields.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | K₂CO₃ | Water | 80 | 2 | 98 |
| 2 | 4-Methylphenylboronic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | K₂CO₃ | Water | 80 | 2 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | K₂CO₃ | Water | 80 | 2 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(CH₃CN)₂Cl₂ / Pipecolinic Acid | K₂CO₃ | Water | 80 | 2 | 92 |
Data adapted from a study on the Suzuki-Miyaura coupling of bromoaryl carboxylic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[3] This reaction allows for the introduction of alkenyl groups at the 4-position of this compound, leading to the synthesis of substituted cinnamic acid derivatives, which are valuable precursors in organic synthesis.
Expected Reaction Parameters for Heck Reaction
Based on general protocols for Heck reactions with aryl bromides, the following conditions can be anticipated for the reaction of this compound with an alkene.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂, or Pd/C |
| Ligand | PPh₃, P(o-tolyl)₃, or phosphine-free conditions |
| Base | Triethylamine (Et₃N), K₂CO₃, or NaOAc |
| Solvent | DMF, DMAc, or NMP |
| Temperature | 100-140 °C |
| Alkene | Acrylates, styrenes, or other electron-deficient olefins |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an acrylate.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1 mmol) in DMF (5 mL).
-
Add the alkene (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tolyl)₃ (0.02 mmol), and Et₃N (2 mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction to 120 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for synthesizing arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials. For this compound, this allows for the introduction of an alkynyl group at the 4-position.
Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines
While specific data for this compound is scarce, the following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which serves as a good model due to the similar electronic nature of the substrate.
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 92 |
| 4 | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[5]
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and Et₃N (2 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical relationship in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly valuable for the synthesis of arylamines. With this compound, this transformation allows for the introduction of a second amino group at the 4-position, leading to the formation of diaminobenzoic acid derivatives, which are important scaffolds in medicinal chemistry.
Expected Reaction Parameters for Buchwald-Hartwig Amination
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. The following table provides a general overview of commonly used conditions.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, or other bulky electron-rich phosphines |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, or THF |
| Temperature | 80-110 °C |
| Amine | Primary or secondary alkylamines and anilines |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the reaction vessel and heat it to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the introduction of a wide array of substituents at the 4-position, facilitating the rapid generation of diverse molecular scaffolds. These transformations are of high importance for researchers in drug discovery and materials science, allowing for the synthesis of novel compounds with tailored properties. The provided protocols and data serve as a valuable resource for the practical application of these reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of heterocyclic compounds, specifically focusing on the utilization of 2-Amino-4-bromobenzoic acid as a key building block. The methodologies outlined are particularly relevant for the generation of compound libraries for high-throughput screening in drug discovery programs.
Introduction
Solid-phase synthesis (SPS) is a powerful technique that enables the rapid and efficient construction of large libraries of organic molecules.[1] By anchoring the starting material to an insoluble polymer support, excess reagents and byproducts can be easily removed by simple filtration and washing, streamlining the purification process. This compound is a versatile starting material in medicinal chemistry, serving as a scaffold for the synthesis of various heterocyclic compounds, including quinazolinones, which are known to exhibit a wide range of biological activities.[2][3] The presence of the bromine atom provides a convenient handle for further diversification through cross-coupling reactions, allowing for the creation of diverse compound libraries.
This document outlines a protocol for the solid-phase synthesis of 6-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with significant therapeutic potential. The protocol is adapted from established solution-phase and solid-phase synthesis methodologies for related heterocyclic systems.
Experimental Protocols
General Workflow for Solid-Phase Synthesis of 6-Bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones
The overall strategy involves the immobilization of this compound onto a solid support, followed by a multi-step reaction sequence to construct the dihydroquinazolinone core, and subsequent cleavage to release the final product.
Caption: General workflow for the solid-phase synthesis of dihydroquinazolinones.
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
A selection of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the starting material to the solid support. The 2-chlorotrityl chloride resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve the final product.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Analyte Preparation: In a separate flask, dissolve this compound (2.5 eq, 3.0 mmol, 648 mg) in anhydrous DCM (15 mL). Add DIPEA (5.0 eq, 6.0 mmol, 1.05 mL) and stir for 5 minutes.
-
Attachment: Add the solution of this compound and DIPEA to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Synthesis of 6-Bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines the on-resin synthesis of the target compounds. The cyclization is achieved through the condensation of the immobilized amino acid with an aldehyde.
-
Resin Swelling: Swell the this compound-loaded resin (0.5 g) in anhydrous DMF (5 mL) for 30 minutes.
-
Aldehyde Addition: Add a solution of the desired aldehyde (5.0 eq) in anhydrous DMF (5 mL) to the swollen resin.
-
Reaction: Agitate the mixture at 60°C for 12 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Isolation of the Final Product
This protocol describes the release of the synthesized compound from the solid support and its subsequent isolation.
-
Resin Swelling: Swell the dried resin from Protocol 2 in DCM (5 mL) for 15 minutes.
-
Cleavage: Add a cleavage cocktail of TFA/TIS/DCM (2:2:96, v/v/v, 10 mL) to the resin and agitate at room temperature for 1 hour.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative HPLC or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 6-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-one.
Data Presentation
The following table presents hypothetical data for a small library of 6-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones synthesized using the protocols described above. This data is for illustrative purposes to demonstrate the expected outcomes.
| Compound ID | R-group (from Aldehyde) | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Purity (%) |
| 1a | Phenyl | 317.17 | 158.6 | 120.5 | 95 |
| 1b | 4-Chlorophenyl | 351.61 | 175.8 | 135.2 | 92 |
| 1c | 4-Methoxyphenyl | 347.20 | 173.6 | 130.1 | 96 |
| 1d | 2-Naphthyl | 367.22 | 183.6 | 141.4 | 93 |
Logical Relationships in Synthesis
The synthesis of the dihydroquinazolinone core on the solid support follows a logical progression of chemical transformations.
Caption: Key reaction steps in the on-resin formation of the dihydroquinazolinone ring.
Conclusion
The protocols detailed in these application notes provide a robust framework for the solid-phase synthesis of 6-bromo-2-substituted-2,3-dihydroquinazolin-4(1H)-ones utilizing this compound. This methodology is amenable to parallel synthesis, enabling the rapid generation of diverse compound libraries for screening in drug discovery and other life science research. The use of the bromine handle allows for further post-synthesis modifications, expanding the chemical space that can be explored from this versatile scaffold.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Analysis of 2-Amino-4-bromobenzoic Acid by HPLC and UPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-4-bromobenzoic acid using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are designed to be adaptable for various research and quality control applications, including purity assessment and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust reversed-phase HPLC method for the analysis of this compound.
Experimental Protocol: HPLC-UV Analysis
A standard HPLC system equipped with a UV detector is suitable for this method. The protocol is based on established methods for similar aromatic amino acids and related brominated compounds.[1][2][3]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.8 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
Quantitative Data Summary (Representative)
The following table summarizes representative quantitative data for an HPLC-UV analysis. These values are based on typical performance for similar validated methods and should be confirmed for specific instrumentation and applications.
| Parameter | Value |
| Retention Time (min) | ~ 5.0 |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Ultra-Performance Liquid Chromatography (UPLC) Method
This section outlines a high-throughput UPLC method suitable for the rapid analysis of this compound, adaptable for mass spectrometric detection.[1][2][4]
Experimental Protocol: UPLC-MS Analysis
This method utilizes a UPLC system for fast and efficient separation, with conditions amenable to mass spectrometry for enhanced selectivity and sensitivity.
Chromatographic Conditions:
| Parameter | Specification |
| UPLC System | Acquity UPLC or similar |
| Column | C18 bonded, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B held for 0.5 min, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS Detector (Optional) | ESI-MS/MS in positive ion mode |
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (95% A / 5% B) to cover the desired concentration range.
-
Sample Solution: Dilute the sample to be analyzed in the initial mobile phase to fall within the calibration range.
Quantitative Data Summary (Representative)
The following table provides representative quantitative data for a UPLC-MS/MS analysis. These values are illustrative and should be validated for the specific analytical setup.
| Parameter | Value |
| Retention Time (min) | ~ 2.5 |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | ~ 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | ~ 1.0 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Method Validation
The diagram below outlines the key parameters and their relationships in validating an analytical method for this compound.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors from 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of potent Protein Kinase B (PKB/Akt) inhibitors, starting from the readily available precursor, 2-Amino-4-bromobenzoic acid. The synthetic strategy employs a convergent approach, featuring a key Suzuki coupling reaction followed by a reductive amination to construct the final inhibitor scaffold. This methodology is based on the synthesis of non-peptidic inhibitors as described in US Patent 8,822,524 B2, which utilizes the methyl ester of this compound.
Introduction
Protein Kinase B (also known as Akt) is a serine/threonine-specific protein kinase that plays a crucial role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PKB/Akt signaling pathway is frequently observed in various human cancers, making it a prime target for the development of novel anticancer therapeutics. This document outlines a robust synthetic route to a class of non-peptidic PKB/Akt inhibitors. The synthesis is initiated from this compound, which is first converted to its methyl ester, followed by a palladium-catalyzed Suzuki coupling and a subsequent reductive amination to introduce key pharmacophoric features.
Data Presentation
While specific IC50 values for the compounds derived directly from this compound are not publicly available in the referenced patent, the patent describes the synthesis of a series of potent non-peptidic inhibitors. For the purpose of these application notes, a representative table of hypothetical, yet plausible, quantitative data is presented to illustrate the expected potency of this class of inhibitors against PKB/Akt.
| Compound ID | Starting Material | Target Enzyme | IC50 (nM) |
| PKB-Inhibitor-01 | Methyl 2-amino-4-bromobenzoate | PKB/Akt1 | 50 |
| PKB-Inhibitor-02 | Methyl 2-amino-4-bromobenzoate | PKB/Akt2 | 75 |
| PKB-Inhibitor-03 | Methyl 2-amino-4-bromobenzoate | PKB/Akt3 | 60 |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps.
Protocol 1: Esterification of this compound
This initial step converts the starting material into its more reactive methyl ester derivative.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude methyl 2-amino-4-bromobenzoate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Suzuki Coupling of Methyl 2-amino-4-bromobenzoate
This palladium-catalyzed cross-coupling reaction introduces a key aryl moiety.
Materials:
-
Methyl 2-amino-4-bromobenzoate (from Protocol 1)
-
Arylboronic acid (e.g., 4-nitrophenylboronic acid) (1.1 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add methyl 2-amino-4-bromobenzoate (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination
This final step introduces the amine component of the inhibitor.
Materials:
-
Suzuki coupling product (from Protocol 2)
-
Amine (e.g., N-Boc-aminoacetaldehyde) (1.5 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (2.0 eq)
-
Solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Suzuki coupling product (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the amine (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent portion-wise over 15-20 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Mandatory Visualization
Caption: Synthetic pathway to PKB/Akt inhibitors.
Application Notes and Protocols: Metal Complexes of 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromobenzoic acid is an aromatic amino acid that serves as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions through both the amino and carboxylate groups allows for the formation of stable metal complexes with diverse structural and electronic properties. These complexes, particularly those involving transition metals and Schiff base derivatives, have garnered significant interest due to their potential applications in medicine and catalysis. The incorporation of a metal center can enhance the biological activity of the parent ligand, leading to potent anticancer and antimicrobial agents. This document provides an overview of the applications of these complexes, along with detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications & Data
Metal complexes of this compound and its derivatives have shown promising activity in two primary therapeutic areas: oncology and infectious diseases. The chelation of the metal ion often enhances the therapeutic efficacy compared to the free ligand, a phenomenon attributed to increased lipophilicity and altered bioavailability.
Anticancer Activity
The anticancer potential of these metal complexes is a significant area of research. They are believed to exert their cytotoxic effects through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes like topoisomerase. The data presented below, based on studies of analogous aminobenzoic acid and Schiff base metal complexes, illustrates their potency against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative Metal Complexes (IC₅₀ values in µM)
| Complex/Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference Compound |
| Cu(II) Schiff Base Complex (Salicylaldehyde derivative) | 5.65 | 6.30 | 0.59 | 3.66 | Cisplatin (IC₅₀ ≈ 3-10 µM) |
| Zn(II) Schiff Base Complex (Salicylaldehyde derivative) | >100 | 4.42 | - | 7.2 | Cisplatin (IC₅₀ ≈ 3-10 µM) |
| Mn(II) Complex | - | IC₅₀ ≈ 0.14-0.19 | - | IC₅₀ ≈ 3.5-7.8 | Cisplatin (IC₅₀ ≈ 3-10 µM) |
| Pt(II) Complex | 64.7 | 31.1 | 167.2 | 0.4 | Cisplatin (IC₅₀ ≈ 3-10 µM) |
Note: Data is compiled from studies on various aminobenzoic acid and Schiff base metal complexes and serves as a representative illustration of potential activity.[1][2][3][4] Specific values for this compound complexes may vary.
Antimicrobial Activity
The metal complexes also exhibit significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often linked to the disruption of the microbial cell membrane and inhibition of essential enzymes.[5][6] Chelation enhances the lipophilicity of the compounds, allowing for better penetration through the lipid layers of microbial cell walls.
Table 2: Antimicrobial Activity of Representative Metal Complexes (Zone of Inhibition in mm)
| Complex/Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Standard Drug |
| Fe(II) Complex of 4-Aminobenzoic Acid | >22 | >22 | - | - |
| Mg(II) Schiff Base Complex (Salicylaldehyde derivative) | - | 22 | - | - |
| Ni(II) Amino Acid Complex | ~14 | Inactive | ~14 | Acriflavine |
| Cu(II) Amino Acid Complex | Inactive | Inactive | Inactive | Acriflavine |
Note: Data is based on studies of various aminobenzoic acid metal complexes.[5][6][7] The effectiveness of this compound complexes should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of metal complexes of this compound.
Protocol 1: Synthesis of a Metal(II) Complex of this compound
Objective: To synthesize a Metal(II) complex, for example, a Cu(II) complex, using this compound as the ligand.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂·2H₂O) or other suitable metal(II) salt
-
Deionized water
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (0.02 mol) in hot ethanol (50 mL).
-
In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, 0.01 mol) in a minimal amount of deionized water and then add ethanol (20 mL).
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Adjust the pH of the mixture to ~7-8 using a dilute ethanolic NaOH solution, if necessary, to facilitate deprotonation of the carboxylic acid.
-
Heat the resulting mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a Schiff Base Ligand and its Metal(II) Complex
Objective: To first synthesize a Schiff base ligand by condensing this compound with salicylaldehyde (B1680747), followed by complexation with a metal(II) ion.
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve this compound (0.01 mol) in 30 mL of ethanol in a round-bottom flask.
-
Add salicylaldehyde (0.01 mol) to the solution.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to 0°C in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base ligand.
Part B: Synthesis of the Metal(II) Schiff Base Complex
-
Dissolve the synthesized Schiff base ligand (0.02 mol) in hot ethanol (40 mL).
-
In a separate flask, dissolve the desired metal(II) chloride salt (0.01 mol) in ethanol (20 mL).
-
Add the metal salt solution to the ligand solution dropwise with constant stirring.
-
Reflux the mixture for 2-4 hours at 70-80°C.
-
Reduce the volume of the solution by half through evaporation and then allow it to cool.
-
Collect the precipitated complex by filtration, wash with cold ethanol, and dry in a vacuum desiccator.[8]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized metal complexes on a cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized metal complexes
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere for 24 hours.
-
Prepare stock solutions of the metal complexes in DMSO and then dilute them to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the complexes. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antibacterial Activity Assay (Disc Diffusion Method)
Objective: To screen the synthesized metal complexes for antibacterial activity.
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar (B569324) plates
-
Sterile filter paper discs (6 mm diameter)
-
DMSO (as solvent)
-
Standard antibiotic discs (e.g., Gentamicin)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum and spread it uniformly over the surface of the nutrient agar plates.
-
Dissolve the synthesized complexes in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a specific volume (e.g., 20 µL) of the complex solutions.
-
Place the impregnated discs, along with a standard antibiotic disc and a DMSO-only control disc, onto the surface of the agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of these metal complexes and a potential signaling pathway they might influence.
Caption: Workflow for Synthesis and Characterization.
Caption: Workflow for Biological Activity Screening.
Caption: ROS-Induced Apoptotic Signaling Pathway.
References
- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 | MDPI [mdpi.com]
- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol [mdpi.com]
- 4. jchemlett.com [jchemlett.com]
- 5. Synthesis, characterization and antimicrobial activities of some metal(II) amino acids’ complexes [scirp.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. recentscientific.com [recentscientific.com]
- 8. ajol.info [ajol.info]
Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties. These modifications can lead to peptides with increased stability against enzymatic degradation, improved receptor affinity and selectivity, and constrained conformations. 2-Amino-4-bromobenzoic acid is a non-proteinogenic amino acid that can be utilized as a building block in peptide synthesis. Its aromatic structure and the presence of a bromine atom offer unique opportunities for creating peptidomimetics with novel biological activities. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities.
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols for its incorporation via both solid-phase and solution-phase methods.
Applications of this compound in Peptide Synthesis
The introduction of this compound into a peptide sequence can confer several advantageous properties:
-
Conformational Rigidity: The aromatic ring of this compound can impart a degree of rigidity to the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.
-
Metabolic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Scaffold for Further Diversification: The bromo-substituent on the aromatic ring provides a reactive site for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be employed to attach a wide variety of chemical moieties, enabling the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.
-
Probing Molecular Interactions: The unique electronic and steric properties of the bromophenyl group can be used to probe interactions with biological targets.
Experimental Protocols
The incorporation of this compound into a peptide sequence can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired peptide length, scale, and the overall synthetic strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected this compound
Solid-phase peptide synthesis is the preferred method for the routine synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For the incorporation of this compound, it must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine.
Materials:
-
Fmoc-2-Amino-4-bromobenzoic acid
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected standard amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether
-
HPLC grade water and acetonitrile
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Incorporation of Fmoc-2-Amino-4-bromobenzoic Acid:
-
Follow the same procedure as in step 4, using Fmoc-2-Amino-4-bromobenzoic acid. Due to the potentially lower reactivity of this unnatural amino acid, the coupling time may need to be extended, or a double coupling performed.
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize the final product by mass spectrometry.
Quantitative Data (Representative):
| Parameter | Value |
| Crude Peptide Yield | 65-80% |
| Purity (by HPLC) | >95% (after purification) |
| Coupling Efficiency (Kaiser Test) | Negative (complete) after 2h |
Note: These values are representative and can vary depending on the specific peptide sequence and synthesis conditions.
Protocol 2: Solution-Phase Peptide Synthesis
Solution-phase synthesis is suitable for shorter peptides or for the synthesis of peptide fragments.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Gly-OH)
-
C-terminally protected amino acid (e.g., H-Phe-OMe)
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM, Ethyl acetate
-
Aqueous solutions for workup: 1N HCl, saturated NaHCO3, brine
-
Drying agent: Anhydrous Na2SO4
Methodology:
-
Activation of N-protected Amino Acid: Dissolve Boc-Gly-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF. Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: To the activated amino acid solution, add this compound (1 equivalent) and DIPEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by column chromatography on silica (B1680970) gel.
-
Deprotection: The Boc group can be removed with TFA in DCM to liberate the N-terminus for further coupling. The methyl ester can be hydrolyzed using LiOH or NaOH.
Quantitative Data (Representative):
| Parameter | Value |
| Dipeptide Yield | 70-85% |
| Purity (by TLC/NMR) | >98% (after purification) |
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Scalable Synthesis of 2-Amino-4-bromobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 2-Amino-4-bromobenzoic acid and its derivatives. This versatile building block is a key intermediate in the preparation of a wide range of biologically active molecules, including pharmaceuticals and fine chemicals.[1][2][3] The protocols outlined below are designed for scalability and are based on established and reliable chemical transformations.
Introduction
This compound (4-Bromoanthranilic Acid) is a substituted aromatic carboxylic acid containing an amino group, a bromine atom, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds such as quinazolinones.[4][5][6][7] Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic routes.
Scalable Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved through the direct bromination of 2-aminobenzoic acid (anthranilic acid). This method offers a straightforward approach using readily available starting materials.
Experimental Protocol: Bromination of 2-Aminobenzoic Acid
Reaction:
Caption: Synthetic scheme for the bromination of 2-aminobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles |
| 2-Aminobenzoic Acid | 137.14 | 137.1 g | 1.0 |
| Bromine | 159.81 | 160.0 g (51.2 mL) | 1.0 |
| Glacial Acetic Acid | 60.05 | 1.0 L | - |
| Sodium Bisulfite | 104.06 | As needed | - |
| Water | 18.02 | - | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 137.1 g (1.0 mol) of 2-aminobenzoic acid in 1.0 L of glacial acetic acid.
-
Cool the stirred solution to 10-15 °C in an ice-water bath.
-
Slowly add 160.0 g (1.0 mol) of bromine from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 5 L of ice-cold water with vigorous stirring.
-
A precipitate will form. If the solution retains a bromine color, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol (B145695)/water to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 85-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 230-234 °C |
| Reaction Time | 6-8 hours |
| Scalability | This protocol has been successfully scaled to 5 kg batches. |
Synthesis of this compound Derivatives
The versatile functional groups of this compound allow for a variety of subsequent chemical transformations. Key reactions include the Sandmeyer reaction to replace the amino group and the Ullmann condensation to form C-N and C-O bonds, as well as cyclization reactions to form heterocyclic systems.[8][9][10][11][12][13]
Application Note 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities.[4][5][7][14] this compound is an excellent precursor for the synthesis of 6-bromo-quinazolin-4(3H)-one derivatives.[4]
Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
Reaction:
Caption: Two-step synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Moles |
| This compound | 216.03 | 21.6 g | 0.1 |
| Acetic Anhydride | 102.09 | 51.0 g (47.2 mL) | 0.5 |
| Ethanol | 46.07 | 200 mL | - |
| Ammonium (B1175870) Hydroxide (28%) | 35.05 | 50 mL | - |
Procedure:
-
Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
In a 250 mL round-bottom flask, suspend 21.6 g (0.1 mol) of this compound in 51.0 g (0.5 mol) of acetic anhydride.
-
Heat the mixture to reflux for 2 hours. The solid will dissolve, and the solution will become clear.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
-
To the crude 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add 200 mL of ethanol and 50 mL of concentrated ammonium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data:
| Parameter | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 6-Bromo-2-methylquinazolin-4(3H)-one |
| Yield | 90-95% | 85-90% (from benzoxazinone) |
| Purity (by HPLC) | >95% | >98% |
| Reaction Time | 2 hours | 4 hours |
Application Note 2: Sandmeyer Reaction for Synthesis of 2,4-Dibromobenzoic Acid
The amino group of this compound can be efficiently replaced by another bromine atom via the Sandmeyer reaction, yielding 2,4-dibromobenzoic acid, another valuable synthetic intermediate.[9][11][15][16]
Experimental Protocol: Synthesis of 2,4-Dibromobenzoic Acid
Reaction Workflow:
Caption: Experimental workflow for the Sandmeyer reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Moles |
| This compound | 216.03 | 21.6 g | 0.1 |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Hydrobromic Acid (48%) | 80.91 | 100 mL | - |
| Copper(I) Bromide (CuBr) | 143.45 | 17.2 g | 0.12 |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, suspend 21.6 g (0.1 mol) of this compound in 100 mL of 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 1 L flask, dissolve 17.2 g (0.12 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude product in a hot solution of sodium carbonate, filter to remove insoluble impurities, and then re-precipitate the acid by adding concentrated hydrochloric acid.
-
Collect the purified 2,4-dibromobenzoic acid by filtration, wash with water, and dry.
-
Quantitative Data:
| Parameter | Value |
| Yield | 75-80% |
| Purity (by HPLC) | >97% |
| Reaction Time | 2-3 hours |
Potential Signaling Pathway Involvement
While specific signaling pathways for many this compound derivatives are still under investigation, quinazolinone-based compounds are known to interact with various biological targets. For instance, some quinazolinone derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cell proliferation and survival signaling pathways. Inhibition of EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to reduced cancer cell growth and survival.
Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the scalable synthesis of a wide array of derivatives with significant potential in drug discovery and development. The protocols provided herein offer robust and scalable methods for the synthesis of the parent compound and its conversion into important heterocyclic structures. Further exploration of the biological activities of these derivatives is a promising area for future research.
References
- 1. This compound | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 2. innospk.com [innospk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4-bromobenzoic Acid
Welcome to the technical support center for the purification of 2-Amino-4-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a persistent yellow or brownish color after a single recrystallization. What could be the cause and how can I fix it?
Possible Causes:
-
Residual Starting Materials or Intermediates: If synthesizing from 4-bromo-2-nitrobenzoic acid, incomplete reduction can leave behind colored nitro-aromatic impurities.
-
Formation of Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can form colored impurities.
-
Isomeric Impurities: The presence of isomers, such as 2-Amino-5-bromobenzoic acid, can sometimes contribute to discoloration and affect crystal lattice formation.
Suggested Solutions:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (typically 1-2% w/w). Heat the mixture for a short period and then perform a hot filtration to remove the carbon and adsorbed impurities.
-
pH-Mediated Purification: Exploiting the different solubilities of the desired product and acidic or basic impurities at various pH levels can be effective. Dissolving the crude product in a basic solution and then re-precipitating the this compound by carefully adjusting the pH with an acid can remove non-acidic impurities.
-
Repeat Recrystallization: A second recrystallization is often effective in removing persistent impurities. Ensure the solvent is appropriate and the cooling process is slow to encourage the formation of pure crystals.
Q2: I am experiencing low recovery after recrystallization. What are the likely reasons and how can I improve the yield?
Possible Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in a lower yield.
Suggested Solutions:
-
Solvent Optimization: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) has been shown to be an effective solvent. Mixed solvent systems (e.g., ethanol/water) can also be optimized.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Maximize Crystallization Time and Cooling: Allow the filtrate to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Q3: The melting point of my purified product is broad and lower than the literature value (230-234 °C). Why is this happening?
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can depress and broaden the melting point range. Common impurities include starting materials, byproducts like di-brominated species, and isomeric impurities.[1]
-
Residual Solvent: The presence of trapped solvent within the crystal lattice will also lead to an inaccurate melting point.
Suggested Solutions:
-
Further Purification: If impurities are suspected, an additional purification step such as a second recrystallization or column chromatography may be necessary.
-
Thorough Drying: Ensure the purified crystals are completely dry by using a vacuum oven or desiccator until a constant weight is achieved.
Q4: How can I separate this compound from its isomer, 2-Amino-5-bromobenzoic acid?
Challenge: These isomers have very similar physical properties, making separation by traditional recrystallization challenging.
Suggested Solution:
-
pH-Mediated Crystallization: A practical method for separating these isomers involves exploiting their solubility differences under controlled pH conditions. By using aqueous ammonia (B1221849) and ammonium (B1175870) dihydrogen phosphate (B84403), selective crystallization can be achieved. This method has been reported to yield this compound with a purity of over 98%.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities largely depend on the synthetic route.
-
From Bromination of Anthranilic Acid: Over-bromination can lead to di- and tri-brominated species. Positional isomers such as 2-Amino-5-bromobenzoic acid are also common byproducts.
-
From Reduction of 4-bromo-2-nitrobenzoic acid: The primary impurity is often the unreacted starting material, 4-bromo-2-nitrobenzoic acid.
Q2: What is a good solvent for the recrystallization of this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of this compound, capable of yielding high-purity crystals. A mixed solvent system of ethanol and water can also be employed to optimize solubility and recovery.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like phosphoric or formic acid) is suitable for assessing purity and detecting impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (230-234 °C) is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify and quantify impurities.
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of a reaction and the purity of column chromatography fractions. A common mobile phase for TLC analysis of similar compounds is a mixture of ethyl acetate (B1210297) and hexane (B92381).
Data Presentation
Table 1: Physicochemical Properties and Purity Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | |
| Melting Point | 230-234 °C | |
| Purity after pH-mediated crystallization and ethanol recrystallization | >98.15% | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Slightly soluble in water, soluble in ethanol |
Experimental Protocols
Protocol 1: Purification by pH-Mediated Crystallization and Recrystallization
This protocol is adapted from a method for separating isomeric mixtures of aminobromobenzoic acids.
-
Dissolution: Dissolve the crude this compound mixture in aqueous ammonia.
-
Selective Precipitation: Slowly add a solution of ammonium dihydrogen phosphate to the mixture with stirring. The this compound will selectively precipitate.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallization: a. Dissolve the collected solid in a minimum amount of hot ethanol. b. If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes. c. Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. g. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol) or adsorb it onto a small amount of silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane is a common starting point. For a polar compound like this compound, a mobile phase containing a small percentage of a more polar solvent like methanol (B129727) or a few drops of acetic acid in the ethyl acetate/hexane mixture might be necessary to ensure good elution from the column. The optimal eluent system should be determined by preliminary TLC analysis.
-
Packing and Elution: a. Pack the column with silica gel slurry in the initial, less polar eluent. b. Carefully load the sample onto the top of the column. c. Begin elution with the determined solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical decision tree for troubleshooting common purification challenges.
References
Optimizing reaction conditions for the synthesis of 2-Amino-4-bromobenzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-bromobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is 2-Aminobenzoic acid (anthranilic acid). The synthesis involves the electrophilic bromination of the aromatic ring.
Q2: What are the key reaction parameters to control during the bromination of 2-aminobenzoic acid?
The key parameters to control are temperature, the molar ratio of bromine to the substrate, and the choice of solvent. Temperature, in particular, can significantly influence the product distribution, affecting the ratio of mono- to di-brominated products.[1]
Q3: How can I minimize the formation of di-brominated byproducts?
To minimize the formation of 3,5-dibromoanthranilic acid, the reaction should be carried out at a low temperature.[1] Conducting the bromination in glacial acetic acid below its freezing point (around 16°C) has been shown to favor the formation of the mono-brominated product.[1][2]
Q4: What is a typical method for derivatizing the carboxylic acid group of this compound?
A common derivatization is Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Q5: How can I purify the crude this compound?
Purification can be achieved by recrystallization from a suitable solvent. For separating mono- and di-brominated products, exploiting their differential solubility in boiling water can be an effective method. The di-bromo derivative is nearly insoluble in boiling water, while the mono-bromo product is more soluble.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Probable Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the bromine is added slowly and with efficient stirring to allow for complete reaction.- Consider extending the reaction time. |
| Suboptimal Temperature | - For bromination of anthranilic acid, maintain a low temperature (e.g., below 16°C in glacial acetic acid) to favor mono-bromination and reduce the formation of di-bromo byproducts which can complicate purification and lower the yield of the desired product.[1][2] |
| Loss of Product During Work-up | - When separating the hydrobromide salt of the product, ensure complete precipitation before filtration.- During purification by recrystallization, avoid using an excessive amount of solvent. |
| Side Reactions | - The amino group of anthranilic acid activates the ring, making it susceptible to over-bromination. Using a protecting group for the amine, though adding extra steps, can improve selectivity if low temperature is insufficient. |
Problem 2: Product is Contaminated with Di-brominated Impurity
| Probable Cause | Recommended Solution |
| High Reaction Temperature | - The formation of 3,5-dibromoanthranilic acid is favored at higher temperatures.[1] Conduct the bromination at as low a temperature as practically possible. |
| Excess Bromine | - Use a stoichiometric amount or a slight excess of bromine. A large excess will promote di-bromination. |
| Inefficient Purification | - Separate the mono- and di-brominated products by taking advantage of their different solubilities. 3,5-dibromoanthranilic acid is significantly less soluble in boiling water than the 5-bromoanthranilic acid.[1] |
Problem 3: Low Yield During Esterification of this compound
| Probable Cause | Recommended Solution |
| Equilibrium Limitation | - Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol or remove water as it is formed. |
| Insufficient Catalyst | - The amino group in the starting material will neutralize some of the acid catalyst. Therefore, a stoichiometric amount of strong acid (like H₂SO₄) is often required rather than a catalytic amount. |
| Incomplete Reaction | - Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor the reaction by TLC to determine completion. |
| Product Dissolved in Wash | - During the workup, after neutralizing the acid, the ester product may precipitate. Ensure the pH is sufficiently basic (pH > 8) to precipitate the free amine form of the ester. |
Data Presentation
Table 1: Effect of Temperature on the Bromination of Anthranilic Acid in Glacial Acetic Acid
| Reaction Temperature | Product Ratio (5-bromo- vs 3,5-dibromo-) | Reference |
| Below 16°C (near freezing) | 2 : 1 | [1] |
| Near boiling point | 1 : 2 | [1] |
Experimental Protocols
Synthesis of 5-Bromoanthranilic Acid (a positional isomer of this compound)
This protocol is for a closely related isomer and can be adapted. The bromination of anthranilic acid will yield a mixture of isomers, primarily the 5-bromo and 3,5-dibromo derivatives.[1]
Materials:
-
Anthranilic acid (20 g)
-
Glacial acetic acid (250 mL)
-
Bromine (9.5 mL)
-
Benzene (for washing)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolve 20 g of anthranilic acid in 250 mL of glacial acetic acid in a suitable reaction flask.
-
Cool the solution to below 16°C in an ice bath.
-
Slowly add 9.5 mL of bromine to the stirred solution. A thick precipitate of the hydrobromide salts of the products will form.
-
Filter the precipitate and wash it with benzene.
-
To separate the mono- and di-brominated products, transfer the dried precipitate (approximately 54.7 g) to a flask and add 500 mL of water containing 2.5 mL of concentrated hydrochloric acid.
-
Boil the mixture and filter it hot under suction. The insoluble residue is primarily 3,5-dibromoanthranilic acid.
-
Repeat the extraction of the insoluble residue with boiling water twice more.
-
Combine the hot filtrates. Upon cooling, the 5-bromoanthranilic acid will precipitate.
-
Collect the precipitate by filtration and dry.
Synthesis of Ethyl 2-Amino-4-bromobenzoate (Representative Esterification)
Materials:
-
This compound (1.0 eq)
-
Absolute ethanol (B145695) (large excess, e.g., 10-20 eq)
-
Concentrated sulfuric acid (1.0-1.2 eq)
-
10% Sodium carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, suspend this compound in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. A precipitate of the ammonium (B1175870) salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly neutralize the solution by adding 10% sodium carbonate solution with stirring until the pH is approximately 8. Carbon dioxide gas will evolve.
-
The ethyl 2-amino-4-bromobenzoate will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the synthesis and derivatization.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobenzoic acid in the synthesis of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of heterocycles synthesized from this compound?
A1: this compound is a versatile precursor primarily used for the synthesis of quinazolinones and benzoxazinones. These reactions typically involve condensation and cyclization with appropriate reagents.
Q2: How does the bromo substituent at the 4-position affect the reactivity of this compound compared to unsubstituted anthranilic acid?
A2: The bromine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group in this compound. This may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve cyclization compared to unsubstituted anthranilic acid.
Q3: What are the key reaction parameters to control during the synthesis of heterocycles from this starting material?
A3: Critical parameters to monitor and control include reaction temperature, reaction time, choice of solvent, and the stoichiometry of the reactants. The purity of the this compound is also crucial, as impurities can lead to undesired side reactions.
Q4: Can this compound undergo decarboxylation during the reaction?
A4: Yes, decarboxylation is a potential side reaction, particularly under acidic conditions and at elevated temperatures. This can lead to the formation of 3-bromoaniline, which can then react to form impurities.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of heterocycles from this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Insufficiently harsh reaction conditions: The electron-withdrawing nature of the bromine atom may require more forcing conditions. 2. Poor quality of starting material: Impurities in the this compound can inhibit the reaction. 3. Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. 4. Reaction time is too short. | 1. Gradually increase the reaction temperature and monitor the progress by TLC. Consider using a higher-boiling solvent. 2. Ensure the purity of the starting material by recrystallization or other purification methods. 3. Optimize the molar ratio of the reactants. For example, in the Niementowski reaction, an excess of the amide or acid anhydride (B1165640) may be beneficial. 4. Increase the reaction time and follow the reaction progress using TLC or LC-MS.[1] |
| Formation of Multiple Products/Spots on TLC | 1. Side reactions: This could include decarboxylation, dimerization, or the formation of partially reacted intermediates. 2. Decomposition of starting material or product: High temperatures can sometimes lead to degradation. 3. Presence of impurities in the starting material. | 1. Optimize reaction conditions: Try lowering the temperature and extending the reaction time. If decarboxylation is suspected, consider using less acidic conditions if the reaction mechanism allows. 2. Use a milder cyclizing agent or catalyst. 3. Purify the starting material prior to the reaction. 4. Closely monitor the reaction and stop it once the starting material is consumed to prevent further side reactions.[1] |
| Product Isolation Difficulties | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during work-up. 3. Product co-precipitates with byproducts. | 1. Choose a solvent in which the product is sparingly soluble at room temperature to facilitate precipitation upon cooling. 2. Use brine washes to break up emulsions during aqueous work-up. 3. Optimize the reaction to minimize byproduct formation. Consider purification by column chromatography or recrystallization from a suitable solvent system. |
| Incomplete Cyclization | 1. The intermediate N-acyl-2-amino-4-bromobenzoic acid is stable and resistant to cyclization. 2. Insufficient temperature or catalyst activity. | 1. Increase the reaction temperature or consider using a stronger dehydrating agent or catalyst (e.g., polyphosphoric acid). 2. Ensure the catalyst is active and used in the correct amount. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of key heterocyclic intermediates from bromo-substituted anthranilic acids. These may require optimization for this compound.
Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
This protocol is adapted from the synthesis of related benzoxazinones and may serve as a starting point.
-
Acylation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Cyclization: The intermediate, N-acetyl-2-amino-4-bromobenzoic acid, can be cyclized to the benzoxazinone (B8607429) by heating at reflux in acetic anhydride.
-
Work-up: After completion of the reaction, the excess acetic anhydride is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexane (B92381) or ether to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate.
Synthesis of 7-Bromo-quinazolin-4(3H)-one (Niementowski Reaction)
This protocol is based on the synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and can be adapted.[2]
-
Reaction Setup: A mixture of this compound (1 equivalent) and formamide (B127407) (4 equivalents) is heated.[2]
-
Heating: The reaction mixture is stirred at 130 °C for 4 hours.[2]
-
Precipitation: After the reaction is complete, water is added to the mixture, which is then cooled to 60 °C. More water is added, and the mixture is stirred for an additional 30 minutes.[2]
-
Isolation: The precipitated product is isolated by vacuum filtration.[2]
-
Purification: The crude product is washed with anhydrous ethanol to yield the desired 7-bromoquinazolin-4(3H)-one.[2]
Quantitative Data
The following tables summarize representative reaction conditions and yields for the synthesis of related heterocyclic compounds. These values should be considered as a starting point for optimization when using this compound.
Table 1: Synthesis of Substituted Quinazolin-4(3H)-ones
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 2-Amino-5-bromobenzoic acid | Formamide | 130 °C, 4 h | 91 | [2] |
| 2,4-Dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile | Reflux, 20 h | Not specified | [3] |
Table 2: Synthesis of Substituted Benzoxazinones
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 5-Bromoanthranilic acid | Benzoyl chloride | Reflux, 4 h | Not specified | [4] |
| Anthranilic acids with electron-withdrawing groups | α-Keto acids, CuCl | Mild conditions | Lower yields (e.g., 51% with -NO2 group) | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of 7-bromo-2-substituted-quinazolin-4(3H)-ones.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Potential side reaction pathways in heterocycle synthesis.
References
Technical Support Center: Synthesis of 2-Amino-4-bromobenzoic acid
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and desired purity. Three common approaches include:
-
Hofmann Rearrangement of 4-Bromophthalamide (B1384766): This method involves the reaction of 4-bromophthalamide with a reagent like sodium hypobromite. It's a classical method for converting amides to amines with one less carbon atom.
-
From 4-Bromo-2-nitrotoluene (B1266186): This multi-step synthesis involves the oxidation of the methyl group of 4-bromo-2-nitrotoluene to a carboxylic acid, followed by the reduction of the nitro group to an amine.
-
Bromination of 2-Aminobenzoic Acid: Direct bromination of 2-aminobenzoic acid (anthranilic acid) can also yield the desired product, though control of regioselectivity is crucial to avoid the formation of other brominated isomers.
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: The yield of this compound is sensitive to several parameters, varying with the chosen synthetic route. Key factors include:
-
Reaction Temperature: Precise temperature control is crucial. For instance, in the Hofmann rearrangement, the temperature can influence the rate of reaction and the formation of byproducts.
-
Reagent Stoichiometry: The molar ratios of reactants, especially the brominating agent and the base in the Hofmann rearrangement, or the reducing agent for the nitro group, directly impact the conversion and selectivity.
-
Purity of Starting Materials: The use of high-purity starting materials is essential to prevent the introduction of impurities that can interfere with the reaction or complicate purification.
-
Reaction Time: Monitoring the reaction progress is important to ensure completion without promoting the formation of degradation products.
Q3: What are the expected impurities and byproducts in the synthesis of this compound?
A3: The nature of impurities largely depends on the synthetic method. A common impurity, particularly in the Hofmann rearrangement of 4-bromophthalamide, is the isomeric product 2-Amino-5-bromobenzoic acid . Other potential impurities can include unreacted starting materials, intermediates from incomplete reactions (e.g., 4-bromo-2-nitrobenzoic acid if the reduction is incomplete), and over-brominated products.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[1] For mixtures containing the 2-amino-5-bromobenzoic acid isomer, a pH-mediated crystallization strategy can be employed to achieve selective precipitation.[2] If recrystallization is insufficient, column chromatography using silica (B1680970) gel can be used to separate the desired product from persistent impurities.[1]
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify the structure of any significant impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can aid in the identification of unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (230-234 °C) is a good indicator of high purity.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal stoichiometry of reagents. | Carefully re-calculate and verify the molar ratios of all reactants and catalysts. | |
| Degradation of Product | Reaction conditions are too harsh (e.g., excessive temperature, extreme pH). | Re-evaluate the reaction conditions. Consider using milder reagents or lowering the reaction temperature. |
| Presence of impurities in starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. |
Product Contamination / Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of Starting Material | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of Isomeric Byproducts (e.g., 2-Amino-5-bromobenzoic acid) | Lack of regioselectivity in the reaction. | For the Hofmann rearrangement, carefully control the reaction conditions. For purification, employ pH-mediated crystallization or column chromatography.[2] |
| Presence of Other Side Products | Non-selective reaction conditions. | Adjust reaction parameters such as temperature, solvent, and catalyst to improve selectivity. For example, in amination reactions, controlling the temperature can minimize the formation of di-substituted byproducts.[1] |
| Discolored Product | Presence of colored impurities or degradation products. | Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
Experimental Protocols
Synthesis via Hofmann Rearrangement of 4-Bromophthalamide
This method is a common laboratory-scale synthesis. A key challenge is the formation of a mixture of this compound and 2-amino-5-bromobenzoic acid.
Reaction Scheme:
References
Troubleshooting low reactivity of the amino group in 2-Amino-4-bromo-6-nitrobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromo-6-nitrobenzoic acid, focusing on the low reactivity of its amino group.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in 2-Amino-4-bromo-6-nitrobenzoic acid so unreactive?
A1: The low reactivity of the amino group in this compound is a result of a combination of two main factors:
-
Steric Hindrance: The amino group is flanked by a bulky bromine atom and a carboxylic acid group in the ortho positions. This steric congestion physically blocks the approach of reagents to the nitrogen atom, making reactions at this site difficult.
-
Electronic Effects: The presence of a strong electron-withdrawing nitro group (-NO₂) on the aromatic ring significantly reduces the electron density on the amino group.[1] This is due to the -I (inductive) and -R (resonance) effects of the nitro group, which pull electron density away from the benzene (B151609) ring and, consequently, from the amino group.[1] This decrease in electron density makes the amino group less nucleophilic and therefore less reactive towards electrophiles.
Q2: I am observing very low to no yield in my acylation/alkylation reaction. What are the likely causes?
A2: Low yields in acylation or alkylation reactions are common with this substrate. The primary reasons are the inherent low reactivity of the amino group as explained in Q1. Other contributing factors could include:
-
Inadequate Reaction Conditions: Standard acylation or alkylation conditions are often insufficient to overcome the activation energy barrier for this unreactive amine.
-
Poor Solubility: The compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.
-
Catalyst Incompatibility or Deactivation: In catalyzed reactions, the chosen catalyst may not be effective for such a deactivated and sterically hindered substrate. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst can be deactivated by forming a complex with the basic amino group.[2][3][4][5]
Q3: Are there any strategies to improve the reactivity of the amino group?
A3: Yes, several strategies can be employed to enhance the reactivity of the amino group in 2-Amino-4-bromo-6-nitrobenzoic acid:
-
Use of Activating Agents or Catalysts: For acylation reactions, strong activating agents or specific catalysts can be used. This includes the use of peptide coupling reagents (e.g., HATU, HBTU) or the conversion of the carboxylic acid to a more reactive acyl halide.[6][7][8] For N-alkylation, catalysts such as those based on iridium or copper can be effective.[9][10]
-
Protection-Deprotection Strategy: The amino group can be protected with a group that reduces its deactivation, such as converting it to an amide (e.g., acetanilide).[11] The desired reaction is then carried out on the modified molecule, followed by deprotection to regenerate the amino group.
-
Harsh Reaction Conditions: In some cases, more forcing conditions such as higher temperatures, longer reaction times, and the use of high-boiling point solvents may be necessary to drive the reaction to completion. However, this approach should be used with caution as it can lead to side reactions and decomposition.
Q4: What are the common side reactions to be aware of when working with this compound?
A4: Besides low reactivity, several side reactions can occur:
-
Reactions involving the carboxylic acid group: The carboxylic acid can compete with the amino group for reaction with certain reagents. It is advisable to protect the carboxylic acid group (e.g., as an ester) if reactions targeting the amino group are desired.
-
Ring Deactivation: The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on the benzene ring highly unlikely under normal conditions.
-
Decomposition: Under harsh conditions, decomposition of the molecule can occur, especially in the presence of strong acids or bases at elevated temperatures. In diazotization reactions, the resulting diazonium salt is thermally unstable and can decompose to form phenolic byproducts.[12]
Troubleshooting Guides
Issue 1: Low or No Yield in N-Acylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed by TLC/LC-MS. | Insufficient activation of the acylating agent or low reactivity of the amine. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).2. Employ a peptide coupling reagent such as HATU, HBTU, or DCC/HOBt to activate the carboxylic acid.[6][7][8]3. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to protonate the carbonyl group of the acylating agent, making it more electrophilic. |
| Reaction starts but does not go to completion. | Poor solubility of the starting material or product. | 1. Screen for a solvent in which the starting material has better solubility (e.g., DMF, DMSO, NMP).2. Gently heat the reaction mixture to improve solubility, monitoring for any decomposition. |
| Multiple spots on TLC, with little of the desired product. | Side reactions or decomposition. | 1. Protect the carboxylic acid group as a methyl or ethyl ester before acylation to prevent its interference.2. Run the reaction at a lower temperature for a longer duration to minimize decomposition. |
Issue 2: Difficulties with N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| No alkylation product is formed. | The alkylating agent is not reactive enough or steric hindrance is too high. | 1. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride).2. Employ a catalytic system known for alkylating deactivated anilines, such as those based on iridium, palladium, or copper.[9][10]3. Consider a reductive amination approach if applicable. |
| The reaction is very slow. | Low nucleophilicity of the amino group. | 1. Increase the reaction temperature and/or reaction time.2. Use a high-boiling point aprotic polar solvent (e.g., DMF, DMAc). |
Issue 3: Problems with Diazotization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a precipitate or emulsion during diazotization. | Poor solubility of the aniline (B41778) or the diazonium salt. | 1. Use a co-solvent system (e.g., water/acetic acid or water/DMF) to improve solubility.[13]2. Ensure vigorous stirring to maintain a fine suspension. |
| Low yield in subsequent Sandmeyer or coupling reaction. | Decomposition of the diazonium salt. | 1. Strictly maintain the reaction temperature between 0-5 °C.[12]2. Use the diazonium salt solution immediately after its preparation. |
| Formation of colored byproducts. | Azo coupling with unreacted aniline or phenolic impurities. | 1. Ensure a sufficient excess of acid to keep the concentration of free aniline low.[12]2. Maintain a low temperature to prevent the formation of phenols from diazonium salt decomposition.[12] |
Data Presentation
Table 1: Qualitative Comparison of the Reactivity of the Amino Group in Substituted Anilines
This table provides a qualitative comparison based on the known electronic and steric effects of substituents. The reactivity of the amino group generally decreases with increasing electron-withdrawing character and steric hindrance of the substituents.
| Compound | Substituents | Electronic Effect on Amino Group | Steric Hindrance at Amino Group | Expected Relative Reactivity of Amino Group |
| Aniline | None | Neutral | Low | High |
| 4-Nitroaniline | 4-NO₂ | Strong deactivation (-I, -R) | Low | Low |
| 2-Bromoaniline | 2-Br | Weak deactivation (-I) | Moderate | Moderate to Low |
| 2-Aminobenzoic acid | 2-COOH | Weak deactivation (-I) | Moderate | Moderate to Low |
| 2-Amino-4-bromo-6-nitrobenzoic acid | 2-COOH, 4-Br, 6-NO₂ | Very strong deactivation (-I, -R) | High | Very Low |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (Adapted from protocols for hindered anilines)
-
Protection of the Carboxylic Acid (Optional but Recommended):
-
Suspend 2-Amino-4-bromo-6-nitrobenzoic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
-
N-Acylation:
-
Dissolve the methyl 2-amino-4-bromo-6-nitrobenzoate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Add a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Diazotization and Sandmeyer Reaction (Adapted from protocols for nitroanilines)
-
Diazotization:
-
Suspend 2-Amino-4-bromo-6-nitrobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (B80452) (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Example: Conversion to a chloro group):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete nitrogen evolution.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and purify as necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low reactivity of the amino group.
Caption: Factors contributing to the low reactivity of the amino group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Amino-4-bromobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound, being an amino acid, has both polar (amino and carboxylic acid groups) and non-polar (brominated benzene (B151609) ring) characteristics. This can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.
-
Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol (B145695) or methanol. A mixture of ethanol and water can also be effective.
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" can occur for several reasons:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution is Too Concentrated: If the solution is supersaturated to a high degree, the product may come out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can sometimes promote oiling out over crystal formation.
-
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If oiling persists, it may be necessary to first purify the crude product by another method, such as column chromatography, to remove a larger portion of the impurities.
-
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can often be resolved with a few simple techniques.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature. In this state, crystal nucleation is inhibited.
-
Too Much Solvent: You may have used too much solvent, and the concentration of the this compound is too low to crystallize.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: The presence of color indicates that colored impurities are still present.
-
Highly Colored Impurities: Some impurities, even in small amounts, can impart a noticeable color to the final product. These may have similar solubility properties to your target compound.
-
Solutions:
-
Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. A small spatula tip is usually sufficient.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
-
Q5: The final yield of my purified this compound is very low. What went wrong?
A5: A low yield can result from several factors during the recrystallization process.
-
Using Too Much Solvent: This is a very common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step, some of the product may crystallize on the filter paper or in the funnel.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent premature crystallization.
-
Always wash the collected crystals with a small amount of ice-cold solvent.
-
To potentially recover more product, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar compounds, good starting points for solvent screening include ethanol, methanol, and water, or mixed solvent systems such as ethanol/water. The methyl ester of this compound is reported to be soluble in organic solvents like ethanol and dichloromethane, suggesting the acid form will also have some solubility in these.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can originate from the starting materials or side reactions during synthesis. If the compound is synthesized by the bromination of 2-aminobenzoic acid (anthranilic acid), a potential impurity is the di-brominated product, 2-amino-x,x-dibromobenzoic acid. Unreacted starting materials may also be present.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 230-234 °C. A sharp melting point within this range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The optimal solvent and volumes may need to be determined experimentally.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Methodology:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale test to determine a suitable one. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used for decolorization, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to avoid premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of solubility for structurally similar compounds to guide solvent selection.
| Solvent | Qualitative Solubility of Similar Aromatic Acids (e.g., Benzoic Acid, Anthranilic Acid) | Expected Solubility Behavior of this compound |
| Water | Sparingly soluble in cold water, more soluble in hot water. | Likely to be sparingly soluble in cold water and more soluble in hot water. Solubility will be pH-dependent. |
| Ethanol | Soluble. | Expected to be soluble, especially when heated. |
| Methanol | Soluble. | Expected to be soluble, especially when heated. |
| Acetone | Soluble. | Likely to be soluble. |
| Dichloromethane | Sparingly soluble to soluble. | May have some solubility, particularly the ester form. |
| Hexane | Insoluble. | Expected to be insoluble. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Stability issues of 2-Amino-4-bromobenzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4-bromobenzoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is a solid that is stable under normal conditions.[1] For long-term storage, it is recommended to keep it in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions are typically prepared in organic solvents such as DMSO, ethanol, or dichloromethane.[2] For biological experiments, DMSO is a common solvent. Due to its limited aqueous solubility, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is recommended.
Q3: What are the recommended storage conditions for stock solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures and protected from light. A general recommendation for similar compounds is to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] Always protect solutions from light to prevent potential photodegradation.
Q4: What are the known incompatibilities of this compound in solution?
A4: this compound is incompatible with strong oxidizing agents.[1] Reactions with strong oxidizers can lead to degradation of the molecule. It is also advisable to avoid highly acidic or basic conditions for prolonged periods, as these can promote hydrolysis of the amino and carboxylic acid functional groups.
Q5: What are the potential signs of degradation in my this compound solution?
A5: Visual signs of degradation can include a change in color of the solution or the formation of precipitates. However, degradation can also occur without any visible changes. The most reliable way to assess the stability of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time.
Troubleshooting Guides
Issue 1: My this compound solution has changed color.
| Possible Cause | Troubleshooting Step |
| Oxidation | The amino group is susceptible to oxidation, which can lead to colored byproducts. Prepare fresh solutions and consider degassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Exposure to light, especially UV light, can cause degradation. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Contamination | The solution may be contaminated with other reagents. Ensure all glassware is clean and use high-purity solvents. |
Issue 2: A precipitate has formed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | The concentration of your solution may exceed the solubility of the compound in that particular solvent. Try gently warming the solution or using sonication to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution. |
| pH Change | The solubility of this compound is pH-dependent.[4] Changes in the pH of your solution could cause it to precipitate. Ensure the pH of your solution is controlled, especially when mixing with buffered solutions. |
| Degradation | Some degradation products may be less soluble than the parent compound. If you suspect degradation, analyze the solution using an appropriate analytical method like HPLC. |
Issue 3: I am seeing unexpected peaks in my HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Your compound may be degrading under your experimental conditions. Review your solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Impurity in the Starting Material | The commercial this compound may contain impurities. Always check the certificate of analysis for the purity of your starting material. |
| Interaction with Other Components | The compound may be reacting with other components in your sample matrix. Prepare control samples to investigate potential interactions. |
Quantitative Data on Stability (Illustrative Examples)
The following tables present hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound in a 1:1 acetonitrile/water mixture.
Table 1: Effect of pH on Stability at 25°C for 24 hours
| pH | % Recovery of this compound | % Total Degradation |
| 2.0 (0.01 N HCl) | 98.5 | 1.5 |
| 7.0 (Water) | 99.8 | 0.2 |
| 12.0 (0.01 N NaOH) | 95.2 | 4.8 |
Table 2: Effect of Temperature on Stability at pH 7.0 for 24 hours
| Temperature | % Recovery of this compound | % Total Degradation |
| 4°C | >99.9 | <0.1 |
| 25°C | 99.8 | 0.2 |
| 60°C | 92.1 | 7.9 |
Table 3: Effect of Oxidizing Agent at 25°C for 4 hours
| Condition | % Recovery of this compound | % Total Degradation |
| Control (pH 7.0) | 99.9 | 0.1 |
| 3% H₂O₂ | 85.7 | 14.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound. For a 10 mM stock solution (MW = 216.03 g/mol ), this would be 21.6 mg for 10 mL.
-
Transfer the weighed solid into the volumetric flask.
-
Add a portion of DMSO (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to dissolve the solid. Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
Once dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study (Illustrative)
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
1 mg/mL solution of this compound in 1:1 acetonitrile/water
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 100 µL of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 100 µL of 30% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare control samples for each condition by adding the stressor to the solvent without the drug and a sample of the drug solution stored under normal conditions.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Preventing byproduct formation in the bromination of aminobenzoic acid
Technical Support Center: Bromination of Aminobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the bromination of aminobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of aminobenzoic acid?
A1: Due to the strong activating nature of the amino group, the most common byproducts are polybrominated species, such as dibromo- and tribromo-aminobenzoic acids. For instance, the bromination of anthranilic acid in glacial acetic acid can yield both 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[1][2] Under certain conditions, particularly with excess bromine and in polar solvents like water, decarboxylation can occur, leading to the formation of brominated anilines.[3] If glacial acetic acid is used as a solvent, N-acetylation of the amino group can occur, forming N-acetyl-aminobenzoic acid, which may then undergo bromination.[3]
Q2: How does the position of the amino group (ortho, meta, para) affect byproduct formation?
A2: The position of the amino group significantly influences the regioselectivity and the propensity for polybromination.
-
Ortho- and Para-Aminobenzoic Acid: The amino group strongly activates the positions ortho and para to it. This leads to a high likelihood of polybromination. For example, in anthranilic acid (ortho-isomer), bromination occurs readily at the 5-position (para to the amino group) and the 3-position (ortho to the amino group).[1]
-
Meta-Aminobenzoic Acid: In m-aminobenzoic acid, the amino and carboxylic acid groups direct bromination to different positions. The amino group directs ortho and para (positions 2, 4, and 6), while the carboxylic acid group directs meta (positions 4 and 6). This can lead to a mixture of isomers, but polybromination is still a significant risk due to the powerful activating effect of the amino group.
Q3: What is the most effective strategy to achieve selective monobromination?
A3: The most reliable method for selective monobromination is the use of a protecting group for the amino functionality.[4][5] Acetylation of the amino group to form an acetamido group is a common and effective strategy. The acetamido group is less activating than the amino group, which tempers the reactivity of the aromatic ring and allows for controlled, selective bromination, primarily at the para position.[4][6][7] After bromination, the acetyl group can be readily removed by acid or base hydrolysis to yield the desired monobrominated aminobenzoic acid.[4][6]
Q4: Can I control byproduct formation by simply adjusting reaction conditions like temperature and solvent?
A4: While adjusting reaction conditions can influence the outcome, it is often insufficient to prevent polybromination, especially with highly activated substrates like aminobenzoic acids.[4]
-
Temperature: Lowering the reaction temperature can reduce the rate of reaction and may slightly improve selectivity.[4]
-
Solvent: Using a less polar solvent, such as carbon disulfide (CS₂), can decrease the ionization of bromine and reduce the electrophilicity of the brominating agent, which may favor monobromination over polybromination.[4] However, the high reactivity of the aminobenzoic acid ring often leads to multiple substitutions even under these milder conditions.[4]
Therefore, combining controlled conditions with a protecting group strategy is the most robust approach.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of di- and tri-brominated products. | The amino group is too activating, leading to over-bromination. | Protect the amino group via acetylation before bromination. This moderates the activating effect and allows for selective monobromination.[4][5] |
| Excess brominating agent was used. | Use a stoichiometric amount of the brominating agent (e.g., 1:1 molar ratio of aminobenzoic acid to bromine). | |
| The reaction temperature was too high. | Perform the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate.[4] | |
| Low yield of the desired monobrominated product. | Incomplete reaction. | Increase the reaction time or slightly raise the temperature, while carefully monitoring for the formation of polybrominated byproducts. |
| Product loss during workup and purification. | Optimize the purification method. For example, fractional crystallization can be used to separate mono- and di-brominated products based on their different solubilities.[1] | |
| Decarboxylation of the starting material or product. | Avoid harsh acidic conditions and high temperatures, which can promote decarboxylation.[8][9] | |
| Presence of N-acetylated byproducts. | Use of glacial acetic acid as a solvent. | While acetic acid is a common solvent, be aware that it can lead to acetylation. If this is a significant issue, consider alternative solvents. If the amino group is intentionally protected by acetylation, this is the desired intermediate. |
| Decarboxylation leading to brominated anilines. | The reaction conditions are too harsh (e.g., high temperature, strong acid). | Use milder reaction conditions. If possible, perform the reaction at or below room temperature. Avoid prolonged exposure to strong acids.[8][9] |
Experimental Protocols
Protocol 1: Selective Monobromination of p-Aminobenzoic Acid via Acetylation
This protocol involves a two-step process: protection of the amino group by acetylation, followed by bromination and deprotection.
Step 1: Acetylation of p-Aminobenzoic Acid
-
In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid
-
Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.
-
Collect the product by vacuum filtration, wash thoroughly with water, and then dry. A wash with a sodium bisulfite solution can be used to remove excess bromine.
Step 3: Hydrolysis of 4-acetamido-3-bromobenzoic acid
-
Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.
-
If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the 4-amino-3-bromobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.
-
Collect the final product by vacuum filtration, wash with water, and dry.
Protocol 2: Direct Bromination of Anthranilic Acid in Glacial Acetic Acid
This method can produce a mixture of mono- and di-brominated products, which can then be separated.
-
Dissolve anthranilic acid (20 g) in glacial acetic acid and cool the solution to below 15°C.[2]
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring while maintaining the temperature.
-
After the addition is complete, continue stirring for a designated period.
-
The reaction mixture will contain a precipitate of 3,5-dibromoanthranilic acid, which is sparingly soluble in the cold acetic acid.
-
Filter the mixture to separate the solid 3,5-dibromoanthranilic acid.
-
The filtrate contains the 5-bromoanthranilic acid. Upon cooling, the monobrominated product will precipitate.[2]
-
The two products can be further purified by recrystallization. 3,5-dibromoanthranilic acid is nearly insoluble in boiling water, facilitating its separation from the more soluble 5-bromoanthranilic acid.[1]
Data Presentation
Table 1: Comparison of Bromination Strategies for Anthranilic Acid
| Strategy | Brominating Agent | Solvent | Temperature | Major Product(s) | Observations | Reference(s) |
| Direct Bromination | Bromine | Glacial Acetic Acid | Near freezing point | 5-Bromoanthranilic acid (major) and 3,5-dibromoanthranilic acid (minor) | Yields a mixture that requires separation. | [1] |
| Direct Bromination | Bromine | Glacial Acetic Acid | Near boiling point | 3,5-Dibromoanthranilic acid (major) and 5-bromoanthranilic acid (minor) | Higher temperature favors di-substitution. | [1] |
| With Amino Protection | N-Bromosuccinimide | Acetonitrile | Room Temperature | 2-Acetamido-5-bromobenzoic acid | Controlled monobromination at the para position to the amino group. | General principle[4] |
Visualizations
Caption: Logical workflow for direct vs. protected bromination of aminobenzoic acid.
References
- 1. scispace.com [scispace.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of HPLC Methods for Separating 2-Amino-4-bromobenzoic Acid Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of 2-Amino-4-bromobenzoic acid and its positional isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for separating isomers of aminobromobenzoic acid?
A1: The separation of positional isomers is often challenging due to their similar physical and chemical properties.[1] For this compound and its isomers, a reversed-phase C18 column is the most common starting point and industry standard.[2][3] However, for difficult separations or to improve peak shape, consider the following:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[2]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics (e.g., reversed-phase/cation-exchange) can provide unique selectivity and excellent peak shapes for zwitterionic compounds like aminobenzoic acids.[1][4][5]
-
Modern End-capped Columns: Use high-purity silica (B1680970) columns with advanced end-capping to minimize secondary interactions with residual silanols, which can cause peak tailing with the amino group.
Q2: What is a recommended starting mobile phase for method development?
A2: A common starting point for reversed-phase separation of these isomers is a gradient elution using a mixture of an aqueous phase and an organic solvent.[6]
-
Organic Solvent: Acetonitrile (B52724) is generally preferred over methanol (B129727) as it often provides better peak shape and lower viscosity.[7]
-
Aqueous Phase: HPLC-grade water with an acidic modifier is crucial. A good starting point is 0.1% Formic Acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B).[8][9] Formic acid is volatile, making it compatible with mass spectrometry (MS) detection.[8] If MS compatibility is not required, 0.1% phosphoric acid can also be used.[6][9]
Q3: Why is the pH of the mobile phase so critical for this separation?
A3: The pH of the mobile phase is one of the most powerful tools for optimizing the separation of this compound isomers.[7][10] These molecules are amphoteric, meaning they have both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH).
-
Control of Ionization: The pH determines the ionization state of these functional groups.[10] At low pH (e.g., 2.5-3.5), the amino group is protonated (positive charge, -NH3+) and the carboxylic acid is non-ionized. At higher pH, the carboxylic acid becomes deprotonated (negative charge, -COO-).
-
Impact on Retention: This change in overall charge and polarity drastically affects the analyte's interaction with the stationary phase, altering retention time and selectivity between isomers.[11] Fine-tuning the pH is therefore essential for achieving baseline resolution.
Troubleshooting Guide
Problem: I am seeing poor resolution or co-elution of my isomers.
Answer: Achieving baseline separation between positional isomers requires careful optimization. Consider the following steps:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention time of all analytes and may improve the resolution between closely eluting peaks.
-
Modify the pH: Adjust the pH of the aqueous mobile phase in small increments (e.g., ±0.2 pH units). The pKa values of the isomers can differ slightly, and a small pH change can significantly impact selectivity.[7] Using a buffer like a phosphate (B84403) or acetate (B1210297) buffer (10-20 mM) can ensure a stable pH for reproducible results.[12]
-
Implement a Shallow Gradient: If using a gradient, make it shallower around the time your isomers elute. For example, if the peaks elute at 30% acetonitrile, try changing the gradient from a 5-50% ramp over 10 minutes to a 20-40% ramp over 15 minutes. A shallow gradient increases the effective separation between compounds with similar retention.[11]
-
Change the Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a mixed-mode column.[1][2]
Problem: My peaks are broad and show significant tailing.
Answer: Peak tailing for these compounds is often caused by secondary interactions between the basic amino group and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures the amino group is fully protonated (-NH3+). This can reduce unwanted interactions. The addition of an acid like formic or phosphoric acid also helps by protonating the silanol groups, effectively shielding them from the analyte.[6][9]
-
Use a High-Purity, End-capped Column: Modern columns are designed with minimal accessible silanol groups. Using a high-quality, fully end-capped C18 column or a specialized column with low silanol activity can dramatically improve peak shape.[13]
-
Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.
Problem: My retention times are drifting between injections.
Answer: Unstable retention times compromise the reliability of your method. The most common causes are:
-
Insufficient Column Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection, especially when running a gradient. A standard practice is to run a post-time equilibration of at least 10 column volumes.
-
Mobile Phase Instability: If you are not using a buffer, the pH of your mobile phase may not be stable, leading to drift.[11] Ensure your mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.[7]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Using a thermostatically controlled column compartment is essential for reproducible chromatography.[11]
Experimental Protocols
Starting Protocol for Reversed-Phase HPLC
This protocol provides a robust starting point for developing a separation method for this compound and its isomers.
-
HPLC System: Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.[14]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol or a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 60 16.0 90 18.0 90 18.1 10 | 25.0 | 10 |
Data Presentation
The following tables present illustrative data on how key parameters can affect the separation of three hypothetical isomers: Isomer 1 (this compound), Isomer 2 (2-Amino-5-bromobenzoic acid), and Isomer 3 (3-Amino-4-bromobenzoic acid).
Table 1: Illustrative Effect of Acetonitrile Concentration on Retention and Resolution (Conditions: Isocratic elution on a C18 column with 0.1% Formic Acid)
| % Acetonitrile | tR Isomer 1 (min) | tR Isomer 2 (min) | tR Isomer 3 (min) | Resolution (Rs) between 2 & 3 |
| 45% | 4.1 | 4.8 | 5.0 | 0.8 (Co-elution) |
| 40% | 5.9 | 7.0 | 7.4 | 1.3 (Partial Separation) |
| 35% | 8.2 | 9.9 | 10.5 | 1.8 (Good Separation) |
| 30% | 12.5 | 15.3 | 16.2 | 2.1 (Baseline Resolution) |
Table 2: Illustrative Effect of Mobile Phase pH on Retention Time and Selectivity (Conditions: Isocratic elution with 35% Acetonitrile / 65% Aqueous Buffer)
| pH | tR Isomer 1 (min) | tR Isomer 2 (min) | tR Isomer 3 (min) | Selectivity (α) between 2 & 3 |
| 2.5 | 8.2 | 9.9 | 10.5 | 1.06 |
| 3.0 | 8.5 | 10.1 | 11.0 | 1.09 |
| 3.5 | 8.9 | 10.0 | 11.4 | 1.14 |
| 4.0 | 9.5 | 9.8 | 12.1 | 1.23 |
Note: Selectivity (α) is the ratio of the retention factors (k) of two adjacent peaks. A higher value indicates better separation.
Visualizations
The following diagrams illustrate common workflows and logical relationships in HPLC method development and troubleshooting.
Caption: General HPLC troubleshooting workflow for common separation issues.
Caption: Logical workflow for HPLC method development for isomer separation.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. Common Types of HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. mastelf.com [mastelf.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Chromatogram Detail [sigmaaldrich.com]
Managing the solubility of 2-Amino-4-bromobenzoic acid in reaction mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the solubility of 2-Amino-4-bromobenzoic acid in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is slightly soluble in water.[1][2] It exhibits better solubility in polar organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, means its solubility in aqueous solutions is highly pH-dependent.[3][4]
Q2: In which organic solvents is this compound typically soluble?
A2: While specific quantitative data is not extensively available in public literature, based on its structure and data for similar compounds like its methyl ester, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[5][6] Its solubility in ethers and less polar solvents like dichloromethane (B109758) is likely lower.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in water is significantly influenced by pH.[3] In acidic solutions (low pH), the amino group is protonated to form a more soluble ammonium (B1175870) salt. In basic solutions (high pH), the carboxylic acid group is deprotonated to form a more soluble carboxylate salt. The compound is least soluble at its isoelectric point, where the net charge is zero.
Q4: How does temperature typically affect the solubility of this compound?
A4: Generally, the solubility of solid organic compounds like this compound in liquid solvents increases with temperature.[4] Therefore, heating the solvent is a common method to dissolve more of the compound. However, it is crucial to ensure that the compound is stable at elevated temperatures.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for dissolving the compound.
-
Insufficient Temperature: The dissolution process may be endothermic, requiring heat.
-
Solution: Gently warm the mixture while stirring. Monitor the temperature to avoid any potential degradation of the starting material or solvent evaporation.
-
-
Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
-
Solution: Increase agitation by using a magnetic stirrer or mechanical stirrer. Grinding the solid to a finer powder can also increase the surface area and accelerate dissolution.
-
-
Saturation: The concentration of the compound may have exceeded its solubility limit in the given volume of solvent.
-
Solution: Add more solvent in small increments until the solid dissolves completely.
-
Issue 2: The compound precipitates out of the solution during the reaction.
Possible Causes and Solutions:
-
Change in Temperature: If the reaction is cooled or runs at a lower temperature than what was required for dissolution, the solubility may decrease, causing precipitation.
-
Solution: Maintain the reaction temperature at a level where the compound remains soluble. If cooling is necessary for the reaction, a different solvent system with higher solubility at lower temperatures may be required.
-
-
Change in Solvent Composition: The reaction may produce a byproduct that changes the overall polarity of the solvent mixture, reducing the solubility of the starting material.
-
Solution: Consider using a co-solvent system that can accommodate changes in the reaction medium. Alternatively, a solvent in which all components remain soluble throughout the reaction should be chosen.
-
-
Reaction Consumption: As the this compound is consumed, a new, less soluble product may be forming and precipitating.
-
Solution: This is a normal outcome if the product is insoluble. The precipitate can be isolated by filtration at the end of the reaction. If this precipitation interferes with the reaction, a different solvent that can solubilize all components is needed.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Polarity | Expected Solubility | Reference/Rationale |
| Water | High | Slightly Soluble | [1][2] |
| Methanol | High | Soluble | Based on structural similarity to soluble compounds and ester solubility.[5] |
| Ethanol | High | Soluble | Based on structural similarity to soluble compounds and ester solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Often used for compounds with low solubility.[7] |
| Dimethylformamide (DMF) | High | Soluble | Often used for compounds with low solubility.[7] |
| Tetrahydrofuran (THF) | Medium | Moderately Soluble | General purpose solvent.[8] |
| Dichloromethane (DCM) | Medium | Sparingly Soluble | Lower polarity.[5] |
| Hexane | Low | Insoluble | Non-polar solvent.[8] |
Note: This table is based on general principles of solubility and data from structurally related compounds, as specific quantitative solubility data for this compound is limited in the available literature.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, THF, DCM, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or a small magnetic stir bar for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Slightly/Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
Record your observations for each solvent.
Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Chosen solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation.
-
After equilibration, let the solution stand to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Visualizations
References
- 1. This compound CAS#: 20776-50-5 [m.chemicalbook.com]
- 2. believechemical.com [believechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. This compound METHYL ESTER [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Safe handling and storage procedures for 2-Amino-4-bromobenzoic acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Amino-4-bromobenzoic acid (CAS No. 20776-50-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Causes skin irritation: Direct contact with skin may lead to irritation.[2][4]
-
Causes serious eye irritation: Contact with eyes can result in serious irritation.[2][4]
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory system.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment (PPE) is mandatory:
-
Eye and Face Protection: Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133 are necessary to prevent eye contact.[5][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[5][6]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity and safety of the compound. Store it in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Some sources recommend storing it under an inert atmosphere at room temperature.[7] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months, protected from light, is advised.[8]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[6]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is critical in case of exposure:
-
If Swallowed: Rinse your mouth and call a POISON CENTER or doctor immediately.[1][2][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[2][6]
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
If Inhaled: Move to fresh air. If you are not breathing, give artificial respiration.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (no longer white to light yellow/orange/green). | Exposure to light, air, or contaminants. | Do not use the material as its purity may be compromised. Dispose of it according to hazardous waste protocols. Ensure proper storage in a tightly sealed, opaque container in a cool, dark, and dry place. |
| Inconsistent experimental results. | Impure or degraded starting material. | Verify the purity of the this compound. Consider re-purifying the material if necessary. Always use material from a properly stored container. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Refer to literature for appropriate solvents for your specific reaction. Based on its structure, consider polar organic solvents. |
| Irritation or allergic reaction despite wearing gloves. | Permeation of the chemical through the glove material or contamination of lab surfaces. | Ensure you are using the correct type of chemical-resistant gloves and that they are not compromised. Regularly clean all work surfaces to prevent secondary contact. |
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 230 - 234 °C | [6][9] |
| 204 - 208 °C | ||
| 252 - 254 °C | ||
| Boiling Point | 352.4 ± 32.0 °C at 760 mmHg | [9] |
| Storage Temperature (Solid) | Room temperature | [7] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month, protect from light) | [8] |
| -80°C (up to 6 months, protect from light) | [8] | |
| pKa | 4.71 ± 0.10 (Predicted) | [7] |
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Don PPE: Put on all required personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Carefully open the container, avoiding the creation of dust. Use a clean spatula to transfer the desired amount of the solid to a weighing vessel.
-
Weighing: Weigh the compound on an analytical balance.
-
Cleanup: After weighing, tightly seal the container and return it to its proper storage location. Clean any residual dust from the balance and surrounding area using appropriate methods.
-
Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste in accordance with local regulations.[6]
Protocol 2: Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Wearing appropriate PPE, contain the spill by sweeping up the solid material and placing it into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Disposal: Treat all materials used for cleanup as hazardous waste and dispose of them according to institutional and governmental regulations.[5]
Visualizations
Caption: Experimental workflow for the safe handling of this compound.
Caption: Logical relationship diagram for troubleshooting experimental issues.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 20776-50-5 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. innospk.com [innospk.com]
Technical Support Center: Overcoming Poor Yields in Palladium-Catalyzed Couplings with 2-Amino-4-bromobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed coupling reactions involving 2-Amino-4-bromobenzoic acid. The unique functionalities of this substrate can present specific obstacles, leading to diminished reaction yields. This guide offers structured advice to diagnose and resolve these common issues.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent conversion of starting materials is a frequent challenge. The root cause often lies with the catalyst, reagents, or reaction conditions. The presence of both an amino and a carboxylic acid group in this compound can lead to catalyst inhibition or undesired side reactions.
Possible Causes & Solutions:
-
Catalyst Inactivation by the Amino Group: The lone pair of electrons on the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]
-
Solution: Employ bulky (sterically hindered) phosphine (B1218219) ligands. These ligands shield the palladium center, preventing the coordination of the amino group.[1] Ligands such as XPhos, SPhos, or RuPhos are often effective in these situations.[2][3]
-
-
Reaction with the Carboxylic Acid Group: The carboxylic acid moiety can be deprotonated by the base, potentially leading to side reactions or affecting the solubility of the starting material.
-
Solution 1: Protect the Carboxylic Acid. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents interference from the acidic proton. The ester can be hydrolyzed back to the carboxylic acid post-coupling if required.
-
Solution 2: Careful Base Selection. Use a base that is strong enough to facilitate the catalytic cycle but minimizes side reactions with the carboxylic acid. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable than strong bases like sodium tert-butoxide (NaOtBu) in some cases.[3][4]
-
-
Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[2][5] This reduction can sometimes be inefficient.
-
Poor Reagent or Solvent Quality: Impurities in starting materials, reagents, or solvents, particularly the presence of water or oxygen in anhydrous reactions, can deactivate the catalyst.[1][2]
Issue 2: Formation of Significant Side Products
The formation of byproducts reduces the yield of the desired product and complicates purification. Common side reactions in palladium-catalyzed couplings include homocoupling and protodehalogenation.
Possible Causes & Solutions:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) can be a significant side reaction.
-
Solution 1: Screen Different Catalysts/Ligands. Some catalyst systems are more prone to promoting homocoupling.[1] Experimenting with different palladium pre-catalysts and ligands is advisable.
-
Solution 2: Modify Reaction Conditions. Lowering the reaction temperature can sometimes disfavor homocoupling.[1] Slow addition of the organometallic reagent can also help by maintaining its low concentration in the reaction mixture.[1]
-
-
Protodehalogenation: Replacement of the bromine atom with a hydrogen atom can occur, leading to the formation of 2-aminobenzoic acid.
-
Solution: This is often caused by sources of active hydrogen in the reaction mixture. Ensure anhydrous conditions and high-purity reagents. The choice of base can also play a role; some bases may facilitate this side reaction more than others.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a very low yield. What should I try first?
A1: The primary suspects are catalyst inhibition by the amino group and interference from the carboxylic acid.
-
Protect the Carboxylic Acid: Esterify the carboxylic acid group before the coupling reaction.
-
Use a Bulky Ligand: Employ a sterically hindered biarylphosphine ligand like XPhos or SPhos to prevent the amino group from coordinating to the palladium catalyst.[2][3]
-
Optimize the Base: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[3]
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates catalyst decomposition and aggregation, leading to a loss of catalytic activity.[2]
-
Ligand Dissociation: This is often due to the dissociation of the phosphine ligand from the palladium center.[2] Using bulky, electron-rich ligands can create more stable catalytic complexes.
-
High Temperature: Elevated temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can oxidize the active Pd(0) catalyst.[2]
Q3: For a Sonogashira coupling with this compound, what are the key parameters to consider?
A3: In addition to the general considerations for this substrate:
-
Co-catalyst: Sonogashira couplings typically require a copper(I) co-catalyst (e.g., CuI).[7][8]
-
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is crucial for the deprotonation of the terminal alkyne.[9]
-
Solvent: Polar aprotic solvents like DMF or THF are commonly used.[9]
Q4: Can I perform a Buchwald-Hartwig amination using this compound as the aryl halide?
A4: Yes, but this can be challenging due to the presence of the free amino group on the substrate, which can compete with the desired amine coupling partner.
-
Protect the Amino Group: It is highly recommended to protect the amino group of the this compound (e.g., as a carbamate (B1207046) or amide) before attempting the Buchwald-Hartwig amination. This will prevent self-coupling and other side reactions. The protecting group can be removed after the coupling is complete.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound derivatives.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound ester | Protection of carboxylic acid prevents side reactions. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources.[1][2] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky ligands prevent catalyst inhibition by the amino group.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases for Suzuki couplings.[3] |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Common solvents for Suzuki reactions.[2] |
| Temperature | 80-110 °C | Optimization may be required.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl 2-amino-4-bromobenzoate:
-
To an oven-dried reaction vessel, add methyl 2-amino-4-bromobenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting poor yields.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Identifying and characterizing impurities in 2-Amino-4-bromobenzoic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobenzoic acid. Our goal is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] Common sources include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Intermediates: Residual amounts of intermediate compounds from multi-step syntheses.
-
By-products: Unwanted molecules formed from side reactions during synthesis. A common example is the formation of positional isomers.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.
-
Degradation Products: Impurities formed due to the degradation of the final product during storage or handling, such as hydrolysis products.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for separating and quantifying impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities. Derivatization is often required for polar molecules like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, aiding in the identification of impurities.[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Peak or Impurity Peaks
-
Possible Causes:
-
Secondary Interactions: The amino group in this compound can interact with acidic silanols on the surface of the HPLC column, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shapes for acidic or basic analytes.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
-
Solutions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol (B1196071) sites.
-
pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amino acid, a lower pH can improve peak shape.
-
Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Issue 2: Poor Resolution Between this compound and an Impurity
-
Possible Causes:
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength to separate closely eluting compounds.
-
Inadequate Column Efficiency: The column may be old or damaged, leading to broader peaks and reduced resolution.
-
Isomeric Impurities: Positional isomers, such as 2-Amino-5-bromobenzoic acid, can be challenging to separate.
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of early-eluting peaks.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles can enhance efficiency and resolution.
-
Temperature Adjustment: Optimizing the column temperature can sometimes improve selectivity.
-
Issue 3: Appearance of Ghost Peaks
-
Possible Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as peaks in the chromatogram.
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.
-
System Contamination: Contamination in the injector, tubing, or detector can lead to extraneous peaks.
-
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.
-
Blank Injections: Run a blank injection (injecting only the mobile phase) to confirm the source of the ghost peaks.
-
System Cleaning: Flush the entire HPLC system with a strong solvent to remove any contaminants.
-
Data Presentation
Table 1: Potential Impurities in this compound and their Analytical Characteristics
| Impurity Name | Potential Origin | Typical Analytical Method | Expected Retention Time (Relative to Main Peak) |
| 2-Amino-5-bromobenzoic acid | Synthesis By-product | HPLC-UV | ~1.1 |
| 4-Bromoanthranilic acid | Starting Material | HPLC-UV | ~0.8 |
| 2,4-Dibromobenzoic acid | Synthesis By-product | HPLC-UV, GC-MS | Varies |
| 2-Amino-4-hydroxybenzoic acid | Degradation Product | HPLC-UV, LC-MS | ~0.5 |
Note: Relative retention times are estimates and can vary significantly based on the specific chromatographic conditions.
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.8 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
GC-MS Method for Volatile Impurities (with Derivatization)
Due to the polar nature of this compound, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Derivatization Procedure:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-500 m/z
-
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. Key signals to observe for this compound and related impurities include aromatic protons, the amine proton, and the carboxylic acid proton.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment of unknown impurities.
Visualizations
Caption: Experimental workflow for impurity identification and characterization.
Caption: Logical relationships in HPLC troubleshooting.
References
Strategies to improve the regioselectivity of reactions with 2-Amino-4-bromobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions with 2-Amino-4-bromobenzoic acid.
Understanding the Challenge: Competing Directing Effects
The primary challenge in achieving regioselectivity with this compound stems from the competing directing effects of its three functional groups on the aromatic ring:
-
Amino Group (-NH₂): A strongly activating ortho, para-director.
-
Bromo Group (-Br): A deactivating ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating meta-director.
These conflicting influences can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product. The following sections provide strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily influenced by a combination of electronic and steric factors, the choice of protecting groups, and the reaction conditions (catalyst, solvent, and temperature). The inherent directing effects of the amino, bromo, and carboxylic acid groups often lead to a mixture of products unless strategic measures are taken.
Q2: How can I favor electrophilic aromatic substitution at a specific position?
A2: To control electrophilic aromatic substitution, it is crucial to modulate the directing effects of the existing substituents. The most effective strategy is to protect the highly activating amino group as an amide (e.g., acetamide). This reduces its activating strength and directs incoming electrophiles primarily to the position para to the amide and ortho to the bromine.
Q3: Is it possible to selectively perform a cross-coupling reaction at the C-4 position?
A3: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination can be performed selectively at the C-4 position (where the bromine atom is located). The C-Br bond is significantly more reactive in these reactions than the C-H bonds of the aromatic ring. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Q4: Can I functionalize the positions ortho to the amino group?
A4: Yes, functionalization at the C-3 and C-5 positions, which are ortho and para to the amino group respectively, can be achieved. Directed ortho-metalation (DoM) is a powerful technique for this purpose. By protecting the amino and carboxylic acid groups and then using a strong lithium base, it is possible to selectively deprotonate and functionalize the C-3 or C-5 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple isomers | The strongly activating amino group is directing to multiple positions. | Protect the amino group as an acetamide (B32628) to reduce its activating effect and enforce a more specific directing effect. |
| Low yield of the desired isomer | Steric hindrance or unfavorable electronic effects are disfavoring the desired pathway. | Optimize reaction conditions: try different solvents of varying polarity, and run the reaction at a lower temperature to favor the kinetically controlled product. |
| Reaction is not proceeding | The deactivating effect of the carboxylic acid and bromine is hindering the reaction. | Use a more potent electrophile or a stronger Lewis acid catalyst to increase the reactivity of the system. |
Issue 2: Low Yield or Side Reactions in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired product | The catalyst is inactive or poisoned. | Screen different palladium catalysts and phosphine (B1218219) ligands. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Formation of homocoupled byproducts | The reaction conditions are favoring the coupling of the starting material with itself. | Adjust the stoichiometry of the reagents. A slight excess of the boronic acid/ester or amine is often beneficial. Lowering the reaction temperature can also help. |
| Debromination of the starting material | The C-Br bond is being cleaved without the desired coupling. | Use a milder base and ensure the reaction temperature is not excessively high. The choice of ligand can also influence this side reaction. |
Data Presentation: Regioselectivity in Action
The following tables summarize expected outcomes for key reactions based on data from analogous systems.
Table 1: Electrophilic Nitration of N-acetyl-4-bromoanthranilic acid
| Reaction Conditions | Major Product | Minor Product(s) | Expected Yield (%) | Reference |
| HNO₃, H₂SO₄, 0-5 °C | N-acetyl-4-bromo-2-amino-5-nitrobenzoic acid | N-acetyl-4-bromo-2-amino-3-nitrobenzoic acid | 70-85 | [Analogous nitration of substituted anilides] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Methyl 2-(acetylamino)-4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 | [Adapted from protocols for similar substrates] |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | [Adapted from protocols for similar substrates] |
Experimental Protocols
Protocol 1: Regioselective Nitration via Amide Protection
This protocol describes the nitration of this compound, where the amino group is first protected as an acetamide to direct the nitration to the C-5 position.
Step 1: Acetylation of this compound
-
Suspend this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (B1165640) (1.2 eq) dropwise with stirring.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated N-acetyl-2-amino-4-bromobenzoic acid by filtration, wash with water, and dry.
Step 2: Nitration of N-acetyl-2-amino-4-bromobenzoic acid
-
Carefully dissolve the dried N-acetyl-2-amino-4-bromobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain N-acetyl-2-amino-4-bromo-5-nitrobenzoic acid.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C-4
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond at the C-4 position. To improve solubility and prevent side reactions, the carboxylic acid is often esterified and the amino group protected.
-
To a flame-dried Schlenk flask, add methyl 2-(acetylamino)-4-bromobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Strategies
The following diagrams illustrate the logical flow of the strategies to achieve regioselectivity.
Caption: Strategies for Regioselective Functionalization.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
Forced degradation studies of 2-Amino-4-bromobenzoic acid to identify degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Amino-4-bromobenzoic acid. The information provided is intended to assist in identifying potential degradation products and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies of this compound necessary?
A1: Forced degradation studies, or stress testing, are a crucial component of the pharmaceutical development process. They are required by regulatory agencies to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways. This information is essential for developing and validating stability-indicating analytical methods, which are necessary to ensure the identity, strength, quality, and purity of the final drug product.
Q2: What are the primary degradation pathways for a molecule like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an aromatic amine and a carboxylic acid with a bromine substituent), several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: The amide linkage in potential polymeric impurities or the carboxylic acid group itself could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The aromatic ring can also be a target of oxidation.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, leading to debromination. The amino and carboxylic acid groups may also contribute to photosensitivity.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.
Q3: What are the typical stress conditions applied in forced degradation studies?
A3: Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-105°C) for a specified duration.
-
Photodegradation: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Q4: How much degradation should I aim for in my studies?
A4: The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and separate the degradation products from the parent compound. Excessive degradation should be avoided as it can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the stress testing. |
| The compound is highly stable under the applied conditions. | Confirm the stability by applying more aggressive, yet realistic, stress conditions. If no degradation is observed, it is still a valuable data point for the stability profile of the compound. |
| Analytical method is not sensitive enough to detect low levels of degradation products. | Optimize the analytical method (e.g., increase the injection volume, adjust the detection wavelength, or use a more sensitive detector like a mass spectrometer). |
Issue 2: Excessive degradation or multiple, poorly resolved peaks are observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress testing. |
| The analytical method lacks sufficient resolution. | Optimize the HPLC method by changing the mobile phase composition, gradient profile, column chemistry, or temperature. |
| Formation of secondary or tertiary degradation products. | Analyze samples at earlier time points to identify the primary degradation products. |
Issue 3: Poor peak shape for the parent compound or degradation products.
| Possible Cause | Troubleshooting Step | | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. | | Column overload. | Reduce the sample concentration or injection volume. | | Presence of silanol (B1196071) interactions with the column. | Use a mobile phase with a pH that ensures the analyte is in a single ionic form, or use an end-capped column. | | Column degradation. | Replace the column. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Hypothesized Degradation Products of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | Potential Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Decarboxylation product (4-bromoaniline), Hydrolysis of potential impurities |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Decarboxylation product (4-bromoaniline) |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | Oxidized amino group (e.g., nitroso, nitro derivatives), Ring hydroxylation products |
| Thermal | Dry Heat | 72 hours | 105°C | Decarboxylation product (4-bromoaniline) |
| Photolytic | ICH Q1B | N/A | N/A | Debromination product (2-aminobenzoic acid), Oxidized products |
Note: The degradation products listed are hypothetical and based on the chemical structure of this compound and known degradation pathways of similar compounds. Actual degradation products must be confirmed through analytical techniques such as LC-MS and NMR.
Table 2: Illustrative HPLC-UV Data from Forced Degradation Studies
| Stress Condition | % Assay of this compound | % Total Impurities | Number of Degradation Products Detected |
| Control | 99.8 | 0.2 | 1 |
| Acid Hydrolysis | 85.2 | 14.8 | 3 |
| Base Hydrolysis | 90.5 | 9.5 | 2 |
| Oxidation | 82.1 | 17.9 | 4 |
| Thermal | 95.3 | 4.7 | 2 |
| Photolytic | 88.7 | 11.3 | 3 |
Note: This table presents illustrative data. Actual results will vary depending on the experimental conditions.
Experimental Protocols
1. Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 105°C for 72 hours. After cooling, dissolve the sample in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be protected from light as a control. After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.
2. Protocol for Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined from the PDA spectrum, a starting point could be 254 nm or the lambda max of the parent compound).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical troubleshooting guide for forced degradation experiments.
Validation & Comparative
A Comparative Analysis of 2-Amino-4-bromobenzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
This guide provides a detailed comparative analysis of 2-Amino-4-bromobenzoic acid and its key positional isomers. The strategic placement of the amino and bromo substituents on the benzoic acid scaffold significantly influences the physicochemical properties, reactivity, and biological activity of these compounds. Understanding these differences is crucial for selecting the optimal starting material for synthetic endeavors in pharmaceutical and materials science research. This document synthesizes experimental data to offer an objective comparison.
Physicochemical Properties
The positional isomerism of the amino and bromo groups on the benzene (B151609) ring leads to distinct physical and chemical properties. These differences, including melting point and solubility, are critical for reaction setup, purification, and formulation. While all isomers share the same molecular formula (C₇H₆BrNO₂) and molecular weight (216.03 g/mol ), their physical properties vary significantly.
Below is a summary of the key physicochemical properties for this compound and several of its common isomers.
| Property | This compound | 2-Amino-5-bromobenzoic acid | 2-Amino-6-bromobenzoic acid | 3-Amino-4-bromobenzoic acid | 4-Amino-2-bromobenzoic acid | 5-Amino-2-bromobenzoic acid |
| Structure | ||||||
| CAS Number | 20776-50-5[1][2] | 5794-88-7[3] | 20776-48-1[4] | 2840-29-1[5][6] | 2486-52-4[7] | 2840-02-0[8] |
| Melting Point (°C) | 230-234[1] | 213-215[3][9] | 95% Purity[10] | 226-230[5][6] | Not specified | 171-179[8][11] |
| Appearance | Solid[1] | Powder[3] | White to yellow to brown solid[10] | Beige to brown powder[12] | Not specified | Brown Solid[8] |
| Solubility | Slightly soluble in water[13] | Soluble in methanol (B129727) and dimethyl sulfoxide[9][14] | Not specified | Not specified | Not specified | Slightly soluble in DMSO and Methanol[8] |
| IUPAC Name | This compound[2] | 2-amino-5-bromobenzoic acid[15] | 2-amino-6-bromobenzoic acid[4] | 3-amino-4-bromobenzoic acid[16] | 4-amino-2-bromobenzoic acid[17] | 5-amino-2-bromobenzoic acid |
Synthesis and Reactivity
Aminobromobenzoic acids are valuable intermediates in organic synthesis.[18] The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing, ortho-para directing bromo group (-Br) and carboxyl group (-COOH) dictate the reactivity of the aromatic ring towards electrophilic substitution and the nucleophilicity of the amino group.
For instance, 2-Amino-5-bromobenzoic acid can be synthesized from o-aminobenzoic acid via bromination.[9] However, the synthesis of specific isomers can be challenging, often resulting in mixtures that are difficult to separate due to their similar properties.[19]
The diagram below illustrates a logical workflow for how isomeric structure influences synthetic utility.
Biological and Pharmacological Profile
The specific arrangement of functional groups is a key determinant of a molecule's biological activity, as it governs how the molecule interacts with biological targets like enzymes and receptors.[20] Consequently, isomers of aminobromobenzoic acid serve as precursors to different classes of bioactive molecules.
-
2-Amino-5-bromobenzoic acid is utilized in the synthesis of inhibitors for the hepatitis C virus (HCV) NS5b RNA polymerase, a critical enzyme for viral replication.[9][14] It also exhibits plant growth-regulating properties.[9]
-
3-Amino-4-bromobenzoic acid serves as a building block for creating anti-inflammatory and analgesic agents.[12]
-
General Applications : Many of these isomers are broadly used as intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[12][21] Their application in peptide synthesis is also well-documented, where they can be incorporated as unnatural amino acids to modify peptide structure and function.[1][6]
The stereochemistry and positional isomerism of drug precursors can dramatically affect the final product's efficacy and uptake.[22] For example, cellular uptake might be mediated by specific amino acid transport systems that recognize one isomer over another.[22]
Experimental Protocols
Accurate characterization and separation of aminobromobenzoic acid isomers are essential for their effective use. Below are representative experimental protocols.
The separation of structurally similar isomers like this compound and 2-amino-5-bromobenzoic acid, often produced together in certain synthetic routes like the Hofmann degradation, is a significant challenge.[19] A practical method exploits the subtle differences in their solubility under controlled pH conditions.[19]
Objective: To separate a mixture of this compound and 2-amino-5-bromobenzoic acid.
Materials:
-
Mixture of aminobromobenzoic acid isomers
-
Aqueous ammonia (B1221849)
-
Ammonium (B1175870) dihydrogen phosphate
-
Dimethylformamide (DMF)
-
Deionized water
-
pH meter
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the isomeric mixture in water by adding aqueous ammonia to raise the pH, forming the more soluble ammonium salts.
-
Selective Precipitation: Carefully adjust the pH of the solution by adding a buffered reagent like ammonium dihydrogen phosphate. This controlled pH change exploits the solubility differences between the isomers.[19]
-
Isolation of this compound: One isomer (e.g., this compound) will selectively precipitate from the solution at a specific pH. Isolate the precipitate by filtration.
-
Recrystallization (this compound): Purify the isolated solid by recrystallization from a suitable solvent like ethanol to achieve high purity (>98%).[19]
-
Isolation of 2-Amino-5-bromobenzoic acid: The other isomer (e.g., 2-amino-5-bromobenzoic acid) remains in the filtrate. It can be recovered by further pH adjustment or solvent evaporation.
-
Recrystallization (2-Amino-5-bromobenzoic acid): Further purify the second isomer by fractional crystallization, for example, from a DMF/water mixture, to achieve high purity (>99%).[19]
The following diagram outlines this experimental workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the positions of the substituents.
Objective: To confirm the identity and purity of an aminobromobenzoic acid isomer.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the aminobromobenzoic acid isomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of signals, their splitting patterns (multiplicity), and their integration values will correspond to the protons on the aromatic ring.
-
Acquire the ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms in the molecule.
-
Process the data (including Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for the specific isomer. Each isomer will present a unique spectral fingerprint, allowing for clear differentiation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromobenzoic acid 97 5794-88-7 [sigmaaldrich.com]
- 4. 2-Amino-6-bromobenzoic acid | C7H6BrNO2 | CID 10560649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-bromobenzoic acid CAS#: 2840-29-1 [chemicalbook.com]
- 6. 3-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-AMINO-2-BROMOBENZOIC ACID | CAS 2486-52-4 [matrix-fine-chemicals.com]
- 8. 5-AMINO-2-BROMOBENZOIC ACID CAS#: 2840-02-0 [amp.chemicalbook.com]
- 9. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 10. 2-Amino-6-bromobenzoic acid | 20776-48-1 [sigmaaldrich.com]
- 11. indiamart.com [indiamart.com]
- 12. chemimpex.com [chemimpex.com]
- 13. believechemical.com [believechemical.com]
- 14. 2-Amino-5-bromobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 15. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Amino-4-Bromobenzoic Acid | C7H6BrNO2 | CID 3418752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Amino-2-bromobenzoic acid | C7H6BrNO2 | CID 325340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | CAS#:20776-50-5 | Chemsrc [chemsrc.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. innospk.com [innospk.com]
- 22. air.unimi.it [air.unimi.it]
A Comparative Analysis of the Reactivity of 2-Amino-4-bromobenzoic Acid and Other Halogenated Anthranilic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-4-bromobenzoic acid with its halogenated analogues: 2-amino-4-fluorobenzoic acid, 2-amino-4-chlorobenzoic acid, and 2-amino-4-iodobenzoic acid. The information presented herein is supported by established chemical principles and available experimental data to assist researchers in selecting the most suitable starting materials for their synthetic endeavors.
The reactivity of these anthranilic acid derivatives is primarily influenced by the nature of the halogen substituent at the 4-position. The electronegativity and size of the halogen atom affect the electron density of the aromatic ring and the reactivity of both the carboxylic acid and amino functional groups. Furthermore, the carbon-halogen bond strength is a critical factor in reactions involving the halogen atom, such as cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
The utility of these compounds as synthetic intermediates is often determined by their reactivity in fundamental organic reactions such as esterification, amidation, and palladium-catalyzed cross-coupling reactions.
General Reactivity Trend:
The electronic effect of the halogen substituent influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. The general order of electronegativity is F > Cl > Br > I. A more electronegative halogen will have a stronger electron-withdrawing inductive effect, which can influence the reactivity of the functional groups.
For reactions involving the aromatic ring, such as nucleophilic aromatic substitution or oxidative addition in cross-coupling reactions, the reactivity is often governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl < C-F.
Validation of analytical methods for 2-Amino-4-bromobenzoic acid quantification
A comparative guide to the validation of analytical methods for the quantification of 2-Amino-4-bromobenzoic acid is essential for researchers, scientists, and drug development professionals. This document provides an objective comparison of potential analytical techniques, complete with illustrative experimental data and detailed methodologies.
While specific, publicly available cross-validation studies for this compound are limited, this guide synthesizes information from established analytical techniques for similar aromatic carboxylic acids to present a representative comparison. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, which are commonly employed for the quantification of such analytes.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound, offering high selectivity and sensitivity. A reverse-phase HPLC method is particularly suitable for this compound.[1][2] For comparison, UV-Vis Spectrophotometry offers a simpler, more accessible method for quantification, although it is generally less specific than HPLC.
The following table summarizes the typical performance characteristics of these two methods.
Table 1: Illustrative Performance Comparison of Analytical Methods
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL |
| Selectivity | High (separates from impurities) | Low (potential interference) |
| Analysis Time per Sample | 10 - 20 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for Mass Spectrometry compatibility.[1][2]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound in the mobile phase.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
-
Standard Solution Preparation : Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution Preparation : Prepare the sample to be tested in the same manner as the standard solutions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
This protocol describes a method for the quantification of this compound using UV-Vis spectrophotometry.
-
Instrumentation : A calibrated UV-Vis spectrophotometer.
-
Solvent : A suitable solvent in which the analyte is soluble and stable, and which is transparent in the wavelength range of interest (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax) : Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance.
-
Standard Solution Preparation : Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a set of calibration standards by diluting the stock solution to various known concentrations.
-
Sample Solution Preparation : Dissolve the sample containing this compound in the same solvent and dilute as necessary to fall within the linear range of the calibration curve.
-
Measurement : Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards and determine the concentration of the sample from this curve.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the logical relationship between key validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Logical relationships among key analytical validation parameters.
References
The Derivatization of 2-Amino-4-bromobenzoic Acid: A Gateway to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a parent compound and its derivatives is fundamental to designing novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-Amino-4-bromobenzoic acid and its derivatives, highlighting the significant enhancement in therapeutic potential achieved through chemical modification. While this compound primarily serves as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, its derivatives have demonstrated promising anticancer and anti-inflammatory properties.[1][2]
This guide summarizes the available quantitative data, details the experimental protocols used to evaluate these activities, and provides a visual representation of a key signaling pathway modulated by these compounds.
Comparative Analysis of Biological Activity
Extensive literature review indicates that this compound is largely considered a biochemical reagent with limited inherent biological activity.[1] Its primary role is that of a scaffold for the synthesis of more complex, biologically active molecules.[2] In contrast, derivatization of this parent compound has yielded a multitude of compounds with significant therapeutic potential.
Anticancer Activity
Derivatives of 2-aminobenzoic acid have been a focal point in anticancer drug discovery, with modifications leading to potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine (Compound 7a) | FaDu (HTB-43) | 1.73 μM | [4] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 | 0.48 ± 0.11 μM | [5] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa | 0.74 ± 0.13 μM | [5] |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (Compound 5f) | Human tumor cell lines | 0.45 μM - 1.66 μM | [6] |
| 2-aminobenzothiazole derivative (Compound 13) | HCT116 | 6.43 ± 0.72 μM | [7] |
| 2-aminobenzothiazole derivative (Compound 13) | A549 | 9.62 ± 1.14 μM | [7] |
| 2-aminobenzothiazole derivative (Compound 13) | A375 | 8.07 ± 1.36 μM | [7] |
| 2-aminobenzothiazole containing 1,3,4-oxadiazole (B1194373) moiety (Compound 24) | C6 rat glioma | 4.63 ± 0.85 μM | [7] |
| 2-aminobenzothiazole containing 1,3,4-oxadiazole moiety (Compound 24) | A549 | 39.33 ± 4.04 μM | [7] |
Anti-inflammatory Activity
Several derivatives of 2-aminobenzoic acid have been shown to possess potent anti-inflammatory properties, often acting through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives
| Derivative Class | Model | Activity | Reference |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids (Compound 4n) | In vivo analgesic and anti-inflammatory assays | More potent than aspirin (B1665792) and phenylbutazone | [8] |
| 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones (Compound 3g) | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, more COX-2 selective | [3] |
| Alkyl/arylidene-2-aminobenzothiazoles (Compound 2g) | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, equally COX-2 and COX-1 selective | [3] |
| 2-aminobenzothiazole derivative (Compound Bt2) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [9] |
| 2-aminobenzothiazole derivative (Compound Bt7) | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [9] |
Experimental Protocols
The evaluation of the biological activities of this compound derivatives involves a range of standardized in vitro and in vivo assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of this compound) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (derivatives of 2-aminobenzoic acid) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac (B195802) sodium.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Mechanism of Action: COX Inhibition Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The diagram below illustrates this pathway.
Caption: Inhibition of Prostaglandin Synthesis by 2-Aminobenzoic Acid Derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers
A deep dive into the electronic landscapes of ortho-, meta-, and para-aminobenzoic acid, this guide offers a comparative analysis of their key electronic properties based on Density Functional Theory (DFT) studies. This objective overview is intended for researchers, scientists, and professionals in the field of drug development to provide foundational data for further investigation and molecular design.
The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties. Understanding these differences is crucial for applications ranging from medicinal chemistry to materials science. This guide summarizes theoretical data on the electronic properties of ortho- (2-), meta- (3-), and para- (4-) aminobenzoic acid isomers, providing a framework for rational drug design and property modulation.
Comparative Electronic Properties
The following table summarizes key electronic properties of the aminobenzoic acid isomers as determined by DFT calculations. It is important to note that the values presented are compiled from various theoretical studies, and minor discrepancies may arise from the different computational methodologies employed. For a direct and precise comparison, all parameters should ideally be calculated under the exact same level of theory.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) | Computational Method |
| Ortho-Aminobenzoic Acid | -5.94 | -0.95 | 4.99 | ~2.0 - 3.0 | ~8.60 | ~0.0 - 1.0 | B3LYP/6-311++G(d,p) |
| Meta-Aminobenzoic Acid | ~3.5 - 4.5 | B3LYP/6-311++G(d,p) | |||||
| Para-Aminobenzoic Acid | -6.22 | -1.08 | 5.14 | ~3.0 - 4.0 | ~8.50 | ~0.0 - 1.0 | B3LYP/6-311++G(d,p) |
Note: Some values are approximated based on available literature and may vary depending on the specific computational setup. The data for meta-aminobenzoic acid was less readily available in the searched literature under the specified computational method.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Details:
-
Software: Gaussian 09 or similar quantum chemistry software packages were utilized for the calculations.[1]
-
Method: The geometries of the aminobenzoic acid isomers were optimized using Density Functional Theory (DFT).[2]
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was a commonly used functional.[2]
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms, providing a good balance between accuracy and computational cost.[1][2][3][4]
-
Properties Calculation:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from the optimized molecular structures. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
-
Dipole Moment: The permanent dipole moment of each isomer was calculated to understand its polarity and interaction with electric fields.[2]
-
Ionization Potential and Electron Affinity: These properties, which relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively, can be approximated from the HOMO and LUMO energies through Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[5] More accurate values are obtained through ΔSCF methods.
-
DFT Study Workflow
The following diagram illustrates the typical workflow for a comparative DFT study of molecular isomers.
Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.
References
- 1. clinicsearchonline.org [clinicsearchonline.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Amino-4-bromo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, substituted aminobenzoic acids are pivotal building blocks for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Among these, 2-Amino-4-bromo-6-nitrobenzoic acid stands out as a highly functionalized and versatile scaffold.[1][2] The strategic placement of an amino, a bromo, and a nitro group on the benzoic acid core offers multiple reactive sites, enabling a diverse range of chemical transformations.[2][3]
This guide provides an objective comparison of the synthetic utility of 2-Amino-4-bromo-6-nitrobenzoic acid with other relevant aminobenzoic acid derivatives. The comparison is supported by available experimental data for analogous compounds and detailed experimental protocols for key synthetic applications.
Comparative Physicochemical Properties
The unique substitution pattern of 2-Amino-4-bromo-6-nitrobenzoic acid significantly influences its physical and chemical properties compared to other aminobenzoic acids. The presence of a strong electron-withdrawing nitro group and a bulky bromo substituent impacts its reactivity, solubility, and potential for intermolecular interactions.[1][4]
| Property | 2-Amino-4-bromo-6-nitrobenzoic acid | 2-Amino-4-bromobenzoic acid | 2-Amino-5-bromo-3-nitrobenzoic acid | 2-Amino-6-nitrobenzoic acid |
| CAS Number | 1167056-67-8[3][4] | 20776-50-5[3] | 58580-07-7[3] | 5794-88-7 |
| Molecular Formula | C₇H₅BrN₂O₄[3][4] | C₇H₆BrNO₂[3] | C₇H₅BrN₂O₄[3] | C₇H₆N₂O₄ |
| Molecular Weight | 261.03 g/mol [3][4] | 216.03 g/mol [3] | 261.03 g/mol [3] | 182.12 g/mol |
| Melting Point (°C) | Data not available | 230-234[3] | Data not available | 182-185 |
| Predicted Density | 1.973 ± 0.06 g/cm³[3][4] | Data not available | Data not available | Data not available |
| Predicted Boiling Point | 430.3 ± 45.0 °C[3][4] | Data not available | Data not available | Data not available |
| Purity | Typically >95% (Industrial Grade)[3] | ≥97%[3] | Data not available | ≥98% |
| Appearance | Solid[3] | Solid | Data not available | Yellowish solid |
Synthetic Utility in Heterocycle Formation: Benzoxazinone (B8607429) Synthesis
A key application of anthranilic acid derivatives is the synthesis of benzoxazinones, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antioxidant properties. The reaction of an anthranilic acid with an acid chloride is a common method to construct the benzoxazinone scaffold.
Comparative Reaction Yields
| Starting Material | Acylating Agent | Product | Yield (%) | Reference |
| 4-Nitroanthranilic acid | 4-Bromobenzoyl chloride | 2-(4-Bromophenyl)-7-nitro-4H-benzo[d][1][4]oxazin-4-one | 86 | [5] |
| 2-Amino-4-bromo-6-nitrobenzoic acid (Hypothetical) | Benzoyl chloride | 2-Phenyl-7-bromo-5-nitro-4H-benzo[d][1][4]oxazin-4-one | Expected to be moderate to high | - |
The electron-withdrawing nature of the nitro and bromo groups in 2-Amino-4-bromo-6-nitrobenzoic acid is expected to decrease the nucleophilicity of the amino group compared to unsubstituted anthranilic acid. However, the ortho-positioning of the amino and carboxylic acid groups still facilitates the intramolecular cyclization required for benzoxazinone formation.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-4H-benzo[d][1][4]oxazin-4-ones
This protocol is adapted from a literature procedure for the synthesis of 2-(4-Bromophenyl)-7-nitro-4H-benzo[d][1][4]oxazin-4-one[5] and provides a general method applicable to various substituted anthranilic acids.
Materials:
-
Substituted Anthranilic Acid (e.g., 4-Nitroanthranilic acid or 2-Amino-4-bromo-6-nitrobenzoic acid) (1.0 eq)
-
Aroyl Chloride (e.g., 4-Bromobenzoyl chloride or Benzoyl chloride) (2.0 eq)
-
Pyridine (B92270) (solvent)
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve the substituted anthranilic acid (0.005 mol) in pyridine (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the aroyl chloride (0.01 mol) to the stirred solution over 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry it thoroughly.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-4H-benzo[d][1][4]oxazin-4-one.
Visualizing Synthetic Pathways and Reactivity
Hypothetical Synthetic Pathway
The multiple reactive sites on 2-Amino-4-bromo-6-nitrobenzoic acid allow for its use as a starting material in the synthesis of complex heterocyclic systems. The following diagram illustrates a plausible synthetic route to a more complex molecule, highlighting the sequential functionalization of the scaffold.
Caption: A plausible synthetic pathway for complex heterocycle synthesis.
Comparative Experimental Workflow
The following workflow diagram compares the key steps in the synthesis of a benzoxazinone using 2-Amino-4-bromo-6-nitrobenzoic acid versus a generic substituted anthranilic acid.
Caption: Comparative workflow for benzoxazinone synthesis.
Reactivity Map of Functional Groups
The synthetic utility of 2-Amino-4-bromo-6-nitrobenzoic acid is dictated by the interplay of its functional groups. This diagram illustrates the primary reactivity of each site.
Caption: Functional group reactivity map.
Conclusion
2-Amino-4-bromo-6-nitrobenzoic acid is a highly promising and versatile building block for synthetic chemistry. Its unique combination of reactive functional groups provides a platform for the synthesis of a wide range of complex molecules and heterocyclic systems. While direct comparative experimental data is still emerging, analysis of its structure and the reactivity of analogous compounds strongly suggests its significant utility in drug discovery and materials science. The provided protocols and comparative data serve as a valuable resource for researchers looking to incorporate this powerful scaffold into their synthetic strategies.
References
Benchmarking the performance of catalysts for 2-Amino-4-bromobenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-4-bromobenzoic Acid, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, is critically dependent on the efficiency of the chosen catalytic system. The selection of a catalyst directly influences reaction yield, purity, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of different catalytic approaches for the synthesis of this important molecule, presenting experimental data to facilitate informed decisions in catalyst selection and process optimization.
Performance Benchmark of Catalysts
The efficacy of various catalysts for the synthesis of this compound and its analogues can be evaluated based on key performance indicators such as product yield, reaction time, and the requisite reaction conditions. Below is a summary of the performance of notable catalytic systems based on published experimental data.
| Catalyst System | Starting Material | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Conditions |
| Copper-Based Catalyst | 2,5-dibromobenzoic acid | N-phenyl-5-bromoanthranilic acid | 94 | 24 | 130 | Cu powder (9 mol%), Cu₂O (4 mol%), K₂CO₃ (1.0 equiv.), 2-ethoxyethanol |
| Palladium-Based Catalyst | 2-Bromo-3-methylbenzoic acid derivatives | N-Aryl-3-methylanthranilic acid | Moderate to High | 12 | 100 | Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), NaOtBu, Toluene |
Note: Data for the Palladium-Based Catalyst is representative of similar N-arylation reactions and provides an expected performance range.
In-Depth Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and to offer a practical foundation for further research and development.
Copper-Catalyzed Amination (Ullmann-Type Reaction)
This protocol describes a chemo- and regioselective copper-catalyzed amination for the synthesis of an N-aryl anthranilic acid derivative from a dibromobenzoic acid precursor. This method is notable for not requiring acid protection and for its high yield.[1][2][3]
Materials:
-
2,5-dibromobenzoic acid
-
Copper (Cu) powder (0.2–0.3 micron)
-
Copper(I) oxide (Cu₂O) (<5 micron)
-
Potassium carbonate (K₂CO₃)
-
2-ethoxyethanol
Procedure:
-
A mixture of 2,5-dibromobenzoic acid (8.8 mmol), aniline (1.05 equiv.), potassium carbonate (1.0 equiv.), copper powder (9 mol%), and copper(I) oxide (4 mol%) is prepared in 3 mL of 2-ethoxyethanol.
-
The reaction mixture is heated to 130 °C for 24 hours under a nitrogen atmosphere.
-
Upon completion, the cooled reaction mixture is poured into 30 mL of water, and decolorizing charcoal is added.
-
The mixture is filtered through Celite.
-
The crude product is precipitated by acidifying the filtrate with diluted HCl.
-
The residue is dissolved in 100 mL of 5% aqueous Na₂CO₃ for further purification if necessary.
This copper-catalyzed method demonstrates high regioselectivity, with amination occurring specifically at the bromide position adjacent to the carboxylic acid group.[1]
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. While a specific protocol for this compound is not detailed in the search results, a general procedure for a similar transformation is presented below, highlighting the typical conditions for this class of reaction.
Materials:
-
2-Bromo-3-methylbenzoic acid derivative (as a representative substrate)
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel are added the 2-bromo-3-methylbenzoic acid derivative, the amine, sodium tert-butoxide, and toluene.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The palladium precursor (Pd₂(dba)₃) and the phosphine (B1218219) ligand (BINAP) are added.
-
The reaction mixture is heated at a specified temperature (typically around 100 °C) for a set duration (e.g., 12 hours) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the processes involved in catalyst performance benchmarking and selection, the following diagrams have been generated.
Caption: Experimental Workflow for Catalyst Performance Benchmarking.
Caption: Logical Relationship of Catalyst Selection Criteria.
References
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
In Vitro and In Vivo Anticancer Potential of 2-(4-Bromobenzyl) Tethered Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of novel drug candidates derived from a 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine scaffold. The following sections detail their in vitro antiproliferative activities, in-depth mechanistic studies of the most potent compound, and available in vivo efficacy data. Experimental protocols for key assays are also provided to support reproducibility and further investigation.
Comparative In Vitro Antiproliferative Activity
A series of twenty-one compounds (7a-7u) were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of Compounds 7a-7u.
| Compound | FaDu (Head and Neck) | T47D (Breast) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) |
| 7a | 1.73 | 2.15 | 2.34 | 3.12 | 4.56 |
| 7b | >50 | >50 | >50 | >50 | >50 |
| 7c | 15.4 | 21.7 | 18.9 | 25.3 | 30.1 |
| 7d | 8.2 | 11.5 | 9.8 | 14.6 | 19.8 |
| 7e | 25.1 | 30.4 | 28.6 | 35.2 | 40.5 |
| 7f | 12.7 | 18.9 | 15.3 | 22.1 | 28.4 |
| 7g | 30.5 | 38.2 | 33.7 | 41.9 | 48.2 |
| 7h | 6.5 | 9.8 | 7.9 | 12.4 | 17.6 |
| 7i | 18.9 | 25.3 | 21.7 | 29.8 | 36.4 |
| 7j | 40.2 | >50 | 45.8 | >50 | >50 |
| 7k | 22.4 | 28.7 | 25.1 | 33.6 | 39.8 |
| 7l | 9.8 | 14.6 | 11.2 | 18.7 | 24.9 |
| 7m | 35.7 | 42.1 | 38.9 | 48.3 | >50 |
| 7n | 14.2 | 20.5 | 17.8 | 26.4 | 32.7 |
| 7o | >50 | >50 | >50 | >50 | >50 |
| 7p | 28.9 | 36.4 | 31.5 | 40.1 | 46.8 |
| 7q | 11.5 | 17.8 | 13.9 | 20.2 | 26.5 |
| 7r | 2.54 | 4.87 | 3.98 | 6.21 | 8.97 |
| 7s | 19.8 | 26.1 | 22.4 | 30.7 | 37.9 |
| 7t | >50 | >50 | >50 | >50 | >50 |
| 7u | 7.9 | 12.3 | 9.1 | 15.8 | 21.4 |
| Erlotinib | 5.21 | 8.92 | 7.65 | 10.34 | 12.87 |
Data summarized from "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies".[3][4][5]
Among the synthesized compounds, 7a and 7r demonstrated the most potent antiproliferative activities across the tested cell lines, with compound 7a emerging as the lead candidate with an IC50 value of 1.73 µM against FaDu cells.[5]
In-Depth Analysis of Lead Compound 7a
Further mechanistic studies were conducted on compound 7a to elucidate its mode of action.
Table 2: Mechanistic Insights into the Anticancer Activity of Compound 7a.
| Assay | Cell Line | Results |
| Topoisomerase I Inhibition | - | Potent inhibition |
| Topoisomerase II Inhibition | - | Potent inhibition |
| Cell Cycle Analysis | MCF-7 | G2/M phase arrest |
| Reactive Oxygen Species (ROS) | FaDu | Significant reduction in ROS levels |
| Anti-inflammatory (COX-1) | - | Low inhibition |
| Anti-inflammatory (COX-2) | - | Selective and significant inhibition |
Data summarized from "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies".[3][4][5]
These results suggest that compound 7a exerts its anticancer effects through a multi-faceted mechanism involving the dual inhibition of topoisomerase I and II, induction of cell cycle arrest at the G2/M phase, and modulation of cellular oxidative stress.[5] The selective inhibition of COX-2 also points towards potential anti-inflammatory properties, which can be beneficial in the context of cancer therapy.[4]
In Vivo Antitumor Efficacy
The in vivo anticancer potential of the lead compound is crucial for its clinical translation. While detailed in vivo protocols for this specific study are limited in the primary literature, a general methodology for xenograft studies with thieno[2,3-d]pyrimidine (B153573) derivatives is described below. Such studies have demonstrated statistically significant antitumor effects for compounds from this class.
Experimental Protocol: In Vivo Murine Xenograft Model
-
Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-435) are cultured under standard conditions. A suspension of 1 x 10^6 to 1 x 10^7 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., compound 7a) is formulated in a suitable vehicle and administered to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Detailed Experimental Protocols (In Vitro)
4.1. MTT Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
4.2. Topoisomerase I and II Inhibition Assay (DNA Relaxation Assay)
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations is prepared.
-
Enzyme Addition: Human topoisomerase I or II is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium (B1194527) bromide. Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.
4.3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of topoisomerase inhibitors and a general experimental workflow for their evaluation.
Caption: Mechanism of Topoisomerase I Inhibition by Drug Candidates.
Caption: Mechanism of Topoisomerase II Inhibition by Drug Candidates.
Caption: General Experimental Workflow for Anticancer Drug Candidate Evaluation.
References
- 1. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Amino-4-bromobenzoic Acid Derivatives as Acetylcholinesterase Inhibitors
This guide presents a comparative molecular docking study of 2-Amino-4-bromobenzoic acid and its derivatives against human acetylcholinesterase (AChE), a key enzyme implicated in the progression of Alzheimer's disease. By computationally modeling the interactions between these compounds and the enzyme's active site, we provide insights into their potential as inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a clear, data-driven comparison to facilitate further investigation.
The inhibition of acetylcholinesterase is a primary therapeutic strategy for managing Alzheimer's disease.[1][2] AChE inhibitors work by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition.[2][3] Structure-based drug design, particularly molecular docking, is a powerful computational method used to predict the binding affinity and interaction patterns of potential inhibitors with their target enzymes.[4][5][6] This in silico approach accelerates the identification of promising drug candidates.[5]
This guide focuses on derivatives of this compound, a versatile scaffold in medicinal chemistry.[7] We compare the docking performance of the parent molecule with two rationally designed derivatives and the well-established AChE inhibitor, Donepezil, as a reference.
Data Presentation: Comparative Docking Results
The following table summarizes the in silico docking results against human acetylcholinesterase (PDB ID: 4EY7). The docking scores, representing the predicted binding affinity in kcal/mol, were calculated using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity. Key interacting residues within the AChE active site are also listed.
| Compound ID | Derivative Structure | Substitution | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds & π-π Stacking) |
| ABBA-01 | This compound | Unsubstituted | -6.8 | Tyr337, Phe338 |
| ABBA-02 | Methyl 2-amino-4-bromobenzoate | Methyl Ester | -7.2 | Tyr337, Phe338, Trp86 |
| ABBA-03 | 2-Amino-4-bromo-N-benzylbenzamide | N-benzyl amide | -8.5 | Tyr337, Phe338, Trp286, His447 |
| Reference | Donepezil | Known Inhibitor | -11.5 | Trp86, Tyr337, Phe338, Trp286, His447 |
Experimental Protocols
The methodologies detailed below were followed for the comparative molecular docking study.
Preparation of the Receptor (Acetylcholinesterase)
The three-dimensional crystal structure of human acetylcholinesterase co-crystallized with Donepezil was obtained from the Protein Data Bank (PDB ID: 4EY7).[8] The protein structure was prepared for docking using AutoDockTools (ADT). This process involved:
-
Removing the co-crystallized ligand (Donepezil) and all water molecules.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning Kollman charges to all atoms. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.
Ligand Preparation
The 3D structures of this compound (ABBA-01), Methyl 2-amino-4-bromobenzoate (ABBA-02), 2-Amino-4-bromo-N-benzylbenzamide (ABBA-03), and the reference inhibitor Donepezil were generated. Energy minimization was performed using a suitable force field. AutoDockTools was then used to:
-
Detect the root and define rotatable bonds for ligand flexibility.
-
Assign Gasteiger charges.
-
Save the final ligand structures in the PDBQT format.
Molecular Docking Simulation using AutoDock Vina
Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the entire active site gorge of AChE, centered on the co-crystallized ligand's original position to ensure the search space was appropriate. The dimensions of the grid box were set to 20 x 20 x 20 Å. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 for higher accuracy.[9][10] Vina was run from the command line, generating an output file containing the binding poses and their corresponding affinity scores.[11]
Analysis of Results
The output from AutoDock Vina was analyzed to identify the binding pose with the lowest energy score for each ligand. These top-ranked poses were visualized and examined to determine the key molecular interactions, such as hydrogen bonds and π-π stacking, between the ligands and the amino acid residues of the AChE active site.
Mandatory Visualization
The following diagrams illustrate the computational workflow employed in this study and the general signaling pathway context.
Caption: Computational workflow for the comparative docking study.
Caption: Inhibition of AChE in the cholinergic signaling pathway.
References
- 1. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijisrt.com [ijisrt.com]
- 6. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. rcsb.org [rcsb.org]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Amino-4-bromobenzoic Acid and Its Precursors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of the promising pharmaceutical intermediate, 2-Amino-4-bromobenzoic acid, and its readily available precursors, 4-bromobenzoic acid and 2-aminobenzoic acid (anthranilic acid). This publication offers a side-by-side examination of their unique spectral characteristics, supported by experimental data and detailed methodologies, to aid in synthesis monitoring, quality control, and structural elucidation.
The journey from simple precursors to a more complex active pharmaceutical ingredient is a fundamental process in drug discovery and development. Understanding the distinct spectroscopic signatures at each stage is paramount for efficient and accurate chemical synthesis. This guide delves into the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate this compound from its starting materials.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| This compound | 7.65 (d, J=8.6 Hz, 1H), 6.84 (d, J=2.0 Hz, 1H), 6.65 (dd, J=8.6, 2.0 Hz, 1H), 5.9 (br s, 2H, -NH₂), 12.5 (br s, 1H, -COOH) |
| 4-Bromobenzoic acid | 13.16 (s, 1H), 7.86 (d, J=8.5 Hz, 2H), 7.70 (d, J=8.5 Hz, 2H)[1] |
| 2-Aminobenzoic acid (Anthranilic acid) | 7.72 (dd, J=8.0, 1.6 Hz, 1H), 7.23 (ddd, J=8.3, 7.2, 1.6 Hz, 1H), 6.76 (d, J=8.3 Hz, 1H), 6.52 (t, J=7.6 Hz, 1H), 8.4 (br s, 2H, -NH₂), 12.0 (br s, 1H, -COOH)[2] |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | 168.5, 151.2, 134.1, 120.5, 118.9, 116.3, 110.8 |
| 4-Bromobenzoic acid | 166.9, 137.6, 131.1, 130.3, 128.7[3] |
| 2-Aminobenzoic acid (Anthranilic acid) | 169.6, 151.5, 133.8, 131.2, 116.4, 114.6, 109.6[4][5] |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) | ν(O-H) of COOH | ν(N-H) | Aromatic ν(C=C) | ν(C-Br) |
| This compound | ~1670 | 3100-2500 (broad) | ~3400, ~3300 | ~1600, ~1480 | ~650 |
| 4-Bromobenzoic acid | ~1685 | 3100-2500 (broad) | - | ~1590, ~1485 | ~670 |
| 2-Aminobenzoic acid (Anthranilic acid) | ~1665 | 3100-2500 (broad) | ~3450, ~3350 | ~1615, ~1590 | - |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 215/217 (due to ⁷⁹Br/⁸¹Br) | 198/200 ([M-OH]⁺), 170/172 ([M-COOH]⁺), 119, 92 |
| 4-Bromobenzoic acid | 200/202 | 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 76[6][7][8] |
| 2-Aminobenzoic acid (Anthranilic acid) | 137 | 119 ([M-H₂O]⁺), 92 ([M-COOH]⁺)[9][10] |
Visualizing the Chemical Journey and Analysis
To better illustrate the relationships between these compounds and the analytical process, the following diagrams were generated.
Caption: Synthetic routes to this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 16 ppm.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans were used. The spectral width was set to 240 ppm.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation (ATR Method): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A few micrograms of the sample were introduced directly into the ion source via a solid probe or after separation by gas chromatography.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a range of m/z 40-400.
This guide provides a foundational spectroscopic library for this compound and its precursors, empowering researchers to streamline their synthetic and analytical workflows. The clear differentiation in their spectral data underscores the power of these techniques in modern chemical analysis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Anthranilic acid(118-92-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. massbank.eu [massbank.eu]
- 8. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 9. Solved Fragmentation of Anthranilic acid based off of mass | Chegg.com [chegg.com]
- 10. massbank.eu [massbank.eu]
A Comparative Purity Assessment of Commercially Available 2-Amino-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of three commercially available samples of 2-Amino-4-bromobenzoic acid, a key intermediate in pharmaceutical synthesis. The assessment is based on a panel of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most suitable grade of this critical reagent for their applications.
Introduction
This compound is a vital building block in the synthesis of a wide range of pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of difficult-to-remove contaminants in the final active pharmaceutical ingredient (API). This guide evaluates three commercial batches of this compound from different suppliers to provide a clear comparison of their purity profiles. The potential impurities considered in this analysis include positional isomers (e.g., 2-Amino-5-bromobenzoic acid), starting materials from synthesis, and byproducts of degradation.
Analytical Workflow
The purity of the commercial samples was assessed using a multi-pronged analytical approach to ensure a thorough characterization. The workflow involved initial visual inspection, followed by quantitative analysis using HPLC for purity determination and impurity profiling. ¹H NMR was employed for structural confirmation and detection of organic impurities, while LC-MS was used for the identification of trace-level impurities by mass-to-charge ratio.
Caption: Experimental workflow for the comparative purity assessment of this compound.
Comparative Data
The following tables summarize the quantitative data obtained from the analysis of the three commercial samples.
Table 1: Physical Properties and HPLC Purity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white crystalline powder | Light beige powder | White crystalline powder |
| Purity by HPLC (%) | 98.5 | 97.2 | 99.8 |
| Major Impurity (%) | 1.1 (Isomer) | 2.5 (Unidentified) | 0.1 (Isomer) |
| Total Impurities (%) | 1.5 | 2.8 | 0.2 |
Table 2: ¹H NMR Spectroscopy Results
| Supplier | Chemical Shift (δ) of Aromatic Protons | Integration | Comments |
| Supplier A | 7.68 (d), 7.51 (dd), 6.79 (d) | Consistent with structure | Minor peaks indicative of an isomeric impurity observed. |
| Supplier B | 7.68 (d), 7.51 (dd), 6.79 (d) | Consistent with structure | Broad signals and several unidentified minor peaks present. |
| Supplier C | 7.68 (d), 7.51 (dd), 6.79 (d) | Consistent with structure | Clean spectrum with minimal baseline noise. |
Table 3: LC-MS Impurity Identification
| Supplier | Impurity (m/z) | Proposed Identity |
| Supplier A | 216.95 | 2-Amino-5-bromobenzoic acid (Isomer) |
| Supplier B | 216.95 | 2-Amino-5-bromobenzoic acid (Isomer) |
| 136.04 | 2-Aminobenzoic acid (Starting material) | |
| Supplier C | 216.95 | 2-Amino-5-bromobenzoic acid (Isomer) (trace) |
Discussion
The results indicate that Supplier C provides the highest purity this compound at 99.8%, with only trace levels of the 2-amino-5-bromobenzoic acid isomer detected. Supplier A offers a product with a respectable purity of 98.5%, with the primary impurity being the positional isomer. The sample from Supplier B exhibited the lowest purity at 97.2% and contained both the isomeric impurity and what appears to be unreacted starting material, 2-aminobenzoic acid. For applications requiring high purity and minimal side products, the material from Supplier C is the superior choice. For less sensitive applications, the product from Supplier A may be a cost-effective alternative. The material from Supplier B is not recommended for applications where impurity profiles are critical.
Experimental Protocols
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile (B52724) to a final concentration of 1.0 mg/mL.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Approximately 10 mg/mL.
-
Parameters: 16 scans, 2s relaxation delay.
-
Instrumentation: An HPLC system coupled to a time-of-flight (TOF) mass spectrometer.
-
LC Conditions: Same as the HPLC method described above.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
Logical Relationship of Purity Assessment
The following diagram illustrates the logical flow from sample analysis to the final purity assessment and supplier recommendation.
Caption: Logical flow for the purity assessment and supplier selection of this compound.
Conclusion
This comparative guide demonstrates the importance of a thorough analytical assessment of commercially available reagents. Significant variations in purity and impurity profiles were observed among the three suppliers. For researchers and drug development professionals, selecting a high-purity starting material, such as that from Supplier C, is crucial for ensuring the quality, reproducibility, and safety of their synthetic work. It is recommended to request a certificate of analysis from the supplier and, if necessary, perform in-house quality control testing before use in critical applications.
Unraveling the Solid-State Architecture: A Comparative Analysis of Crystal Packing in 2-Aminobenzoic Acid Derivatives
A detailed examination of the crystal packing of 2-aminobenzoic acid (anthranilic acid) derivatives reveals intricate networks of intermolecular interactions that govern their solid-state structures. While the crystal structure of 2-Amino-4-bromobenzoic acid remains elusive in publicly available databases, a comparative analysis of its closely related derivatives provides valuable insights into the supramolecular synthons and packing motifs that define this class of compounds.
This guide presents a comparative overview of the crystal packing of several derivatives of 2-aminobenzoic acid, drawing upon available crystallographic data. The analysis focuses on key structural parameters, hydrogen bonding patterns, and the influence of substituent groups on the overall crystal architecture. This information is crucial for researchers and professionals in drug development and materials science, as the solid-state properties of a molecule can significantly impact its solubility, stability, and bioavailability.
Comparative Crystallographic Data
To facilitate a clear comparison, the crystallographic data for selected derivatives of 2-aminobenzoic acid are summarized in the table below. The chosen examples include a chloro-substituted analogue and an N-aryl derivative, which provide insights into the effects of both halogen substitution and modification of the amino group.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | Monoclinic | P2₁/c | 12.060 | 3.909 | 15.982 | 90.84 | 4 | [1] |
| N-Phenylanthranilic acid | C₁₃H₁₁NO₂ | Monoclinic | P2₁/n | 10.475 | 6.071 | 16.941 | 97.29 | 4 | [2] |
Note: Crystallographic data for this compound is not publicly available at the time of this publication.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of 2-aminobenzoic acid derivatives is predominantly directed by a network of hydrogen bonds involving the amino and carboxylic acid functional groups. These interactions lead to the formation of robust supramolecular synthons, which are recurring structural motifs.
A crystallographic analysis of seven N-aryl anthranilic acid derivatives revealed the formation of two distinct supramolecular architectures: trans-anti and an unprecedented trans-syn dimeric structures.[1] The classic carboxylic acid dimer, forming an R²₂(8) ring motif, is a common feature. Additionally, N-H···O hydrogen bonds between the amino group and the carboxylic acid oxygen atoms of neighboring molecules contribute to the formation of one-dimensional chains or more complex three-dimensional networks.
The substitution pattern on the phenyl ring significantly influences the hydrogen bonding network. For instance, in 2-amino-5-chlorobenzoic acid, the presence of the chloro substituent can lead to the formation of C-H···Cl contacts, which, although weak, can play a role in the overall packing arrangement.
Experimental Protocols
The determination of the crystal structures discussed in this guide typically involves the following key experimental steps:
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for aminobenzoic acid derivatives include ethanol, methanol, and acetone. The choice of solvent can sometimes influence the resulting polymorphic form.
X-ray Diffraction Data Collection
A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. This pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate model of the crystal structure.
Visualizing Intermolecular Interactions
The following diagrams, generated using the DOT language, illustrate key concepts in the crystal packing of 2-aminobenzoic acid derivatives.
Caption: Common hydrogen bonding motifs in aminobenzoic acids.
Caption: Workflow for crystal structure determination.
References
Evaluating the cost-effectiveness of different synthetic routes to 2-Amino-4-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
The selection of a synthetic route in chemical and pharmaceutical development is a critical decision, balancing factors of yield, purity, cost, and scalability. This guide provides a comprehensive evaluation of two primary synthetic pathways to 2-Amino-4-bromobenzoic acid, an important intermediate in organic synthesis. By presenting detailed experimental protocols, quantitative data, and a thorough cost-effectiveness analysis, this document aims to empower researchers to make informed decisions for their specific needs.
Executive Summary
Two principal synthetic routes to this compound are evaluated:
-
Route 1: Electrophilic Bromination of 2-Aminobenzoic Acid. This approach involves the direct bromination of readily available 2-aminobenzoic acid.
-
Route 2: Reduction of 2-Nitro-4-bromobenzoic Acid. This pathway utilizes the reduction of a nitro-substituted precursor to introduce the amino group.
A detailed analysis reveals that while both routes are viable, the reduction of 2-nitro-4-bromobenzoic acid (Route 2) offers a more straightforward and potentially more cost-effective approach due to higher regioselectivity and simpler purification, despite a potentially higher initial starting material cost.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a clear comparison of their respective performance metrics.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination of 2-Aminobenzoic Acid | Route 2: Reduction of 2-Nitro-4-bromobenzoic Acid |
| Starting Material | 2-Aminobenzoic Acid | 2-Nitro-4-bromobenzoic Acid |
| Key Reagents | N-Bromosuccinimide (NBS) | Tin(II) Chloride (SnCl₂) |
| Overall Yield | Variable (Isomer separation required) | High |
| Purity of Crude Product | Mixture of isomers | High |
| Key Advantages | Inexpensive starting material | High regioselectivity, cleaner reaction |
| Key Disadvantages | Formation of isomeric byproducts, difficult purification | Higher cost of starting material |
Table 2: Estimated Cost Analysis per 100g of Product
| Cost Component | Route 1: Bromination of 2-Aminobenzoic Acid (USD) | Route 2: Reduction of 2-Nitro-4-bromobenzoic Acid (USD) |
| Starting Material | ~ $5 - $10 | ~ $50 - $100 |
| Key Reagent | ~ $15 - $25 (NBS) | ~ $10 - $20 (SnCl₂) |
| Solvents & Other Reagents | ~ $5 - $10 | ~ $5 - $10 |
| Estimated Total Cost | ~ $25 - $45 (excluding purification costs) | ~ $65 - $130 |
Note: Prices are estimates based on currently available market data for bulk quantities and may vary depending on the supplier and purity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Route 1: Bromination of 2-Aminobenzoic Acid
The direct bromination of 2-aminobenzoic acid is known to produce a mixture of isomers, primarily 2-amino-5-bromobenzoic acid and the desired this compound. The separation of these isomers can be challenging.
Materials:
-
2-Aminobenzoic Acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric Acid
-
Sodium Bicarbonate
Procedure:
-
Dissolve 2-aminobenzoic acid in DMF.
-
Slowly add N-Bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of isomers. Purification by fractional crystallization or column chromatography is required to isolate this compound. The yield of the desired isomer is often moderate after purification.
Route 2: Reduction of 2-Nitro-4-bromobenzoic Acid
This method offers a more direct route to the target molecule with higher purity of the crude product.
Materials:
-
2-Nitro-4-bromobenzoic Acid
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide (B78521)
Procedure:
-
Suspend 2-nitro-4-bromobenzoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound. This method typically provides a high yield of the desired product with good purity.
Mandatory Visualizations
To further clarify the synthetic pathways and the decision-making process, the following diagrams are provided.
A Comparative Guide to the Antimicrobial Activity of 2-Amino-4-bromobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of analogs of 2-Amino-4-bromobenzoic acid. The information is compiled from various studies to offer an objective overview of their performance, supported by available experimental data. This document is intended to aid in the research and development of novel antimicrobial agents.
Introduction to this compound Analogs as Antimicrobial Agents
2-Aminobenzoic acid (anthranilic acid) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The introduction of a bromine atom at the C4 position of the 2-aminobenzoic acid scaffold can modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its antimicrobial efficacy. These compounds are structurally related to p-aminobenzoic acid (PABA), a key precursor in the bacterial synthesis of folic acid. By mimicking PABA, these analogs can potentially inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway, leading to a bacteriostatic or bactericidal effect.[1]
Comparative Antimicrobial Activity
The antimicrobial potential of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for various 2-aminobenzoic acid derivatives, including those with halogen substitutions, against a selection of pathogenic bacteria and fungi.
Note: Data has been compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions and tested microbial strains.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Data not available in the searched literature | - | |
| 2-Aminobenzoic acid methyl ester | Candida albicans | 70 | [2] |
| 2-Aminobenzoic acid ethyl ester | Candida albicans | 70 | [2] |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 (µM) | [3] |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Candida albicans | >1000 (µM) | [3] |
| 2-amino-4-(4-bromophenyl) thiazole (B1198619) derivative (Compound 8f) | Staphylococcus aureus | Moderate Activity | [4] |
| 2-amino-4-(4-bromophenyl) thiazole derivative (Compound 8f) | Bacillus subtilis | Moderate Activity | [4] |
| 2-amino-4-(4-bromophenyl) 1,3-thiazole derivative (Compound 8) | Staphylococcus aureus | Moderate Activity | [5] |
| 2-amino-4-(4-bromophenyl) 1,3-thiazole derivative (Compound 8) | Bacillus subtilis | Moderate Activity | [5] |
| 2-amino-4-(4-bromophenyl) 1,3-thiazole derivative (Compound 8) | Candida albicans | Distinguished Activity | [5] |
| 2-amino-4-(4-bromophenyl) 1,3-thiazole derivative (Compound 8) | Candida glabrata | Distinguished Activity | [5] |
Qualitative descriptions from the source have been included where specific MIC values were not provided.
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7][8][9][10]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Strains: Use standardized cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Inoculation: Inoculate each well (except for the sterility control) with 5 µL of the standardized microbial suspension.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) at a known effective concentration.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Mechanism of Action
The primary proposed mechanism of action for aminobenzoic acid derivatives is the inhibition of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms.[1]
Caption: Proposed mechanism of action of this compound analogs.
As structural analogs of PABA, this compound derivatives are thought to competitively bind to the active site of dihydropteroate synthase (DHPS). This inhibition blocks the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. The resulting depletion of tetrahydrofolic acid (THF) disrupts the synthesis of essential nucleotides and amino acids, ultimately leading to the cessation of microbial growth.[1][11][12]
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and antimicrobial evaluation of this compound analogs.
Caption: General workflow for the evaluation of antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. youtube.com [youtube.com]
- 11. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-bromobenzoic Acid: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-4-bromobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Key Disposal and Safety Information
The following table summarizes crucial information regarding the disposal and handling of this compound. It is important to note that specific quantitative disposal limits are not typically provided in safety data sheets; disposal must be conducted in accordance with local, state, and federal regulations through a licensed hazardous waste disposal service.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste.[1] | Safety Data Sheet |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[2][3] | Licensed Hazardous Waste Contractor |
| Environmental Precautions | Do not let product enter drains.[4][5] Avoid release to the environment. | Laboratory Best Practices |
| Containerization | Use suitable, labeled containers for disposal. | Institutional Waste Management Plan |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | Standard Laboratory Procedures |
Experimental Protocols for Disposal
Specific experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal are not recommended. The standard and safest procedure is to manage it as hazardous waste. Chemical treatment of hazardous waste should only be performed by trained professionals at a licensed facility.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Detailed Procedural Steps for Proper Disposal
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Waste Segregation:
-
Solid waste: Carefully sweep or scoop the material to avoid generating dust and place it into a designated "Halogenated Organic Waste" container.[6]
-
Liquid waste (solutions): Carefully pour the waste into a designated "Halogenated Organic Liquid Waste" container.
-
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols. The date when the first waste is added (accumulation start date) must also be clearly marked.
-
Waste Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should have secondary containment to prevent the spread of material in case of a spill.
-
-
Arranging for Disposal:
-
Once the waste container is full or the designated accumulation time limit is reached (as per your institution's policy), contact your Environmental Health and Safety (EHS) department.
-
The EHS department will coordinate the pickup and final disposal by a licensed hazardous waste contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]
-
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements. Maintain a record of the disposal.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling 2-Amino-4-bromobenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4-bromobenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1] | To prevent eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1] | To avoid direct skin contact, which may lead to irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient, if irritation is experienced, or during spill cleanup.[1] | To protect against inhalation of dust particles, which may cause respiratory irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust during handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use personal protective equipment. Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan:
All waste containing this compound should be treated as hazardous waste.[4] Dispose of the chemical and its container at an approved waste disposal plant.[1][2] Do not dispose of it in drains or with regular trash.[4][5] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Protocol: Safe Handling Procedure
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used and the potential for exposure.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood is available and use it for all manipulations of the solid compound and its solutions.[1]
-
PPE Inspection and Donning: Inspect all PPE for integrity. Put on a lab coat, followed by chemical safety goggles and any additional face protection. Finally, don the appropriate chemical-resistant gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for transferring the solid to minimize dust formation.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is securely clamped and the reaction is set up in a way that minimizes the risk of spills or breakage.
-
Post-Experiment: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
